Orantinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
| Record name | SU6668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orantinib (SU6668): A Technical Guide to its Multi-Targeted Mechanism of Action
Introduction
Orantinib, also known as SU6668 or TSU-68, is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It was developed through rational drug design to target key pathways involved in tumor angiogenesis and proliferation.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis, making it a prime target for cancer therapy.[4] this compound simultaneously inhibits the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[5][6] This multi-targeted approach allows this compound to disrupt multiple facets of the angiogenic process, from endothelial cell proliferation and migration to the recruitment of perivascular cells and vessel maturation.[3] This guide provides an in-depth technical overview of this compound's mechanism of action, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to characterize its activity.
Core Mechanism: Competitive Inhibition of Key Angiogenic RTKs
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors.[3] This prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates, thereby blocking the initiation of downstream signaling cascades.[3] The inhibitory activity of this compound is most potent against PDGFRβ, followed by FGFR1 and VEGFR2 (Flk-1/KDR).[5][6]
| Target Kinase | Inhibition Constant (Ki) / IC50 | Significance in Angiogenesis |
| PDGFRβ | Ki: 8 nM[5][6] | Recruitment and proliferation of pericytes and vascular smooth muscle cells, crucial for vessel maturation and stability. |
| FGFR1 | Ki: 1.2 µM[5][6] | Endothelial cell proliferation and migration, and contributes to pericyte recruitment.[1] |
| VEGFR2 (KDR/Flk-1) | Ki: 2.1 µM[5][6] | Primary mediator of VEGF-induced endothelial cell proliferation, migration, and survival. |
Table 1: Inhibitory Activity of this compound against its Primary Kinase Targets
Notably, this compound exhibits selectivity, with little to no inhibitory activity against other receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), and c-Met at concentrations where it effectively inhibits its primary targets.[6]
Disruption of Pro-Angiogenic Signaling Pathways
By inhibiting VEGFR2, FGFR1, and PDGFRβ, this compound effectively shuts down three distinct but interconnected signaling axes that are fundamental to tumor angiogenesis.
Inhibition of VEGFR2 Signaling in Endothelial Cells
VEGF-A binding to VEGFR2 on endothelial cells is a primary driver of angiogenesis.[1] this compound's blockade of VEGFR2 autophosphorylation disrupts the recruitment and activation of key downstream signaling molecules, leading to the suppression of:
-
Endothelial Cell Proliferation: Inhibition of the Ras/Raf/MEK/ERK (MAPK) pathway, a major cascade promoting cell cycle progression.
-
Endothelial Cell Survival: Blockade of the PI3K/Akt pathway, which is critical for inhibiting apoptosis.
-
Endothelial Cell Migration and Permeability: Disruption of signaling through phospholipase Cγ (PLCγ), which modulates intracellular calcium levels and activates protein kinase C (PKC).
Attenuation of FGFR1 Signaling
Fibroblast Growth Factors (FGFs) and their receptor FGFR1 also play a significant role in tumor angiogenesis, both by directly stimulating endothelial cells and by influencing the tumor microenvironment.[1] this compound's inhibition of FGFR1 disrupts these pro-angiogenic signals by blocking the activation of downstream pathways mediated by FGFR substrate 2 (FRS2) and PLCγ.[1] This leads to:
-
Reduced Endothelial Cell Mitogenesis: Similar to VEGFR2 inhibition, blocking the MAPK pathway downstream of FGFR1 activation curbs endothelial cell proliferation.
-
Impaired Tumor Cell-Mediated Angiogenesis: FGFR1 signaling in tumor cells can upregulate the expression of pro-angiogenic factors like VEGF.[1] By inhibiting this pathway, this compound can indirectly reduce the angiogenic stimulus in the tumor microenvironment.
Blockade of PDGFRβ Signaling in Perivascular Cells
The recruitment of pericytes and vascular smooth muscle cells, which express high levels of PDGFRβ, is essential for the stabilization and maturation of newly formed blood vessels. Tumors often have a disorganized and leaky vasculature due to inadequate pericyte coverage. This compound's potent inhibition of PDGFRβ directly addresses this aspect of tumor angiogenesis by:
-
Inhibiting Pericyte Proliferation and Recruitment: PDGF-B secreted by endothelial cells acts as a chemoattractant for pericytes. By blocking PDGFRβ signaling, this compound prevents the proliferation and migration of these cells to the nascent vessel wall.
-
Promoting Vessel Destabilization: In the absence of pericyte support, tumor blood vessels remain immature, leaky, and are more susceptible to regression.
Experimental Characterization of this compound's Activity
The mechanistic claims for this compound are substantiated by a series of well-established in vitro and in vivo assays. The following protocols represent standard methodologies for characterizing the activity of tyrosine kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (ATP-Competition)
This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by its target kinases in a cell-free system. The competitive nature of the inhibition with respect to ATP can also be determined.
Causality of Experimental Choices:
-
Recombinant Kinases: Using purified recombinant kinases (e.g., GST-Flk-1, GST-FGFR1) ensures that the inhibitory effect is directly on the target enzyme without confounding cellular factors.
-
Varying ATP Concentrations: By measuring inhibition at different ATP concentrations, one can determine if the inhibitor competes with ATP for binding to the kinase. An ATP-competitive inhibitor will show a decrease in potency (higher IC50) as the ATP concentration increases.
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with a substrate for the kinase (e.g., a synthetic peptide or a protein like poly(Glu, Tyr)).
-
Kinase Reaction Setup: To each well, add the recombinant kinase, the kinase reaction buffer, and varying concentrations of this compound.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2. To determine the mode of inhibition, perform the assay at multiple fixed concentrations of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
Stopping the Reaction: Terminate the reaction by adding a solution of EDTA.
-
Detection of Phosphorylation: Wash the plate to remove unreacted components. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody).
-
Secondary Antibody and Signal Generation: After incubation with the primary antibody, wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Readout: Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value. The relationship between IC50 and ATP concentration can be analyzed using the Cheng-Prusoff equation to determine the Ki.
Cell-Based Receptor Phosphorylation Assay (Western Blotting)
This assay confirms that this compound can inhibit the autophosphorylation of its target receptors within a cellular context in response to ligand stimulation.
Causality of Experimental Choices:
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are used as they are a primary cell model for studying angiogenesis and endogenously express VEGFR2.[7] NIH-3T3 cells engineered to overexpress PDGFRβ provide a specific system to study the inhibition of this particular receptor without interference from other RTKs.[6]
-
Ligand Stimulation: The addition of specific ligands (VEGF for HUVECs, PDGF for NIH-3T3-PDGFRβ cells) is necessary to induce receptor dimerization and autophosphorylation, providing a measurable signal that can be inhibited by this compound.
-
Phospho-specific Antibodies: These antibodies are crucial for specifically detecting the phosphorylated (activated) form of the receptor, allowing for a direct assessment of the inhibitor's effect on receptor activation.
Protocol:
-
Cell Culture and Starvation: Culture the chosen cell line (e.g., HUVECs) to near confluence. Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-10 minutes) to induce maximal receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Total Protein Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the receptor to confirm equal protein loading.
HUVEC Proliferation Assay (MTT Assay)
This assay assesses the functional consequence of this compound's inhibition of VEGFR and FGFR signaling on endothelial cell viability and proliferation.
Causality of Experimental Choices:
-
HUVECs: As the primary cell type involved in angiogenesis, their proliferation in response to angiogenic factors is a direct and relevant measure of a compound's anti-angiogenic potential.[7]
-
MTT Reagent: This colorimetric assay is a widely used and reliable method to measure cell viability based on the metabolic activity of living cells. The reduction of MTT to formazan by mitochondrial dehydrogenases provides a quantitative readout that is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a low density and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium for several hours to synchronize the cells.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound, followed by the addition of a pro-angiogenic stimulus (e.g., VEGF or FGF). Include appropriate controls (no inhibitor, no stimulus).
-
Incubation: Incubate the cells for a period that allows for significant proliferation (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control and plot against the this compound concentration to determine the IC50 value.
In Vivo Efficacy: Preclinical and Clinical Evidence
The anti-angiogenic and anti-tumor activity of this compound has been demonstrated in a variety of preclinical tumor models.[6][8]
| Tumor Xenograft Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| A431 (epidermoid carcinoma) | 200 mg/kg, oral, daily | 97% | [8] |
| C6 (glioma) | 75 mg/kg, i.p., daily | Significant suppression of tumor angiogenesis | [6] |
| HT29 (colon carcinoma) | 200 mg/kg, oral | Decreased vessel permeability and plasma volume | [6] |
| Colo205 (colon carcinoma) | 75-200 mg/kg | Significant growth inhibition | [6] |
| H460 (lung carcinoma) | 75-200 mg/kg | Significant growth inhibition | [6] |
| Calu-6 (lung carcinoma) | 75-200 mg/kg | Significant growth inhibition | [6] |
| SF763T (glioma) | 75-200 mg/kg | Significant growth inhibition | [6] |
| SKOV3TP5 (ovarian carcinoma) | 75-200 mg/kg | Significant growth inhibition | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
This compound has progressed to clinical trials for various solid tumors, including a Phase 3 trial in patients with unresectable hepatocellular carcinoma (HCC).[2][9] The ORIENTAL trial, a randomized, double-blind, placebo-controlled study, evaluated this compound in combination with transcatheter arterial chemoembolization (TACE).[9] The study did not meet its primary endpoint of improving overall survival compared to placebo plus TACE.[9] Earlier Phase 1 and 2 trials have been conducted in patients with various solid tumors, including breast, colorectal, gastric, kidney, and lung cancers, to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound.[5][10]
Conclusion
This compound (SU6668) is a well-characterized multi-targeted tyrosine kinase inhibitor with a clear mechanism of action centered on the competitive inhibition of VEGFR2, FGFR1, and PDGFRβ. By simultaneously blocking these key drivers of angiogenesis, this compound disrupts endothelial cell proliferation and migration, as well as the recruitment of perivascular cells essential for vessel maturation. This comprehensive anti-angiogenic activity translates to significant anti-tumor effects in a broad range of preclinical models. While clinical development has faced challenges, the deep understanding of this compound's mechanism of action, elucidated through rigorous in vitro and in vivo studies, provides a valuable framework for the continued development of anti-angiogenic therapies in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Why Use HUVEC Cells? [lifelinecelltech.com]
- 8. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. A phase I surrogate endpoint study of SU6668 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Orantinib (SU6668): A Technical Guide to Target Profile and Kinase Selectivity
For Research, Scientific, and Drug Development Professionals
Abstract
Orantinib (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for its anti-angiogenic and anti-tumor properties. This technical guide provides an in-depth analysis of this compound's target profile and kinase selectivity, offering a valuable resource for researchers in oncology and drug development. We will delve into its mechanism of action, provide a comprehensive overview of its primary and secondary kinase targets with associated inhibitory constants, and detail its effects on key signaling pathways. Furthermore, this guide includes detailed, field-proven protocols for essential biochemical and cellular assays to enable researchers to rigorously evaluate this compound and similar multi-targeted kinase inhibitors in their own laboratories.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
The complexity and redundancy of signaling pathways that drive cancer progression have highlighted the limitations of highly selective, single-target therapies. Tumor cells can often circumvent the inhibition of a single kinase by activating alternative signaling cascades. This has led to the development of multi-targeted kinase inhibitors, such as this compound, which are designed to simultaneously block several key drivers of tumor growth, proliferation, and angiogenesis.
This compound was rationally designed as an orally bioavailable small molecule that competitively inhibits ATP binding to the kinase domain of several RTKs crucial for tumor vascularization and growth.[1] Its primary therapeutic rationale is the concurrent inhibition of pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This guide will provide a detailed examination of this compound's interaction with these and other kinases, offering a comprehensive understanding of its therapeutic potential and molecular mechanism of action.
This compound's Kinase Selectivity Profile
The efficacy and potential toxicity of a kinase inhibitor are intrinsically linked to its selectivity profile. A comprehensive understanding of which kinases are inhibited by this compound, and at what concentrations, is critical for interpreting experimental results and predicting its clinical effects.
Primary Targets: The Triad of Angiogenesis and Tumor Growth
This compound exhibits potent inhibitory activity against a specific group of RTKs that are well-established mediators of angiogenesis and tumor cell proliferation.
| Target Kinase | Inhibition Parameter | Value (nM) | Reference |
| PDGFRβ | K_i_ | 8 | [3][4] |
| FGFR1 | K_i_ | 1,200 | [5] |
| VEGFR1 (Flt-1) | K_i_ | 2,100 | [5] |
| VEGFR2 (KDR/Flk-1) | IC_50_ | 2,400 | [4] |
Table 1: Primary Kinase Targets of this compound. This table summarizes the in vitro inhibitory activity of this compound against its primary RTK targets. K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) values are presented in nanomolars (nM).
The data clearly indicates that this compound has the highest potency against PDGFRβ, with a K_i_ in the low nanomolar range.[3][4] Its activity against FGFR1 and VEGFRs, while less potent, is still within a therapeutically relevant range and contributes to its multi-targeted anti-angiogenic profile.[4][5]
Secondary and Off-Target Activities: A Broader Perspective
Beyond its primary targets, this compound has been shown to inhibit other kinases, which may contribute to its overall anti-tumor activity or be responsible for off-target effects. A chemical proteomics approach has been instrumental in identifying a broader range of cellular targets for SU6668.[6]
Known Secondary Targets:
-
c-Kit: this compound inhibits the autophosphorylation of the stem cell factor receptor, c-Kit, with an IC_50_ in the range of 100-1,000 nM.[4] This activity is significant as c-Kit is a key driver in various malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).
-
Aurora Kinases: The same chemical proteomics study identified Aurora kinases as previously unknown targets of SU6668.[6] This inhibition was correlated with a cell cycle block, suggesting an additional mechanism for this compound's anti-proliferative effects.[6]
-
TANK-binding kinase 1 (TBK1): this compound was also found to potently suppress inflammatory and antiviral responses by interfering with TBK1-mediated signaling.[6]
Kinases Not Significantly Inhibited:
An important aspect of this compound's selectivity is its lack of significant activity against several other key tyrosine kinases at therapeutic concentrations. This includes:
-
Epidermal Growth Factor Receptor (EGFR)[4]
-
Insulin-like Growth Factor 1 Receptor (IGF-1R)[4]
-
MET proto-oncogene, receptor tyrosine kinase (Met)[4]
-
Src proto-oncogene, non-receptor tyrosine kinase (Src)[4]
-
Lck proto-oncogene, Src family tyrosine kinase (Lck)[4]
-
ZAP70 protein tyrosine kinase (Zap70)[4]
-
Abl proto-oncogene 1, non-receptor tyrosine kinase (Abl)[4]
-
Cyclin-dependent kinase 2 (CDK2)[4]
This selectivity profile distinguishes this compound from other broader-spectrum kinase inhibitors and provides a rationale for its specific therapeutic applications.
Mechanism of Action: Modulating Key Signaling Pathways
This compound exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting ATP binding to the kinase domain of its target receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling pathways.[1]
Inhibition of VEGFR, PDGFR, and FGFR Signaling
The concurrent inhibition of VEGFR, PDGFR, and FGFR signaling pathways forms the cornerstone of this compound's mechanism of action. These pathways are intricately involved in tumor angiogenesis, proliferation, and survival.
As depicted in Figure 1, the binding of growth factors (VEGF, PDGF, FGF) to their respective receptors (VEGFR, PDGFR, FGFR) triggers receptor dimerization and autophosphorylation. This activation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell proliferation and survival. This compound's blockade of these receptors prevents the activation of these critical pathways. Additionally, VEGFR and FGFR signaling can activate the PLCγ pathway, leading to increased intracellular calcium and activation of PKC, which are involved in cell migration and proliferation.
Experimental Protocols for Evaluating this compound Activity
To facilitate further research into this compound and other kinase inhibitors, this section provides detailed, step-by-step protocols for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (In Vitro)
This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PDGFRβ, FGFR1)
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP
-
Cold ATP
-
Phosphoric acid (e.g., 75 mM)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified kinase and the diluted this compound (or DMSO control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the peptide substrate, cold ATP, and [γ-³²P]ATP to the kinase-inhibitor mixture. The final ATP concentration should be at or near the K_m_ for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of phosphoric acid.
-
Filter Binding: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed filter papers into scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
Cellular Receptor Phosphorylation Assay (Western Blot)
This protocol details the use of Western blotting to assess the effect of this compound on the ligand-induced phosphorylation of its target receptors in a cellular context.
Materials:
-
Cell line expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ)
-
Cell culture medium and supplements
-
This compound
-
Recombinant ligand (e.g., VEGF-A, PDGF-BB)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-receptor, anti-total-receptor, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for HUVECs) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated receptor (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody against the total receptor and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-receptor signal to the total receptor signal and then to the loading control.
-
Compare the levels of receptor phosphorylation in this compound-treated cells to the ligand-stimulated control to determine the inhibitory effect.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell viability and proliferation and can be used to determine the anti-proliferative effects of this compound.
Materials:
-
HUVECs or other relevant cell lines
-
Complete growth medium and serum-free medium
-
This compound
-
VEGF-A or other appropriate growth factor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound in the presence or absence of a growth factor (e.g., VEGF-A) for 48-72 hours. Include appropriate controls (cells with medium alone, cells with growth factor alone, vehicle control).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each this compound concentration compared to the growth factor-stimulated control. Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
This compound (SU6668) is a potent, multi-targeted kinase inhibitor with a well-defined selectivity profile against key RTKs involved in angiogenesis and tumor progression, namely PDGFR, VEGFR, and FGFR. Its mechanism of action, centered on the competitive inhibition of ATP binding and subsequent blockade of downstream signaling, provides a strong rationale for its anti-tumor activity. This technical guide has provided a comprehensive overview of this compound's target profile, elucidated its impact on critical cellular pathways, and offered detailed protocols for its preclinical evaluation.
The future of multi-targeted kinase inhibitors like this compound lies in the precise identification of patient populations most likely to benefit from their unique selectivity profiles. Further research, employing the methodologies outlined in this guide, will be crucial in refining our understanding of this compound's full therapeutic potential and in the development of next-generation multi-targeted therapies with improved efficacy and safety profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteomic characterization of the angiogenesis inhibitor SU6668 reveals multiple impacts on cellular kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Orantinib
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Orantinib
Introduction
This compound, also known as SU6668 and TSU-68, is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] As a therapeutic agent, this compound was developed to target key pathways involved in tumor growth and angiogenesis, the process by which new blood vessels form to supply nutrients to the tumor.[1] Its primary mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][4] Additionally, this compound has been shown to inhibit the stem cell factor receptor, c-Kit, which is often expressed in certain hematological malignancies.[1] Developed initially by Pfizer and later investigated by Taiho Pharmaceutical, this compound has been the subject of numerous preclinical and clinical studies, including Phase III trials, primarily in the context of solid tumors such as hepatocellular carcinoma (HCC).[4][5][6] This guide provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of this compound, designed for researchers and drug development professionals.
Part 1: Pharmacodynamics - The Molecular Basis of Action
Pharmacodynamics (PD) describes the effects of a drug on the body and the mechanisms through which these effects are produced. For this compound, this involves its interaction with specific molecular targets and the subsequent biological response.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[5] It binds to the ATP-binding pocket within the catalytic domain of its target receptor tyrosine kinases, preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its substrates. This action effectively blocks the autophosphorylation and activation of the receptors, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][5]
Caption: this compound's competitive inhibition of ATP binding to RTKs.
Target Selectivity and Potency
The efficacy of a kinase inhibitor is defined by its potency against its intended targets and its selectivity over other kinases. This compound exhibits a distinct profile, with the highest potency against PDGFRβ.
Table 1: this compound Target Inhibition Profile
| Target Kinase | Parameter | Value | Reference |
|---|---|---|---|
| PDGFRβ | Kᵢ | 8 nM | [2][5] |
| FGFR1 | Kᵢ | 1.2 µM | [2] |
| VEGFR1 (Flt-1) | Kᵢ | 2.1 µM | [2] |
| c-Kit | IC₅₀ | 0.1 - 1 µM | [5] |
| VEGF-driven Mitogenesis | IC₅₀ | 0.34 µM | [5] |
| FGF-driven Mitogenesis | IC₅₀ | 9.6 µM |[5] |
Kᵢ: Inhibitor constant; IC₅₀: Half-maximal inhibitory concentration.
Importantly, this compound shows minimal activity against other kinases such as EGFR, IGF-1R, Met, and Src, which is a critical attribute for minimizing off-target toxicities.[5]
Pharmacodynamic Biomarkers
Identifying and monitoring PD biomarkers is essential for assessing target engagement and biological response in clinical settings.[7] Studies have explored several potential biomarkers for this compound:
-
Circulating Growth Factors: In a clinical study, a significant decrease in circulating Platelet-Derived Growth Factor (PDGF) was observed after this compound treatment, suggesting it could serve as a valuable pharmacodynamic marker of drug activity.[8]
-
Angiogenesis-Related Factors: In some patients, particularly those with progressive disease, plasma levels of VEGF and plasminogen activator inhibitor-1 were observed to increase, potentially indicating a feedback mechanism or resistance.[9]
Part 2: Pharmacokinetics - The Drug's Journey Through the Body
Pharmacokinetics (PK) encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these processes is fundamental to designing effective dosing regimens.
Absorption and Distribution
This compound is formulated for oral administration.[1] Clinical studies have typically involved twice-daily (b.i.d.) or thrice-daily (t.i.d.) dosing, often administered after meals.[10] Early phase studies demonstrated linear pharmacokinetics at doses up to 200 mg/m², with a low volume of distribution.[]
Metabolism and Excretion
This compound undergoes metabolism in the body, with several human metabolites having been identified (TSU-68 metabolite 1, 2, and 3).[3] A key characteristic of this compound's metabolism is its potential for autoinduction of Cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[4]
-
Causality of Autoinduction: In vitro studies using human hepatocytes have shown that this compound can induce the expression and activity of CYP1A enzymes in a concentration-dependent manner.[4] This means that upon repeated administration, the drug can accelerate its own metabolism, leading to a decrease in plasma concentrations over time. This phenomenon was observed in clinical studies where plasma levels were reduced to approximately half of their initial values following repeated dosing.[4] This self-regulating clearance mechanism presents a significant challenge for maintaining therapeutic drug exposure and must be accounted for in dose-finding studies.
Pharmacokinetic Parameters from Clinical Studies
Several Phase I studies have characterized the pharmacokinetic profile of this compound.
Table 2: Summary of Key Pharmacokinetic Findings
| Study Population | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| Solid Tumors | 200-500 mg/m² b.i.d. or t.i.d. | Recommended dose estimated at ≤400 mg/m² b.i.d. No significant PK differences between day 2 and day 28. | [9] |
| Metastatic Colorectal Cancer (in combination with SOX) | 200 mg or 400 mg b.i.d. | MTD of this compound was 200 mg b.i.d. Doubling the dose did not result in a proportional two-fold increase in Cₘₐₓ and AUC. | [8] |
| Solid Tumors | 50, 100, and 200 mg/m² | Showed linear pharmacokinetics and evidence of metabolic induction. |[] |
MTD: Maximum Tolerated Dose; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve.
Drug-Drug Interactions
As a substrate for CYP P450 enzymes, this compound has a high potential for drug-drug interactions (DDIs).[12] Co-administration with strong inhibitors of CYP enzymes (e.g., certain antifungals like ketoconazole) could increase this compound plasma levels and toxicity, while co-administration with strong inducers (e.g., rifampin) could decrease its concentration and efficacy.[12][13] Careful evaluation of concomitant medications is crucial during clinical use.
Part 3: Clinical Experience and Safety Profile
The ultimate assessment of a drug's utility comes from its performance in clinical trials.
Major Clinical Trials
This compound has been investigated in a range of solid tumors, with a significant focus on hepatocellular carcinoma (HCC).
Table 3: Summary of Major Clinical Trials for this compound
| Trial Name / Identifier | Phase | Indication | Key Outcome | Reference |
|---|---|---|---|---|
| ORIENTAL (NCT01465464) | III | Unresectable HCC | Combination with TACE did not improve overall survival vs. placebo. Trial terminated for futility. | [6][14] |
| NCT00784290 | I/II | Advanced HCC | Completed | [2][4] |
| Phase I Study | I | Solid Tumors | Established recommended dose and characterized safety/PK. |[9][10] |
TACE: Transcatheter Arterial Chemoembolization.
The results of the Phase III ORIENTAL trial were a significant setback, as the addition of this compound to standard TACE therapy did not confer a survival benefit for patients with unresectable HCC.[6]
Safety and Tolerability
The safety profile of this compound is consistent with that of other multi-targeted tyrosine kinase inhibitors.
Table 4: Common Adverse Events Associated with this compound (from Phase I studies)
| Category | Adverse Events |
|---|---|
| Common (Grade 1-2) | Malaise, diarrhea, anorexia, abdominal pain, nausea, vomiting.[9] |
| Laboratory Abnormalities | Decreased blood albumin, increased alkaline phosphatase.[9] |
| Dose-Limiting Toxicities (DLTs) | Hiccup, palmar-plantar erythrodysaesthesia (hand-foot syndrome), neutropenia.[8][9] |
In the ORIENTAL trial, serious adverse events were more frequent in the this compound arm (45%) compared to the placebo arm (30%).[6] This highlights the need for vigilant patient monitoring and management of toxicities.
Part 4: Methodologies for Pharmacokinetic and Pharmacodynamic Assessment
Robust and validated analytical methods are the bedrock of PK and PD studies.
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a general, self-validating workflow for quantifying this compound concentrations, a critical component of any pharmacokinetic study. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability.[15]
Experimental Workflow
Caption: General workflow for this compound quantification by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute in blank human plasma to create a calibration curve (e.g., 25-2000 ng/mL).[] Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Extraction:
-
Thaw plasma samples, calibrators, and QCs.
-
To 100 µL of plasma, add an internal standard (IS) solution (e.g., ¹³C₆-Orantinib).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[]
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a UPLC system with a reversed-phase column (e.g., Acquity BEH C18). Employ a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve separation.[15]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode. Optimize parameters for this compound and the IS. Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification.
-
-
Validation and Quantification:
-
The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[15]
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration. Use a weighted linear regression to determine the concentrations in unknown samples.
-
Protocol: Assessment of Target Receptor Phosphorylation via Western Blot
This protocol allows for the direct assessment of this compound's pharmacodynamic effect on its molecular targets in cell lysates or tumor biopsies.
Experimental Workflow
Caption: Western blot workflow for assessing protein phosphorylation.
Step-by-Step Methodology:
-
Sample Preparation: Treat cultured cells with this compound at various concentrations and/or for various times. For in vivo samples, collect tissues and snap-freeze.
-
Lysis: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane using a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-PDGFRβ).
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Normalization: To confirm that changes in the phospho-signal are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein. Densitometry is used to quantify the ratio of phosphorylated to total protein.
Conclusion and Future Directions
This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of angiogenesis and tumor growth. Its pharmacokinetic profile is complicated by a notable autoinduction of its own metabolism, a factor that requires careful consideration in clinical development. While it has demonstrated clear biological activity in preclinical and early-phase clinical studies, it failed to show a survival benefit in a pivotal Phase III trial for hepatocellular carcinoma when combined with TACE.[6]
The story of this compound underscores several critical principles in drug development: the challenge of translating preclinical efficacy to late-stage clinical success, the importance of understanding complex pharmacokinetic behaviors like autoinduction, and the necessity of identifying predictive biomarkers to select patient populations most likely to benefit. Future research involving this compound or similar multi-kinase inhibitors should focus on biomarker-driven trial designs and potentially explore combination strategies that can overcome intrinsic or acquired resistance mechanisms.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]
- 8. A phase I pharmacokinetic study of TSU-68 (a multiple tyrosine kinase inhibitor of VEGFR-2, FGF and PDFG) in combination with S-1 and oxaliplatin in metastatic colorectal cancer patients previously treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor, administered after meals with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors [mdpi.com]
- 13. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound In Combination With Transcatheter Arterial Chemoembolization In Patients With Unresectable Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 15. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Orantinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Orantinib (also known as SU6668 or TSU-68) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs), key drivers of tumor angiogenesis, proliferation, and survival.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, key signaling pathways, and robust experimental protocols for its preclinical evaluation. This document is intended to serve as a vital resource for researchers and drug development professionals in the field of oncology.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
The complexity and redundancy of signaling pathways in cancer cells often lead to resistance against single-target therapies.[5] Multi-targeted tyrosine kinase inhibitors (TKIs) like this compound offer a strategic advantage by simultaneously blocking several key oncogenic signaling cascades.[6] this compound's ability to inhibit VEGFR, PDGFR, and FGFR positions it as a compelling anti-cancer agent with both anti-angiogenic and direct anti-tumor effects.[3][6] This dual mechanism of action holds the potential to overcome resistance and improve therapeutic outcomes in a variety of solid tumors.[7]
Mechanism of Action: An ATP-Competitive Inhibitor
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors.[8][9] This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates, thereby blocking signal transduction.[8] Crystallographic studies have confirmed that the oxindole core of this compound mimics the adenine structure of ATP, enabling its high-affinity binding to the kinase domain.[3]
Target Profile and Inhibitory Potency
This compound exhibits potent inhibitory activity against its primary targets, with varying degrees of affinity. The table below summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against key receptor tyrosine kinases.
| Target Receptor | Ki (nM) | IC50 (µM) | Reference(s) |
| PDGFRβ | 8 | 0.06 | [10][11] |
| FGFR1 | 1200 | 1.2 | [3][10] |
| VEGFR1 (Flt-1) | 2100 | 2.1 | [8][10] |
| VEGFR2 (KDR/Flk-1) | - | 2.4 | [11] |
| c-Kit | - | 0.1 - 1.0 | [8] |
Note: Ki and IC50 values can vary depending on the assay conditions.
Interruption of Key Oncogenic Signaling Pathways
This compound's therapeutic potential stems from its ability to disrupt multiple signaling pathways critical for tumor growth and survival.
Inhibition of the VEGFR Signaling Pathway
The VEGF signaling pathway is a central regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[] this compound's inhibition of VEGFR2 (KDR), the primary mediator of VEGF-driven angiogenesis, leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor neovascularization.[13]
Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways that promote angiogenesis.
Inhibition of the PDGFR Signaling Pathway
The PDGFR signaling pathway plays a crucial role in the proliferation and survival of various cell types, including tumor cells and pericytes, which are essential for blood vessel stability.[1] By inhibiting PDGFRβ, this compound can directly impede tumor cell growth and disrupt the tumor microenvironment by affecting pericyte function.[8]
Caption: this compound blocks PDGFRβ signaling, leading to reduced tumor cell proliferation and survival.
Inhibition of the FGFR Signaling Pathway
The FGFR signaling pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and migration.[14] Dysregulation of FGFR signaling is a known driver in various cancers.[15] this compound's inhibition of FGFR1 disrupts these oncogenic signals, contributing to its anti-tumor activity.[16]
Caption: this compound inhibits FGFR1 signaling, disrupting downstream pathways involved in tumor cell proliferation.
Preclinical Evaluation: Experimental Protocols
Robust and reproducible experimental protocols are essential for the accurate assessment of this compound's anti-cancer activity.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of its target kinases in a cell-free system.
Principle: The assay measures the transfer of phosphate from ATP to a synthetic substrate by the purified kinase domain of the target receptor. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a peptide substrate (e.g., poly-Glu,Tyr 4:1) overnight at 4°C.[8]
-
Blocking: Wash the plate and block non-specific binding sites with a solution of 1-5% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Kinase Reaction:
-
Add the purified kinase domain of the target receptor (e.g., GST-Flk-1, GST-FGFR1) to each well.[8]
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution containing ATP and necessary cofactors (e.g., MgCl2, MnCl2).
-
Incubate the plate at 30°C for a defined period (e.g., 20 minutes).
-
-
Detection:
-
Wash the plate to remove ATP and non-bound reagents.
-
Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).
-
Incubate and wash.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an acid solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[17]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product.[18] The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed tumor cells (e.g., HUVECs, NIH-3T3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.[20]
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.[21]
Step-by-Step Methodology:
-
Cell Preparation: Harvest human tumor cells (e.g., A431, HT29) from culture, wash with PBS, and resuspend in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of athymic nude mice.[11]
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally (e.g., 75-200 mg/kg daily) or vehicle control to the respective groups for a defined period.[8]
-
Tumor Measurement: Measure tumor volume (Volume = (length x width²)/2) and body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry to assess angiogenesis). Compare the tumor growth inhibition between the treatment and control groups.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Pharmacokinetics and Clinical Landscape
Preclinical studies have shown that this compound is orally bioavailable.[3] In human studies, this compound has been observed to induce its own metabolism through the autoinduction of CYP1A enzymes, which can lead to reduced plasma concentrations upon repeated dosing.[22]
Several clinical trials have investigated this compound in various cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer.[2][10] The ORIENTAL trial, a phase 3 study, evaluated this compound in combination with transcatheter arterial chemoembolization (TACE) for unresectable hepatocellular carcinoma.[23][24] The study, however, was terminated for futility as it did not show an improvement in overall survival compared to placebo.[15][23]
Conclusion and Future Directions
This compound remains a valuable tool for preclinical cancer research due to its well-characterized multi-targeted inhibitory profile against key oncogenic RTKs. The experimental protocols detailed in this guide provide a robust framework for investigating the anti-cancer properties of this compound and similar multi-targeted kinase inhibitors. While clinical development has faced challenges, further research into patient stratification based on the molecular profiles of their tumors could potentially identify subpopulations who may benefit from this compound treatment. The continued exploration of combination therapies and the mechanisms of resistance will be crucial in defining the future role of multi-targeted TKIs in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. ClinPGx [clinpgx.org]
- 5. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy - Zhou - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound In Combination With Transcatheter Arterial Chemoembolization In Patients With Unresectable Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]
A Technical Guide to the In Vitro Evaluation of Orantinib's Anti-Angiogenic Effects
Introduction: Targeting Tumor Angiogenesis with Orantinib
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process in tumor growth, progression, and metastasis[1][2]. By supplying tumors with essential nutrients and oxygen, this neovasculature enables their expansion beyond a few millimeters[2]. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy[3][4]. This compound (also known as SU6668 or TSU-68) is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor designed to disrupt this process[5][6]. It competitively inhibits key receptors involved in the angiogenic signaling cascade, making a robust in vitro evaluation of its efficacy a critical step in preclinical development[7][8].
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-angiogenic properties of this compound in vitro. We will move beyond simple protocol recitation to explore the mechanistic rationale behind each assay, ensuring that the experimental design is not only technically sound but also scientifically insightful. The methodologies described herein are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Core Mechanism: this compound's Inhibition of Pro-Angiogenic Signaling
This compound exerts its anti-angiogenic effects by targeting the ATP-binding sites of several key receptor tyrosine kinases, primarily the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR)[5][6][8]. It also demonstrates inhibitory activity against the stem cell factor receptor, c-Kit[5][7].
Upon binding of their respective ligands (e.g., VEGF, PDGF), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that drive the core processes of angiogenesis: endothelial cell proliferation, migration, survival, and differentiation[4]. By inhibiting this initial phosphorylation event, this compound effectively blocks these pathways, leading to a potent anti-angiogenic outcome[7][8].
The following diagram illustrates the primary signaling pathways targeted by this compound.
Caption: this compound inhibits VEGFR, PDGFR, and FGFR signaling pathways.
Part 1: Endothelial Cell Proliferation Assay
Scientific Rationale: The proliferation of endothelial cells is a fundamental requirement for the expansion of the vascular network[1][9]. A potent anti-angiogenic agent should effectively inhibit the mitogenic signals induced by growth factors like VEGF. This assay quantifies the cytostatic or cytotoxic effect of this compound on endothelial cells.
Detailed Protocol: MTT-Based Proliferation Assay
This protocol is adapted from standard methodologies for assessing cell viability[10].
-
Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete Endothelial Growth Medium (EGM).
-
Harvest cells at 70-90% confluency using trypsin.
-
Seed 5 x 10³ HUVECs per well in 100 µL of EGM in a 96-well plate[10].
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment Application:
-
Prepare a serial dilution of this compound in EGM. It is critical to also prepare a vehicle control (e.g., DMSO at the highest concentration used for this compound).
-
After 24 hours, carefully replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Include wells with medium only (no cells) for background absorbance measurement.
-
Expert Insight: To specifically measure the inhibition of growth factor-induced proliferation, cells can be serum-starved for 4-6 hours before adding this compound in a low-serum basal medium, supplemented with a pro-angiogenic factor like VEGF (e.g., 20 ng/mL)[10][11].
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe significant proliferation in the control group.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated as: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
The results should be used to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
Table 1: Example Data Summary for this compound Proliferation Assay
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
|---|---|---|
| Vehicle Control | 0.852 | 100% |
| 0.1 | 0.681 | 79.9% |
| 0.5 | 0.445 | 52.2% |
| 1.0 | 0.250 | 29.3% |
| 5.0 | 0.110 | 12.9% |
| 10.0 | 0.095 | 11.1% |
| Calculated IC₅₀ | | ~0.48 µM |
Experimental Workflow: Proliferation Assay
Caption: Workflow for the endothelial cell proliferation assay.
Part 2: Endothelial Cell Migration Assays
Scientific Rationale: Endothelial cell migration is a prerequisite for the invasion of the extracellular matrix and the formation of new vascular sprouts[1]. Anti-angiogenic compounds are expected to inhibit this migratory capacity. We describe two complementary assays: the Wound Healing (Scratch) Assay, which models collective cell migration, and the Boyden Chamber (Transwell) Assay, which assesses chemotaxis.
Detailed Protocol: Wound Healing (Scratch) Assay
This protocol is based on established methods for assessing collective cell migration[12][13].
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer[12].
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. Expert Insight: This step is crucial to minimize cell proliferation, ensuring that the closure of the "wound" is primarily due to migration[12][13].
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a uniform, linear scratch in the center of the monolayer[12].
-
Washing and Treatment: Gently wash with PBS to remove dislodged cells. Add fresh low-serum medium containing different concentrations of this compound or vehicle control[12]. A positive control, such as VEGF, should also be included.
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
-
Detailed Protocol: Boyden Chamber (Transwell) Assay
This protocol assesses chemotaxis, or directed cell migration, toward a chemoattractant[12][14][15].
-
Chamber Preparation: Place 8.0 µm pore size cell culture inserts into a 24-well plate.
-
Chemoattractant Addition: In the lower chamber, add 600 µL of basal medium containing a chemoattractant (e.g., 10% FBS or VEGF). Also include wells with this compound at various concentrations mixed with the chemoattractant. A negative control well should contain only basal medium without a chemoattractant.
-
Cell Seeding: Harvest serum-starved HUVECs and resuspend them in serum-free basal medium at 1 x 10⁵ cells/mL[12]. Add 200 µL of this cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂[12][15].
-
Staining and Quantification:
-
Remove the inserts and carefully wipe the upper side with a cotton swab to remove non-migrated cells[12].
-
Fix the migrated cells on the bottom of the membrane with cold methanol for 15-20 minutes[12][14].
-
Stain the cells with a 0.5% Crystal Violet solution for 20 minutes[12][14].
-
Wash thoroughly with water and allow to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis and Presentation
Table 2: Example Data Summary for this compound Migration Assays
| Treatment Group | % Wound Closure (24h) | Migrated Cells per Field (Transwell) |
|---|---|---|
| Negative Control | 15.2 ± 3.1% | 25 ± 8 |
| VEGF (20 ng/mL) | 85.7 ± 7.5% | 180 ± 22 |
| VEGF + this compound (0.5 µM) | 42.1 ± 5.9% | 75 ± 15 |
| VEGF + this compound (1.0 µM) | 25.6 ± 4.2% | 41 ± 11 |
| VEGF + this compound (5.0 µM) | 18.3 ± 3.8% | 29 ± 9 |
Experimental Workflow: Migration Assays
Caption: Workflows for two key endothelial cell migration assays.
Part 3: Endothelial Cell Tube Formation Assay
Scientific Rationale: This assay is one of the most widely used and definitive in vitro models of angiogenesis, as it recapitulates the later stages of differentiation where endothelial cells form three-dimensional, capillary-like structures[16][17]. The assay evaluates the ability of this compound to disrupt this complex morphogenic process.
Detailed Protocol: Matrigel Tube Formation Assay
This protocol synthesizes best practices from established methodologies[18][19][20].
-
Plate Coating:
-
Thaw basement membrane extract (BME), such as Matrigel®, on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a pre-chilled 96-well plate[20].
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify[19][20].
-
Expert Insight: Ensure the Matrigel layer is evenly distributed and not too thin, as this can prevent proper tube formation[19]. Avoid introducing bubbles.
-
-
Cell Preparation and Seeding:
-
Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound, vehicle control, or known inhibitors/promoters.
-
Seed 1.0-1.5 x 10⁴ cells in 100 µL of medium onto the surface of the solidified Matrigel[20].
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours.
-
Expert Insight: The optimal incubation time can vary. It is recommended to monitor the plate periodically. Peak tube formation typically occurs between 4 and 12 hours, after which the networks may begin to deteriorate[21].
-
-
Imaging and Quantification:
-
Visualize the tube network using a phase-contrast microscope. For fluorescence imaging, cells can be pre-labeled with a dye like Calcein AM[18][19].
-
Capture images from several representative fields per well.
-
Quantify the results using an angiogenesis analysis plugin in software like ImageJ. Key parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of meshes/loops
-
-
Data Analysis and Presentation
Data should be presented as a percentage of the control (e.g., VEGF-stimulated) condition.
Table 3: Example Data Summary for this compound Tube Formation Assay
| Treatment Group | Total Tube Length (% of Control) | Number of Nodes (% of Control) |
|---|---|---|
| Basal Medium | 18.5 ± 4.5% | 15.1 ± 3.9% |
| VEGF (20 ng/mL) | 100% | 100% |
| VEGF + this compound (0.5 µM) | 45.3 ± 6.8% | 38.7 ± 5.5% |
| VEGF + this compound (1.0 µM) | 21.9 ± 5.1% | 19.4 ± 4.1% |
| VEGF + this compound (5.0 µM) | 9.7 ± 3.3% | 8.2 ± 2.7% |
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay.
Part 4: Endothelial Cell Apoptosis Assay
Scientific Rationale: In addition to inhibiting proliferation and migration, many effective anti-angiogenic agents can induce programmed cell death (apoptosis) in endothelial cells, leading to the regression of existing neovasculature[22]. This assay determines if this compound induces apoptosis in endothelial cells.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol uses a standard flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells[23].
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating apoptotic cells[23].
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the trypsinized cells for each sample to ensure all cells are collected.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes)[23].
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining[24].
-
Expert Insight: Proper controls are essential. Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.
-
Data Analysis and Presentation
The flow cytometry data will generate dot plots that can be quadrant-gated to identify four cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Table 4: Example Data Summary for this compound Apoptosis Assay
| Treatment Group (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 94.5 ± 2.1% | 3.1 ± 1.5% | 2.4 ± 0.9% |
| This compound (1.0 µM) | 75.2 ± 4.5% | 18.9 ± 3.8% | 5.9 ± 1.8% |
| This compound (5.0 µM) | 41.8 ± 5.9% | 45.6 ± 6.2% | 12.6 ± 3.1% |
| this compound (10.0 µM) | 15.3 ± 4.2% | 60.1 ± 7.7% | 24.6 ± 5.4% |
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The comprehensive in vitro evaluation of this compound requires a multi-assay approach that interrogates its impact on the key cellular processes of angiogenesis. By systematically assessing its effects on endothelial cell proliferation, migration, tube formation, and apoptosis, researchers can build a robust data package that elucidates the compound's mechanism of action and establishes its potency as an anti-angiogenic agent. The protocols and workflows detailed in this guide provide a validated framework for generating high-quality, reproducible data essential for advancing drug development programs.
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anti-angiogenesis receptor tyrosine kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis Inhibitors for Cancer|The Angiogenesis Foundation [angio.org]
- 4. Current and emerging anti-angiogenic therapies in gastrointestinal and hepatobiliary cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. fujifilmcdi.com [fujifilmcdi.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. regmednet.com [regmednet.com]
- 16. ibidi.com [ibidi.com]
- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. corning.com [corning.com]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 22. cellagentech.com [cellagentech.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis Protocols | USF Health [health.usf.edu]
An In-Depth Technical Guide to the Inhibition of c-Kit Phosphorylation by Orantinib
Abstract
This technical guide provides a comprehensive examination of Orantinib (also known as SU6668 or TSU-68), a multi-targeted receptor tyrosine kinase inhibitor, with a specific focus on its mechanism of action against the c-Kit receptor. We will explore the critical role of c-Kit in cellular signaling, the molecular basis of its activation via phosphorylation, and the precise mechanism by which this compound competitively inhibits this process. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of c-Kit inhibition. Detailed, self-validating protocols for assessing c-Kit phosphorylation and the causal reasoning behind key experimental steps are provided to ensure technical accuracy and reproducibility.
The c-Kit Receptor: A Central Node in Cellular Signaling
The proto-oncogene c-Kit encodes a Type III receptor tyrosine kinase (RTK), also known as CD117 or Stem Cell Factor Receptor (SCFR).[1][2] Structurally, c-Kit consists of an extracellular domain with five immunoglobulin-like repeats, a transmembrane domain, a juxtamembrane domain, and an intracellular kinase domain.[2] Its cognate ligand is the Stem Cell Factor (SCF).[1]
The binding of SCF induces the dimerization of two c-Kit receptor molecules.[1][2] This dimerization is a critical conformational change that brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation on specific tyrosine residues. This phosphorylation event serves two primary functions: it "activates" the kinase domain, dramatically increasing its catalytic activity, and it creates docking sites for various downstream signaling molecules containing SH2 domains.[3]
Activated c-Kit initiates a cascade of intracellular signaling pathways crucial for regulating fundamental cellular processes such as proliferation, survival, differentiation, and migration.[1][2][4] Key downstream pathways include:
-
RAS/RAF/MAPK Pathway: Primarily involved in cell proliferation.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell survival and growth.
-
JAK/STAT Pathway: Plays a role in cell proliferation and differentiation.[1][5]
Dysregulation of c-Kit signaling, often through activating mutations or overexpression, is a key driver in several human cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and mastocytosis, making it a prime target for therapeutic intervention.[4][5][6]
This compound: A Competitive Inhibitor of the c-Kit Kinase Domain
This compound (SU6668) is an orally bioavailable, multi-targeted small molecule inhibitor that targets several receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Fibroblast Growth Factor Receptor (FGFR).[7][8] Critically, it also demonstrates potent inhibitory activity against the c-Kit receptor.[7][9]
The mechanism of inhibition is ATP-competitive.[9][10] this compound is designed to fit into the ATP-binding pocket of the c-Kit intracellular kinase domain. By occupying this site, it physically prevents the binding of endogenous ATP. Since ATP is the phosphate donor for the autophosphorylation reaction, this compound effectively blocks the initial activation step of the receptor. This lack of phosphorylation prevents the recruitment and activation of all downstream signaling molecules, thereby abrogating the entire signaling cascade.[9]
Quantitative Analysis of this compound's Inhibitory Profile
The potency of this compound against c-Kit and other kinases is typically quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. These metrics are crucial for understanding the drug's efficacy and selectivity.
| Target Kinase | Inhibition Metric | Value | Reference Cell/Assay Type | Citation |
| c-Kit | IC50 | 0.1 - 1.0 µM | MO7E cells (autophosphorylation) | [9][11] |
| PDGFRβ | Ki | 8 nM | Cell-free assay | [9][11][12] |
| Flk-1/KDR (VEGFR2) | Ki | 2.1 µM | Cell-free assay | [10][11] |
| FGFR1 | Ki | 1.2 µM | Cell-free assay | [10][11] |
| EGFR | IC50 | >100 µM | NIH-3T3 cells | [8][11] |
Note: The data presented in this table is compiled from multiple sources for comparative purposes. Actual experimental results may vary.
The data clearly indicates that while this compound has the greatest potency against PDGFRβ in cell-free assays, it strongly inhibits c-Kit autophosphorylation in cellular contexts within the sub-micromolar to low micromolar range.[9][11] Its lack of activity against EGFR demonstrates a degree of selectivity.[8][11]
Experimental Validation: Protocols for Assessing c-Kit Inhibition
To validate the inhibitory effect of this compound on c-Kit phosphorylation, a robust and reproducible experimental workflow is essential. The most common and direct method is Western blotting, which allows for the specific detection of the phosphorylated form of c-Kit relative to the total amount of c-Kit protein.
Core Principle: A Self-Validating System
A trustworthy protocol must be self-validating. When assessing the inhibition of phosphorylation, it is not sufficient to simply show a decrease in the phosphorylated protein signal. One must also demonstrate that the total protein level remains unchanged. This control confirms that the observed effect is due to the inhibition of kinase activity and not a result of increased protein degradation or decreased expression caused by the compound. Therefore, the protocol involves probing the same membrane for both phospho-c-Kit (p-c-Kit) and total c-Kit.
Detailed Protocol: Western Blot for c-Kit Phosphorylation Inhibition
This protocol is designed to measure the effect of this compound on SCF-induced c-Kit phosphorylation in a c-Kit-dependent cell line (e.g., MO7E or RPMI-8226).[9][13]
A. Cell Culture and Treatment
-
Cell Seeding: Seed a c-Kit dependent cell line (e.g., MO7E) at an appropriate density in 6-well plates and culture until they reach the logarithmic growth phase.
-
Serum Starvation: To reduce baseline receptor activation, replace the culture medium with a serum-free or low-serum medium and incubate for 4-16 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound (and a vehicle control, typically DMSO) in a serum-free medium. Add the diluted inhibitor to the respective wells and incubate for 1-2 hours at 37°C. This allows the compound to enter the cells and engage its target.
-
Ligand Stimulation: Prepare Stem Cell Factor (SCF) in a serum-free medium to a final concentration of ~100 ng/mL. Add SCF to all wells except for the unstimulated negative control. Incubate for a short period (e.g., 2-10 minutes) at 37°C to induce maximal c-Kit phosphorylation.[14]
-
Termination: Immediately stop the stimulation by placing the plate on ice and aspirating the medium.
B. Protein Lysate Preparation
-
Washing: Wash the cells once with ice-cold Phosphate Buffered Saline (PBS) to remove residual media and SCF.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Causality Check: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are absolutely critical. Their omission will lead to the rapid dephosphorylation of c-Kit by endogenous cellular phosphatases, resulting in false-negative data.[15]
-
-
Incubation & Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Clarify the lysates by centrifuging at ~14,000 x g for 15 minutes at 4°C.[13]
-
Quantification: Collect the supernatant and determine the protein concentration of each lysate using a BCA or similar protein assay kit to ensure equal loading in the subsequent steps.[13]
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes to denature the proteins.[13]
-
Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Causality Check: BSA is the preferred blocking agent over non-fat dry milk. Milk contains casein, a phosphoprotein, which can be recognized by the phospho-specific antibody and lead to high background noise.[15]
-
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (e.g., anti-p-c-Kit Tyr719) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After final washes, develop the blot using an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Stripping and Re-probing: To validate the results, the membrane can be stripped of the antibodies and re-probed with a primary antibody against total c-Kit. This serves as the loading control and confirms that changes in the phospho-signal are not due to variations in the total amount of c-Kit protein.[5]
Alternative Method: In Vitro Kinase Assay
An alternative or complementary approach is an in vitro kinase assay. This cell-free system directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant c-Kit kinase.[3]
-
Principle: Recombinant c-Kit kinase, a specific peptide substrate, and ATP are combined in a reaction buffer.
-
Inhibition: this compound is added at various concentrations to determine its effect on the kinase's ability to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using luminescence (e.g., ADP-Glo assay which measures ADP production) or fluorescence-based methods.[5][6]
-
Insight: While highly controlled, this method does not account for cell permeability or off-target effects within a cellular environment, highlighting the importance of combining it with cell-based assays like Western blotting.
-
Downstream Consequences and Conclusion
By effectively inhibiting the autophosphorylation of c-Kit, this compound prevents the activation of critical downstream signaling pathways like RAS/MAPK and PI3K/AKT.[9] In c-Kit-dependent cancer cells, this leads to a halt in proliferation and the induction of apoptosis (programmed cell death).[9][11] The ability of this compound to inhibit SCF-induced proliferation of MO7E cells with an IC50 of 0.29 µM provides a direct link between the inhibition of kinase phosphorylation and a functional cellular outcome.[9][11]
References
- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIT (gene) - Wikipedia [en.wikipedia.org]
- 3. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. This compound | CAS 252916-29-3 | Chemodex | Biomol.com [biomol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cellagentech.com [cellagentech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. benchchem.com [benchchem.com]
- 14. mesoscale.com [mesoscale.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Characterizing Orantinib (SU6668) Activity In Vitro
Abstract
Orantinib (also known as SU6668 or TSU-68) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It competitively inhibits the ATP-binding sites of key pro-angiogenic receptors, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro activity of this compound. We present detailed, field-proven protocols for assessing its inhibitory effects on kinase activity, cellular phosphorylation, cell viability, and cell migration, ensuring a robust and reproducible evaluation of its anti-angiogenic and anti-tumor potential.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition
Solid tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[1] This process is driven by a complex interplay of signaling pathways initiated by growth factors like VEGF, PDGF, and FGF binding to their respective receptor tyrosine kinases on endothelial and tumor cells.[1] this compound was designed to simultaneously block these critical pathways, offering a more comprehensive approach to inhibiting tumor angiogenesis and growth compared to single-target agents.[3]
This compound demonstrates potent and competitive inhibition of PDGFRβ, VEGFR2 (KDR/Flk-1), and FGFR1.[4][5] Its greatest potency is observed against PDGFR autophosphorylation, with reported Ki values as low as 8 nM in cell-free assays.[6][7] By inhibiting these RTKs, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, as well as direct effects on tumor cells expressing these receptors.[1][6]
This guide will detail the essential in vitro assays required to validate and quantify the biological activity of this compound.
This compound's Mechanism of Action: A Visual Overview
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of key RTKs involved in angiogenesis and tumor cell proliferation. The following diagram illustrates the primary signaling pathways targeted by this compound.
Caption: this compound inhibits key RTKs, blocking downstream signaling.
Core In Vitro Assay Protocols
To comprehensively evaluate this compound's efficacy, a series of cell-free and cell-based assays are recommended. These assays are designed to be self-validating, moving from direct target engagement to functional cellular outcomes.
Cell-Free Kinase Activity Assay
Principle: This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by purified recombinant kinase domains of VEGFR, PDGFR, and FGFR. It provides a direct measure of target engagement and allows for the determination of inhibitory constants (IC50 or Ki).[8][9]
Protocol:
-
Plate Coating: Pre-coat a 96-well microtiter plate with a peptide substrate like poly-(Glu, Tyr) 4:1 overnight at 4°C.[6][9]
-
Blocking: Wash the plate and block excess protein binding sites with 1-5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).
-
Kinase Reaction:
-
Add the purified recombinant kinase domain (e.g., GST-Flk-1, GST-FGFR1) to each well.
-
Add a serial dilution of this compound (e.g., starting from 100 µM) or vehicle control (DMSO).
-
Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 15-30 minutes) at 30°C.
-
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a specific antibody (e.g., anti-phosphotyrosine) conjugated to a detectable enzyme (like HRP) or a fluorescent probe. Read the signal using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
| Parameter | Recommended Value |
| Kinase Targets | VEGFR2 (Flk-1), PDGFRβ, FGFR1 |
| Substrate | Poly-(Glu, Tyr) 4:1 |
| ATP Concentration | At or near the Km for each kinase |
| This compound Conc. Range | 1 nM to 100 µM |
| Detection Method | ELISA-based (e.g., HRP-conjugated anti-phosphotyrosine antibody) |
Cellular Phosphorylation Assay (Western Blot)
Principle: This cell-based assay validates the findings from the cell-free assay in a more physiologically relevant context.[10] It measures the inhibition of ligand-induced autophosphorylation of target receptors within whole cells, confirming that the compound is cell-permeable and active at its intracellular target.[11][12]
Workflow Diagram:
Caption: Workflow for p-VEGFR2 Western Blot analysis.
Protocol:
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or another relevant cell line (e.g., NIH-3T3 overexpressing PDGFRβ) in 6-well plates and grow to 80-90% confluency.[5][11]
-
Starvation & Treatment: Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 2 hours.[6][11]
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for HUVECs) for 5-10 minutes to induce receptor phosphorylation.[13][14]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% BSA in TBST.
-
Probe with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2 Tyr1175).[11]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein of the receptor and/or a loading control (e.g., GAPDH, β-actin).[11]
Cell Viability / Cytotoxicity Assay (MTT Assay)
Principle: This assay assesses the effect of this compound on cell proliferation and viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[15][16] The amount of formazan is directly proportional to the number of viable cells.[15]
Protocol:
-
Cell Seeding: Seed cells (e.g., HUVECs, various tumor cell lines) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15][17]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C and 5% CO2.[18]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[19]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
| Cell Line Example | Seeding Density (cells/well) | This compound Conc. Range | Incubation Time |
| HUVEC | 5,000 | 0.01 µM - 50 µM | 72 hours |
| TMK-1 (Gastric Cancer) | 8,000 | 1 µM - 100 µM | 72 hours |
| A431 (Epidermoid) | 7,000 | 0.1 µM - 100 µM | 72 hours |
Note: The cytotoxic effect of SU6668 on some cancer cell lines may be low, as its primary mechanism is often anti-angiogenic rather than directly cytotoxic to all tumor types.[20]
Cell Migration Assay (Transwell / Boyden Chamber Assay)
Principle: Since endothelial cell migration is a critical step in angiogenesis, this assay evaluates this compound's ability to inhibit this process.[21][22] Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[23] The number of migrated cells is quantified as a measure of the migratory response.
Protocol:
-
Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., VEGF, FGF-2, or 10% FBS) to the lower chamber.[24]
-
Cell Preparation: Harvest and resuspend endothelial cells (e.g., HUVECs) in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.[24]
-
Fix and Stain:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as Crystal Violet or DAPI.
-
-
Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several microscopic fields per membrane. Calculate the percentage of migration inhibition compared to the control.[25]
Summary and Concluding Remarks
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound (SU6668). By systematically assessing its impact on direct kinase activity, cellular signaling, viability, and migration, researchers can build a comprehensive profile of its anti-angiogenic and anti-tumor properties. Adherence to these detailed methodologies, coupled with careful data analysis, will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
References
- 1. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (TSU-68) Datasheet DC Chemicals [dcchemicals.com]
- 8. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. cyrusbio.com.tw [cyrusbio.com.tw]
- 20. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 23. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. regmednet.com [regmednet.com]
- 25. lnskaxh.com [lnskaxh.com]
Application Notes & Protocols: Orantinib (SU6668) for In Vitro Cell-Based Assays
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding Orantinib
This compound, also known as SU6668 or TSU-68, is a potent, orally bioavailable, and ATP-competitive multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary function is to block key signaling pathways involved in tumor angiogenesis (the formation of new blood vessels) and cell proliferation.[3][4] This inhibitory action makes this compound a valuable tool for cancer research, particularly in studying the mechanisms of angiogenesis and evaluating novel anti-cancer therapeutic strategies.
The compound competitively inhibits several key RTKs, primarily:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR/Flk-1): A primary mediator of VEGF-driven angiogenesis.
-
Platelet-Derived Growth Factor Receptor β (PDGFRβ): Involved in cell growth, proliferation, and angiogenesis.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Plays a role in cell proliferation, differentiation, and angiogenesis.[5][6]
-
c-Kit (Stem Cell Factor Receptor): Often implicated in the growth of certain cancer types, including acute myeloid leukemia.[1][7]
By targeting these receptors, this compound disrupts the downstream signaling cascades that lead to endothelial cell migration, proliferation, and ultimately, the vascularization of tumors.[8] This application guide provides a comprehensive overview of its mechanism, guidelines for determining optimal concentrations, and detailed protocols for its use in common cell culture experiments.
Mechanism of Action: Multi-Target Kinase Inhibition
This compound exerts its effect by binding to the ATP-binding pocket within the catalytic domain of its target RTKs. This competitive inhibition prevents the autophosphorylation of the receptors upon ligand binding, a critical step for activating downstream signaling pathways.[7] Unlike highly specific inhibitors, this compound's strength lies in its ability to simultaneously block multiple pro-angiogenic pathways, offering a more comprehensive inhibition of tumor growth and vascularization.[8] The primary pathways affected include the RAS/MEK/ERK and PI3K/Akt signaling cascades, which are central to cell survival and proliferation.
Caption: this compound's mechanism of action.
Determining Optimal this compound Concentration
The effective concentration of this compound is highly dependent on the experimental context, including the cell line, the specific biological endpoint being measured, and the duration of treatment. A universal concentration does not exist; therefore, empirical determination is essential.
Initial Dose-Response Experiments
For a new cell line, it is recommended to perform a dose-response experiment across a broad logarithmic range, for example, from 0.01 µM to 100 µM . This initial screen will help identify the dynamic range of the compound's activity and determine the half-maximal inhibitory concentration (IC50).
Published IC50 Values for Reference
The following table summarizes published IC50 values for this compound in various cell lines and contexts. These values serve as an excellent starting point for designing your experiments. Note that IC50 is a time-dependent parameter; longer incubation times may result in lower IC50 values.[9]
| Cell Line | Assay Type / Endpoint | IC50 Value (µM) | Reference |
| HUVECs | VEGF-driven Mitogenesis | 0.34 | [7][10] |
| HUVECs | FGF-driven Mitogenesis | 9.6 | [7][10] |
| MO7E | SCF-induced Proliferation | 0.29 | [7] |
| MO7E | c-Kit Autophosphorylation | 0.1 - 1.0 | [7] |
| NIH-3T3 | PDGF-induced Proliferation | ~1.0 | [10] |
| TMK-1 (Gastric Cancer) | Cell Growth (MTT) | ~22.6 µg/mL | [11] |
| MKN-45 (Gastric Cancer) | Cell Growth (MTT) | ~31.8 µg/mL | [11] |
| MKN-74 (Gastric Cancer) | Cell Growth (MTT) | ~26.7 µg/mL | [11] |
Note: Conversion from µg/mL to µM for this compound (Molecular Weight ≈ 310.35 g/mol ) is approximately: µM = (µg/mL) / 0.31035.
Key Experimental Considerations
-
Cell Type Specificity: Endothelial cells like HUVECs are often more sensitive to this compound due to their high expression of VEGFR2.[7] Tumor cells may show varied sensitivity depending on their specific driver mutations and receptor expression profiles.
-
Assay Endpoint: The concentration required to inhibit receptor phosphorylation (a direct biochemical effect) is often lower than that required to inhibit cell proliferation or induce apoptosis, which are downstream cellular consequences.
-
Serum Concentration: Standard fetal bovine serum (FBS) contains growth factors like PDGF and FGF.[8] When studying the specific inhibition of a pathway (e.g., VEGF-stimulated proliferation), it is crucial to use serum-starved cells and then stimulate them with a specific ligand. For general cytotoxicity assays, the serum concentration should be kept consistent and reported.
Core Experimental Protocols
Stock Solution Preparation
-
Solvent: this compound is readily soluble in dimethyl sulfoxide (DMSO).
-
Preparation: Prepare a high-concentration stock solution, for example, 10 mM or 50 mM in 100% DMSO. Ensure the compound is fully dissolved; brief sonication may be required.[12]
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[13]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept constant across all wells (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (WST-8/CCK-8 Method)
This protocol determines the effect of this compound on cell proliferation and viability, allowing for the calculation of an IC50 value.
Caption: Workflow for a cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" to serve as a background control.
-
Adherence: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.
-
Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Remember to include an untreated control and a vehicle control (medium with the same final DMSO concentration as the highest drug dose).
-
Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of a WST-8 based reagent (like CCK-8) to each well.[14]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, until a visible color change is apparent.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control. Plot the percent viability against the log of this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.[9]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound. Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by Annexin V. Late apoptotic or necrotic cells have compromised membranes and will also stain with the DNA dye, PI.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the culture medium (which contains floating apoptotic cells). Wash the plate with PBS, then detach the adherent cells using trypsin. Combine the detached cells with their corresponding supernatant.[15]
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Facebook [cancer.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. dojindo.com [dojindo.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Dissolution of Orantinib (SU6668/TSU-68) for Laboratory Applications: An In-Depth Guide
This comprehensive guide provides detailed protocols and technical insights for the dissolution of Orantinib (also known as SU6668 or TSU-68) for both in vitro and in vivo laboratory research. As a multi-targeted receptor tyrosine kinase inhibitor, precise and consistent preparation of this compound solutions is paramount for obtaining reproducible and reliable experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an orally bioavailable small molecule that potently inhibits several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation.[1][2] Its primary targets include vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[1][2][3] By competitively binding to the ATP-binding sites of these kinases, this compound inhibits their autophosphorylation and downstream signaling, thereby impeding key processes in tumor progression.[4][5] It also demonstrates inhibitory activity against c-kit, a stem cell factor receptor.[1][2] Understanding these mechanisms is fundamental to designing experiments and interpreting results.
This compound: Physicochemical Properties
A thorough understanding of this compound's physical and chemical characteristics is essential for its proper handling and preparation. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Synonyms | SU6668, TSU-68 | [3][6] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [4][6] |
| Molecular Weight | 310.35 g/mol | [4][6] |
| Appearance | Orange to red solid | [7] |
| CAS Number | 252916-29-3 | [3][4] |
| Melting Point | 252-254 °C | [8] |
Core Principles of this compound Dissolution
The primary challenge in preparing this compound for laboratory use is its poor aqueous solubility.[9] Therefore, organic solvents are necessary to create stock solutions, which are then further diluted in aqueous media or specialized formulations for final experimental concentrations.
Causality Behind Solvent Choice:
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3][7][10] Its strong solubilizing power allows for the creation of concentrated, stable stocks that can be easily aliquoted and stored. It is crucial to use anhydrous (moisture-free) DMSO, as moisture can reduce the solubility of the compound.[3][4]
-
Co-solvents for In Vivo Formulations: Due to the toxicity of DMSO in whole organisms, in vivo studies require formulations that minimize its concentration.[11] This is achieved by creating a multi-component vehicle that includes DMSO along with other agents like Polyethylene glycol 300 (PEG300), Tween-80, and saline.[10][12] These co-solvents help maintain this compound in a stable suspension suitable for administration.
Protocols for this compound Dissolution and Storage
The following protocols provide step-by-step instructions for preparing this compound solutions for various research applications.
Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol details the preparation of a 50 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL (approximately 161.11 mM).[7][10]
-
Dissolution:
-
Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[14] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Preparation of Formulation for In Vivo Administration
This protocol describes the preparation of a common formulation for oral or intraperitoneal administration in animal models.[10][12]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Formulation Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure (for 1 mL of final formulation):
-
Prepare a 20.8 mg/mL this compound stock solution in DMSO.
-
Sequential Addition: In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
Final Mixing: Vortex the final suspension thoroughly. Sonication may be used to aid in creating a uniform suspension.[10][12]
-
Administration: This formulation should be prepared fresh on the day of use and administered as a suspension.[3]
This compound's Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its anti-angiogenic and anti-proliferative effects by inhibiting key signaling pathways downstream of VEGFR2, PDGFRβ, and FGFR1. The following diagram illustrates this mechanism.
Caption: this compound inhibits VEGFR2, PDGFRβ, and FGFR1 autophosphorylation.
Experimental Workflow for Assessing this compound's In Vitro Efficacy
The following diagram outlines a typical workflow for evaluating the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for determining the IC50 of this compound in cancer cells.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chemodex.com [chemodex.com]
- 6. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (SU6668) | 252916-29-3 [amp.chemicalbook.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 13. This compound (TSU-68) Datasheet DC Chemicals [dcchemicals.com]
- 14. benchchem.com [benchchem.com]
Application Note: Guidelines for the Preparation, Storage, and Stability Assessment of Orantinib (SU6668) in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
Orantinib (also known as SU6668 or TSU-68) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor that primarily targets VEGFR2, PDGFRβ, and FGFR1.[1][2] Its efficacy in inhibiting angiogenesis and cell proliferation makes it a valuable tool in cancer research.[3] The integrity of experimental results hinges on the stability and purity of the compound stock solutions. This document provides a comprehensive guide to the stability of this compound in Dimethyl Sulfoxide (DMSO), outlines best practices for solution preparation and storage, and details a protocol for in-house stability verification to ensure the accuracy and reproducibility of research findings.
Introduction: The Critical Role of Solution Stability
This compound is an ATP-competitive inhibitor, potently targeting PDGFRβ (Platelet-Derived Growth Factor Receptor β) with a Ki of 8 nM, and also strongly inhibiting Flk-1/KDR (VEGFR2) and FGFR1 (Fibroblast Growth Factor Receptor 1) trans-phosphorylation.[2][4] Given its mechanism of action, precise and consistent concentrations are paramount for generating reliable dose-response curves and understanding its biological effects.
DMSO is the most common solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound due to its excellent solubilizing power.[5] However, several factors can compromise the stability of compounds dissolved in DMSO over time:
-
Hygroscopicity: DMSO readily absorbs atmospheric moisture. Water contamination can promote hydrolysis of susceptible compounds.[6]
-
Oxidation: While generally stable, DMSO can contain or generate oxidizing impurities, potentially degrading sensitive molecules.
-
Freeze-Thaw Cycles: Repeated changes in temperature can introduce moisture and may physically stress the compound, although studies suggest many small molecules are robust to this.[7][8]
-
Improper Storage Temperature: Long-term storage at ambient or even refrigerated temperatures can lead to significant degradation for many compounds.[9]
Therefore, adherence to strict protocols for solution handling is not merely a suggestion but a prerequisite for scientific rigor.
Stability of this compound in Solution
Data from various chemical suppliers provide a consensus on the stability of this compound in DMSO under different storage conditions. While specific degradation kinetics are not extensively published in peer-reviewed literature, the supplier data offers reliable guidance for laboratory practice.
Table 1: Summary of this compound Stability in DMSO
| Storage Temperature | Duration | Recommendation & Remarks | Source(s) |
| -80°C | ≥ 6 months | Optimal for long-term storage. Minimizes degradation and solvent evaporation. | [5][10] |
| -20°C | 1 month | Suitable for short- to mid-term storage. | [4][5][11] |
| 4°C | ~2 weeks | Not recommended for long-term storage. Use for working aliquots with a defined short lifespan. | [10] |
| Room Temperature | Not Recommended | Significant degradation is likely over short periods.[9] Avoid leaving solutions at RT for extended durations. | [9] |
Note: The stability of the compound as a solid powder is significantly longer, typically ≥2 years at -20°C when protected from light and moisture.[3][12]
Recommended Protocols for Handling this compound
Protocol 3.1: Preparation of High-Concentration Stock Solutions in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Rationale: Preparing a high-concentration master stock allows for small-volume dilutions into aqueous media for experiments, minimizing the final DMSO concentration in cell culture or assays. Using anhydrous DMSO and proper technique is crucial to prevent moisture contamination from the start.[4][6]
Materials:
-
This compound (SU6668) powder (MW: 310.35 g/mol )[4]
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass or polypropylene vials with PTFE-lined screw caps
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To make a 10 mM stock solution, weigh out 3.10 mg of this compound for every 1 mL of DMSO.
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 310.35 g/mol * (1000 mg / 1 g) = 3.1035 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the corresponding volume of anhydrous DMSO. Cap the vial tightly.
-
Mixing: Vortex the solution for 1-2 minutes. If particulates remain, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[5] The solution should be clear and orange-to-red in color.[3]
-
Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or vials. This practice is critical to avoid repeated freeze-thaw cycles and minimize the risk of contamination and moisture absorption.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term use.[4][5]
Protocol 3.2: In-House Stability Verification via HPLC
Rationale: This protocol provides a self-validating system to confirm the integrity of your this compound stock over time. A stability-indicating HPLC method can separate the parent compound from any potential degradants, allowing for quantitative assessment of purity.[13]
Workflow Visualization:
Fig 1. Workflow for HPLC-based stability assessment of this compound.
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution (Protocol 3.1), take one aliquot for immediate HPLC analysis. This will serve as your baseline (100% purity reference).
-
Sample Preparation for HPLC:
-
Thaw the T=0 aliquot to room temperature.
-
Prepare a dilution of the stock solution to a suitable concentration for UV detection (e.g., 10-50 µg/mL) using the initial mobile phase as the diluent.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength for this compound (e.g., 279 nm or 447 nm).[12]
-
Injection Volume: 10-20 µL.
-
-
Time-Point Analysis: At designated time points (e.g., 1, 3, 6, 12 months), retrieve another aliquot from storage. Thaw, prepare, and analyze it using the identical HPLC method.
-
Data Analysis:
-
For each chromatogram, integrate the peak area of this compound and any new peaks that appear.
-
Calculate the purity of this compound at each time point as: Purity % = (Peak Area of this compound / Total Peak Area of all peaks) * 100.
-
A loss of purity >5% typically indicates significant degradation, and a fresh stock solution should be prepared.
-
This compound's Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby blocking their autophosphorylation and subsequent downstream signaling.[4] This inhibition cuts off key pathways involved in tumor angiogenesis, growth, and survival. The primary targets are VEGFR2, PDGFRβ, and FGFR1.[1][14]
Fig 2. This compound inhibits key RTKs, blocking pro-tumorigenic pathways.
Conclusion & Best Practices Summary
The chemical stability of this compound is crucial for obtaining valid and reproducible experimental data. By following standardized procedures, researchers can minimize variability introduced by compound degradation.
-
Always Use Anhydrous DMSO: Procure high-purity, anhydrous DMSO and handle it in a way that minimizes water absorption.[4]
-
Prepare High-Concentration Stocks: Create a master stock (e.g., 10-50 mM) to allow for accurate dilution into aqueous buffers.
-
Aliquot for Single Use: This is the most effective way to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store Appropriately: Use -80°C for long-term storage (≥6 months) and -20°C for short-term working stocks (≤1 month).[5][11]
-
Protect from Light: Store aliquots in amber or opaque vials to prevent photodegradation.[3]
-
Verify When in Doubt: If a stock solution is old or has been handled improperly, perform a stability check using HPLC or prepare a fresh solution.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemodex.com [chemodex.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 10. This compound (TSU-68) Datasheet DC Chemicals [dcchemicals.com]
- 11. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Orantinib in Combination with Chemotherapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Orantinib (also known as SU6668 or TSU-68) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1), key drivers of tumor angiogenesis and growth.[1][2] While showing promise as a monotherapy, the strategic combination of this compound with traditional cytotoxic chemotherapy presents a compelling approach to enhance anti-tumor efficacy, overcome resistance, and potentially reduce treatment-related toxicities. This guide provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating this compound in combination with various chemotherapy agents in preclinical settings.
Introduction: The Rationale for Combining this compound with Chemotherapy
The tumor microenvironment is a complex ecosystem where cancer cells interact with stromal cells and the vascular network to promote tumor progression, invasion, and metastasis. This compound exerts its anti-tumor effects predominantly through the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth and survival.[3][4] By targeting VEGFR2, PDGFRβ, and FGFR1, this compound disrupts the signaling pathways that mediate endothelial cell proliferation, migration, and survival, as well as the recruitment of perivascular cells that stabilize newly formed vessels.[1][5]
However, cancer is a multifaceted disease, and targeting a single pathway may not be sufficient to achieve durable responses. Combining this compound with cytotoxic chemotherapy offers several potential advantages:
-
Synergistic Anti-Tumor Activity: Chemotherapy directly targets rapidly dividing cancer cells, inducing DNA damage and apoptosis. This compound, by inhibiting angiogenesis, can "normalize" the tumor vasculature, improving the delivery and efficacy of co-administered cytotoxic agents.
-
Overcoming Resistance: Tumors can develop resistance to chemotherapy through various mechanisms, including poor drug perfusion due to abnormal vasculature. By disrupting the tumor blood supply, this compound may re-sensitize resistant tumors to chemotherapy.
-
Targeting Multiple Compartments: This combination strategy simultaneously targets both the "seed" (the cancer cells, by chemotherapy) and the "soil" (the tumor microenvironment, by this compound), leading to a more comprehensive anti-cancer effect.
-
Potential for Dose Reduction: Synergistic interactions may allow for the use of lower doses of chemotherapy, potentially mitigating dose-limiting toxicities.
This guide will focus on preclinical models for evaluating this compound in combination with three commonly used chemotherapy agents: Paclitaxel , 5-Fluorouracil , and Gemcitabine .
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound is an ATP-competitive inhibitor of its target RTKs. By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades.
Figure 1: this compound's inhibition of key receptor tyrosine kinases.
General Experimental Workflow for Synergy Assessment
A systematic approach is crucial for evaluating the potential synergy between this compound and chemotherapy. The following workflow outlines the key experimental stages.
Figure 2: A generalized workflow for assessing drug synergy.
This compound in Combination with Paclitaxel
Scientific Rationale
Paclitaxel is a taxane-based chemotherapeutic that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Preclinical studies have shown that the combination of this compound with paclitaxel can result in a greater anti-tumor response than either agent alone, particularly in models of ovarian carcinoma.[5] The primary mechanism appears to be this compound's anti-angiogenic effect, which may enhance the delivery of paclitaxel to the tumor. Interestingly, in vitro studies have demonstrated a synergistic effect on endothelial cells (HUVECs and HMVECs) when stimulated with VEGF or FGF-2, while no direct synergistic effect was observed on the tumor cells themselves.[6] This suggests that the combination's efficacy is largely mediated through its impact on the tumor vasculature.
Preclinical Data Summary
| Model System | Chemotherapy Agent | Key Findings | Reference |
| Ovarian Carcinoma Xenografts (HOC79) | Paclitaxel | Significantly prolonged survival compared to single agents; inhibited ascites formation and tumor spread. | [7] |
| HUVEC, HMVEC (in vitro) | Paclitaxel | Synergistic inhibition of proliferation when stimulated by VEGF or FGF-2. | [6] |
| 1A9 Ovarian Carcinoma Cells (in vitro) | Paclitaxel | No direct synergistic effect on tumor cell proliferation. | [6] |
| HUVEC (in vitro) | Cisplatin | Non-synergistic effect on proliferation. | [6] |
Protocols
Protocol 1: In Vitro Endothelial Cell Proliferation Assay
Objective: To determine the synergistic effect of this compound and paclitaxel on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
VEGF or FGF-2
-
96-well plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well in 100 µL of EGM-2. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and paclitaxel in EGM-2.
-
Treatment: After 24 hours, replace the medium with fresh EGM-2 containing VEGF (e.g., 10 ng/mL) or FGF-2 (e.g., 20 ng/mL) and the various concentrations of this compound, paclitaxel, or the combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Ovarian Carcinoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with paclitaxel on tumor growth and survival.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Ovarian carcinoma cell line (e.g., HOC79)
-
This compound
-
Paclitaxel
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous injection (e.g., saline)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Inject ovarian carcinoma cells (e.g., 5 x 10⁶ cells) intraperitoneally into nude mice.
-
Treatment Groups: Once tumors are established (e.g., palpable or based on imaging), randomize mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 200 mg/kg, daily, oral gavage)
-
Paclitaxel (e.g., 20 mg/kg, weekly, i.v. injection)
-
This compound + Paclitaxel
-
-
Treatment Administration: Administer treatments for a defined period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume (if subcutaneous) or monitor ascites formation and body weight twice weekly.
-
Survival Analysis: Monitor mice for survival and plot Kaplan-Meier survival curves.
-
Endpoint Analysis: At the end of the study, collect tumors and ascites for biomarker analysis (e.g., microvessel density via CD31 staining, apoptosis via TUNEL assay).
This compound in Combination with 5-Fluorouracil (5-FU)
Scientific Rationale
5-Fluorouracil (5-FU) is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis. A preclinical study has demonstrated a synergistic effect of this compound and 5-FU in a model of colorectal cancer liver metastasis.[8] The combination significantly reduced metastasis rates and microvessel density compared to either agent alone.[8] This suggests that this compound's anti-angiogenic activity can potentiate the efficacy of 5-FU in preventing metastatic growth.
Preclinical Data Summary
| Model System | Chemotherapy Agent | Key Findings | Reference |
| Human Colorectal Cancer Liver Metastasis (in vivo) | 5-Fluorouracil (5-FU) | Synergistic inhibition of metastasis; significant decrease in microvessel density and VEGF/bFGF levels. | [8] |
Protocol
Protocol 3: In Vivo Colorectal Cancer Liver Metastasis Model
Objective: To assess the synergistic effect of this compound and 5-FU on the formation of liver metastases.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
Human colorectal cancer cell line (e.g., HT-29)
-
This compound
-
5-Fluorouracil (5-FU)
-
Surgical instruments for intrasplenic injection
Procedure:
-
Metastasis Induction: Anesthetize mice and perform a laparotomy to expose the spleen. Inject colorectal cancer cells (e.g., 1 x 10⁶ cells) into the spleen. After injection, perform a splenectomy to prevent the formation of a primary splenic tumor.
-
Treatment Groups: Randomize mice into the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 200 mg/kg, daily, oral gavage)
-
5-FU (e.g., 50 mg/kg, weekly, i.p. injection)
-
This compound + 5-FU
-
-
Treatment Administration: Begin treatment 3 days post-surgery and continue for a defined period (e.g., 4 weeks).
-
Metastasis Assessment: At the end of the study, harvest the livers and count the number of metastatic nodules on the surface. Liver weight can also be used as a surrogate for tumor burden.
-
Histological Analysis: Fix liver tissue in formalin and embed in paraffin. Perform H&E staining to confirm metastatic lesions and immunohistochemistry for markers of angiogenesis (CD31) and proliferation (Ki-67).
This compound in Combination with Gemcitabine
Scientific Rationale
Proposed Protocols for Investigation
Protocol 4: In Vitro Pancreatic Cancer Cell Viability and Synergy
Objective: To determine if this compound sensitizes pancreatic cancer cells to gemcitabine in vitro.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Appropriate cell culture medium
-
This compound
-
Gemcitabine
-
96-well plates
-
Cell viability reagent
Procedure:
-
Follow the general procedure outlined in Protocol 1 for cell seeding, drug preparation, treatment, and viability assessment.
-
Calculate IC50 values for each drug individually.
-
Perform a checkerboard assay with a fixed ratio of this compound and gemcitabine based on their IC50 values.
-
Calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.
Protocol 5: In Vivo Orthotopic Pancreatic Cancer Model
Objective: To evaluate the in vivo efficacy of this compound in combination with gemcitabine.
Materials:
-
Athymic nude mice
-
Pancreatic cancer cell line (e.g., PANC-1)
-
This compound
-
Gemcitabine
-
Surgical instruments for orthotopic implantation
Procedure:
-
Orthotopic Tumor Implantation: Surgically implant pancreatic cancer cells into the pancreas of nude mice.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups as described in Protocol 2 , using clinically relevant doses of gemcitabine (e.g., 100 mg/kg, twice weekly, i.p.).
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging (e.g., ultrasound or bioluminescence imaging if using luciferase-expressing cells).
-
Endpoint Analysis: Assess tumor weight at the end of the study, and perform immunohistochemical analysis for angiogenesis, proliferation, and apoptosis markers.
Considerations for Experimental Design and Interpretation
-
Scheduling and Dosing: The sequence and timing of drug administration can significantly impact the outcome of combination therapy. It is often hypothesized that an anti-angiogenic agent should be given prior to or concurrently with chemotherapy to "prime" the tumor microenvironment.
-
Host vs. Tumor Effects: As seen with the this compound-paclitaxel combination, the synergistic effects may be mediated by the host's endothelial cells rather than the tumor cells directly. It is important to design experiments that can dissect these different contributions.
-
Resistance Mechanisms: Investigate potential mechanisms of resistance to the combination therapy. This could involve analyzing changes in the expression of RTKs, their ligands, or downstream signaling molecules in resistant tumors.
Conclusion
The combination of this compound with conventional chemotherapy agents represents a promising strategy in oncology drug development. Its ability to target the tumor vasculature can create a synergistic effect with cytotoxic drugs, potentially leading to improved therapeutic outcomes. The protocols outlined in this guide provide a framework for the preclinical evaluation of this compound in combination therapies, with the ultimate goal of translating these findings into effective clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The combination of the tyrosine kinase receptor inhibitor SU6668 with paclitaxel affects ascites formation and tumor spread in ovarian carcinoma xenografts growing orthotopically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of angiogenesis inhibitor SU6668 in combination with 5-Fu on liver metastasis from transplantation tumors of human colorectal cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial of sunitinib and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for western blot analysis after Orantinib treatment
Application Notes & Protocols
Topic: Protocol for Western Blot Analysis of Cellular Signaling Following Orantinib Treatment
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the cellular effects of this compound (also known as SU6668). This compound is a multi-targeted receptor tyrosine kinase inhibitor, and Western blotting is an essential technique to elucidate its mechanism of action by quantifying changes in protein expression and phosphorylation status within relevant signaling pathways. This guide explains the causality behind experimental choices, offers detailed step-by-step protocols from sample preparation to data analysis, and includes troubleshooting advice to ensure reliable and reproducible results.
Introduction: Understanding this compound and its Mechanism of Action
This compound (SU6668) is an orally bioavailable, small-molecule inhibitor of several receptor tyrosine kinases (RTKs).[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][3] By binding to the ATP-binding site of these receptors, this compound competitively inhibits their autophosphorylation, a critical step in initiating downstream signaling cascades that regulate angiogenesis and cell proliferation.[1][4] Additionally, this compound has been shown to inhibit the phosphorylation of c-Kit, a stem cell factor receptor often implicated in various cancers.[1][4][5][6][7]
Western blot analysis is an indispensable tool for studying the pharmacodynamics of drugs like this compound. It allows for the specific detection and quantification of total protein levels and, crucially, their phosphorylation state. By using phospho-specific antibodies, researchers can directly measure the inhibition of receptor autophosphorylation and the subsequent suppression of downstream signaling proteins, thereby validating the drug's intended mechanism of action in a cellular context.
Caption: this compound inhibits the autophosphorylation of multiple RTKs.
Experimental Design and Pre-Protocol Considerations
A well-designed experiment is crucial for obtaining meaningful data. The choices made before the first pipette tip is touched will dictate the quality of the final Western blot.
2.1. Cell Line and Culture Conditions The choice of cell line is paramount. It must endogenously express the target receptor(s) of interest at a detectable level. For example, Human Umbilical Vein Endothelial Cells (HUVECs) are suitable for studying VEGF-driven VEGFR2 phosphorylation, while NIH-3T3 cells overexpressing PDGFRβ are appropriate for analyzing that pathway.[4]
2.2. This compound Treatment: Dose and Time Course The effect of any inhibitor is dependent on concentration and duration of exposure.
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a fixed time to determine the IC50 (the concentration at which 50% of receptor phosphorylation is inhibited).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) and harvest at different time points (e.g., 0, 15, 30, 60, 120 minutes) to understand the kinetics of inhibition.
2.3. Essential Controls Every Western blot must include proper controls to validate the results.
-
Vehicle Control: Since this compound is typically dissolved in DMSO, a "vehicle control" group treated with the same concentration of DMSO as the highest this compound dose is essential to ensure the solvent itself has no effect.
-
Positive/Negative Controls: Include a condition with a known activator of the pathway (e.g., VEGF, PDGF) to induce robust phosphorylation (positive control) and an untreated or serum-starved condition (negative control).
-
Loading Control: To ensure equal protein loading across all lanes, the blot must be probed for a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) whose expression is not expected to change with treatment.
Detailed Step-by-Step Western Blot Protocol
This protocol is optimized for detecting changes in protein phosphorylation.
Caption: The complete workflow for Western blot analysis.
Part A: Cell Lysis and Protein Quantification
Rationale: The goal is to efficiently extract proteins while preserving their post-translational modifications, particularly phosphorylation. Phosphatases released during cell lysis can rapidly dephosphorylate target proteins, leading to false-negative results.[8][9]
-
Cell Lysis:
-
After the desired this compound treatment period, place the cell culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA Lysis Buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification (Bradford Assay):
-
Principle: This colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in absorbance maximum from 465 nm to 595 nm.[10][11][12] The absorbance change is proportional to the protein concentration.
-
Procedure:
-
Prepare a series of protein standards of known concentration (e.g., Bovine Serum Albumin - BSA) from 0 to 1.5 mg/ml.[11]
-
In a 96-well plate, add 10 µl of each standard and your unknown protein samples (in duplicate or triplicate).
-
Add 200 µl of Bradford Reagent to each well and mix by shaking for 30 seconds.[11]
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve by plotting absorbance vs. protein concentration for the BSA standards. Use the equation of the line to calculate the concentration of your unknown samples.
-
-
Part B: SDS-PAGE (Protein Separation)
Rationale: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. The SDS detergent denatures proteins and imparts a uniform negative charge, ensuring that migration through the gel is primarily dependent on size.[13][14][15]
-
Sample Preparation:
-
Based on the quantification results, calculate the volume of lysate needed to have equal amounts of protein for each sample (typically 20-40 µg per lane).
-
In a new tube, mix the calculated volume of lysate with 4X Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to complete denaturation.[14][16]
-
-
Gel Electrophoresis:
-
Select a polyacrylamide gel percentage appropriate for the molecular weight of your target protein(s). (e.g., 4-8% for large proteins >100 kDa, 4-20% for a broad range).[13]
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS-PAGE Running Buffer.
-
Carefully load your prepared samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.[14][16]
-
Part C: Protein Transfer
Rationale: The separated proteins are transferred from the fragile gel to a solid membrane support (e.g., PVDF or nitrocellulose) for subsequent antibody probing. Electroblotting uses an electric field to drive the migration of proteins from the gel to the membrane.[17][18]
-
Membrane Transfer:
-
Choice of Membrane: Polyvinylidene difluoride (PVDF) membranes are recommended due to their high protein binding capacity and durability, which is advantageous if stripping and reprobing is required.[19]
-
Procedure (Wet Transfer):
-
Pre-activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X Transfer Buffer.
-
Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between layers: Cathode (-) -> Sponge -> Filter Paper -> Gel -> PVDF Membrane -> Filter Paper -> Sponge -> Anode (+).
-
Place the sandwich into the transfer tank, fill with ice-cold Transfer Buffer, and add a frozen ice pack to dissipate heat.
-
Perform the transfer (e.g., 100V for 60-90 minutes, or overnight at a lower voltage at 4°C). Transfer conditions should be optimized for protein size.[19]
-
-
Part D: Immunodetection
Rationale: This multi-step process uses specific antibodies to visualize the protein of interest. Blocking prevents non-specific antibody binding to the membrane, ensuring a high signal-to-noise ratio.
-
Blocking:
-
After transfer, wash the membrane briefly in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Crucial Step for Phospho-Proteins: Incubate the membrane in a blocking buffer of 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using non-fat dry milk , as it contains the phosphoprotein casein, which can cause high background when using phospho-specific antibodies.[9][20]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-VEGFR2) in 5% BSA/TBST at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[21][22][23] This longer, colder incubation often increases signal specificity.[22]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[22]
-
Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[24][25][26]
-
-
Detection:
-
Wash the membrane thoroughly (at least five times for 5 minutes each) with TBST to remove unbound secondary antibody.[26][27]
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.[24][27]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[27][28]
-
Drain excess substrate and place the membrane in a plastic sheet protector or imager-compatible tray.
-
Immediately capture the chemiluminescent signal using a digital imaging system or X-ray film.[29]
-
Part E: Stripping and Reprobing (Optional)
Rationale: To accurately quantify changes in phosphorylation, the signal from the phospho-protein must be normalized to the total amount of that protein. Stripping removes the first set of antibodies, allowing the same membrane to be re-probed with a different antibody (e.g., anti-total-VEGFR2).[30][31]
-
Stripping and Reprobing:
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., Glycine-HCl, pH 2.2) for 15-30 minutes at room temperature. For high-affinity antibodies, a harsher buffer containing SDS and β-mercaptoethanol may be needed at 50°C.[32]
-
Wash extensively in TBST to remove all traces of the stripping buffer.
-
Repeat the immunodetection process starting from the Blocking step (Step 6) using the antibody for the total protein.
-
Data Analysis and Interpretation
4.1. Densitometry Use image analysis software (e.g., ImageJ) to perform densitometry, which measures the intensity of the bands.
4.2. Normalization and Quantification For each sample, follow this normalization cascade:
-
Normalize Phospho-Protein to Total Protein: Divide the densitometry value of the phospho-protein band by the value of the total protein band. This corrects for any minor variations in the total protein expression.
-
Normalize to Loading Control: Divide the value from step 1 by the densitometry value of the loading control band (e.g., GAPDH). This corrects for any initial loading inaccuracies.
-
Express as Fold Change: Finally, express the fully normalized data as a fold change relative to the vehicle-treated control.
4.3. Sample Data Presentation
| This compound (µM) | p-VEGFR2 (Raw) | Total VEGFR2 (Raw) | GAPDH (Raw) | Normalized p-VEGFR2 [(p-VEGFR2/Total)/GAPDH] | Fold Change (vs. 0 µM) |
| 0 (Vehicle) | 15,230 | 16,100 | 25,500 | 0.0371 | 1.00 |
| 0.1 | 11,890 | 15,950 | 25,100 | 0.0297 | 0.80 |
| 0.5 | 6,540 | 16,300 | 25,900 | 0.0155 | 0.42 |
| 1.0 | 2,110 | 15,800 | 24,800 | 0.0054 | 0.15 |
| 5.0 | 450 | 16,050 | 25,300 | 0.0011 | 0.03 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Signal | Inactive/ineffective antibody; Insufficient protein loaded; Over-stripping of membrane; Inactive HRP enzyme or substrate. | Validate antibody with a positive control; Load more protein (20-40 µg); Use a milder stripping protocol; Use fresh ECL substrate. |
| High Background | Insufficient blocking; Blocking with milk for phospho-antibodies; Primary/secondary antibody concentration too high; Insufficient washing. | Block for at least 1 hour; Use 5% BSA in TBST for blocking[9]; Titrate antibodies to optimal dilution; Increase number and duration of washes. |
| Non-Specific Bands | Primary antibody concentration too high; Sample degradation (proteolysis); Antibody is not specific. | Reduce antibody concentration, incubate at 4°C; Always use fresh protease inhibitors; Validate antibody specificity with knockout/knockdown cell lines if possible. |
| Patchy/Uneven Bands | Air bubbles trapped during transfer; Uneven wetting of membrane; Aggregated antibody. | Carefully roll out bubbles during sandwich assembly; Ensure membrane is fully submerged during all steps; Centrifuge antibody solutions before use. |
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting c-kit inhibits gefitinib resistant NSCLC cell growth and invasion through attenuations of stemness, EMT and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 10. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Bradford protein assay | Abcam [abcam.com]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. SDS-PAGE [assay-protocol.com]
- 15. iitg.ac.in [iitg.ac.in]
- 16. static.igem.org [static.igem.org]
- 17. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bio-rad.com [bio-rad.com]
- 19. biocompare.com [biocompare.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Antibody Staining & Detection [novusbio.com]
- 23. sinobiological.com [sinobiological.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. sinobiological.com [sinobiological.com]
- 26. biomol.com [biomol.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. azurebiosystems.com [azurebiosystems.com]
- 30. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 31. Stripping and Reprobing Western Blot Membrane: Problems and Solutions | Cytiva [cytivalifesciences.com.cn]
- 32. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Studying VEGFR-Mediated Signaling Pathways with Orantinib
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for utilizing Orantinib (also known as SU6668 or TSU-68) as a tool to investigate Vascular Endothelial Growth Factor Receptor (VEGFR)-mediated signaling pathways. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring robust and reproducible results. This document covers the mechanism of action of this compound, critical considerations for experimental design, and validated protocols for assessing target engagement, downstream pathway modulation, and functional anti-angiogenic outcomes.
Introduction: this compound in the Context of Angiogenesis Research
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiology and pathological conditions, most notably cancer.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling axis is a primary driver of this process.[1][3] VEGF ligands bind to and activate VEGF receptors (VEGFRs), which are receptor tyrosine kinases (RTKs), initiating a cascade of intracellular signals that promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6]
This compound (SU6668) is an orally bioavailable, multi-targeted small molecule inhibitor that competitively blocks the ATP-binding site of several RTKs.[7][8] While it is a potent inhibitor of VEGFR-2 (KDR/Flk-1), it also exhibits strong activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[8][9][10] This multi-targeted profile makes this compound a powerful anti-angiogenic agent but also necessitates careful experimental design to specifically dissect its effects on the VEGFR pathway.
Table 1: Inhibitory Profile of this compound This table summarizes the reported inhibitory concentrations of this compound against its primary kinase targets. Understanding this profile is crucial for designing specific experiments and interpreting results.
| Target Kinase | Inhibition Value (IC50 / Ki) | Cell-Free/Cell-Based | Reference |
| PDGFRβ | 8 nM (Ki) | Cell-free | [8][9] |
| VEGFR-2 (KDR/Flk-1) | 2.1 µM (Ki) / 2.4 µM (IC50) | Cell-free | [10][11][12] |
| FGFR1 | 1.2 µM (Ki) / 3.0 µM (IC50) | Cell-free | [10][11][12] |
| c-Kit | 0.1 - 1 µM (IC50) | Cell-based | [8][9] |
| EGFR | >100 µM (IC50) | Cell-free | [8][12] |
Note: IC50 and Ki values can vary between studies and assay conditions. The significantly higher potency against PDGFRβ compared to VEGFR-2 is a critical consideration.
Mechanism of Action: How this compound Inhibits VEGFR-2 Signaling
VEGF-A binding to VEGFR-2, located on the endothelial cell surface, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][13] These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, triggering multiple downstream signaling cascades essential for angiogenesis, including:
-
PLCγ-PKC-MAPK (ERK1/2) Pathway: Primarily involved in cell proliferation.[4]
-
PI3K-Akt Pathway: Crucial for cell survival and permeability.[1][4]
-
FAK/Src Pathway: Regulates cell migration and adhesion.[5][14]
This compound functions by occupying the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking autophosphorylation and halting the entire downstream signaling cascade.
Caption: this compound inhibits VEGFR-2 signaling by blocking ATP-dependent autophosphorylation.
Core Principles for Robust Experimental Design
Expertise-Driven Insight: Simply adding this compound to cells is insufficient. A robust study design anticipates and controls for the inhibitor's multi-targeted nature.
-
Causality & Controls: The primary challenge is to attribute an observed biological effect specifically to VEGFR inhibition. Since this compound also potently inhibits PDGFR and FGFR, control experiments are non-negotiable.
-
Cell Line Selection: Whenever possible, use cell lines with well-characterized receptor expression profiles. For example, Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model that robustly expresses VEGFR-2.
-
Ligand Specificity: The effect of this compound should be assessed following stimulation with a specific ligand (e.g., VEGF-A). Compare results from cells stimulated with PDGF or FGF to understand the contribution from off-target inhibition.
-
-
Dose-Response & Therapeutic Window: It is critical to differentiate between specific kinase inhibition and general cytotoxicity. A viability assay must be performed first to identify a concentration range that effectively inhibits the target without inducing widespread cell death. This establishes the "therapeutic window" for your in vitro model.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile and Optimal Working Concentration
Principle: This protocol uses a tetrazolium-based assay (e.g., MTS or WST-8) to measure cell metabolic activity as an indicator of viability.[15][16] This allows for the calculation of the IC50 value for cytotoxicity and the selection of sub-lethal concentrations for subsequent mechanism-of-action studies.
Caption: Workflow for determining this compound's cytotoxic IC50.
Step-by-Step Methodology:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Culture overnight to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working solutions by serially diluting the stock in culture medium. A typical final concentration range to test is 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate 1X final concentration drug-containing medium to each well.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Reagent Addition: Add 20 µL of MTS or WST-8 reagent to each well according to the manufacturer's instructions.[16]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS, 450 nm for WST-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of this compound concentration and use non-linear regression to determine the IC50 value. For subsequent experiments, use concentrations at or below the IC20 value.
Protocol 2: Validating Target Engagement - Inhibition of VEGFR-2 Phosphorylation
Principle: This Western blot protocol provides direct evidence that this compound inhibits the activation of its intended target, VEGFR-2, in a cellular context.[17] The key is to compare the level of phosphorylated VEGFR-2 (p-VEGFR2) in cells stimulated with VEGF-A, with and without pre-treatment with this compound.
Caption: Western blot workflow to assess this compound's inhibition of VEGFR-2 phosphorylation.
Step-by-Step Methodology:
-
Cell Culture: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal kinase activity, replace the growth medium with a basal medium (e.g., EBM-2 with 0.5% FBS) and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells by adding this compound at selected non-toxic concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours. Include a vehicle-only (DMSO) control.
-
Ligand Stimulation: Stimulate the cells by adding recombinant human VEGF-A to a final concentration of 50 ng/mL for 10 minutes. Include an unstimulated, vehicle-treated control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil for 5 minutes. Separate proteins on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.[17]
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour. b. Incubate with a primary antibody against phospho-VEGFR2 (e.g., Tyr1175, a key activation site) overnight at 4°C.[18] c. Wash the membrane 3x with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash 3x with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probing: To ensure equal protein loading and assess total receptor levels, strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify band intensity using densitometry software. Calculate the ratio of p-VEGFR2 to total VEGFR2 for each condition. A dose-dependent decrease in this ratio in this compound-treated samples validates target engagement.
Protocol 3: Functional Assessment - Endothelial Tube Formation Assay
Principle: This assay models the differentiation step of angiogenesis, where endothelial cells form capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel).[2] It provides a powerful functional readout of a compound's anti-angiogenic potential.
Step-by-Step Methodology:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a chilled 96-well plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a small volume of basal medium. Perform a cell count.
-
Treatment Preparation: In separate tubes, prepare cell suspensions (10,000-20,000 cells per 100 µL) in basal medium containing the desired factors:
-
Negative Control: Basal medium only.
-
Positive Control: Basal medium + VEGF-A (e.g., 50 ng/mL).
-
Test Conditions: Basal medium + VEGF-A + varying concentrations of this compound.
-
-
Seeding: Gently add 100 µL of the appropriate cell suspension to each well of the Matrigel-coated plate.
-
Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor periodically for tube formation using a microscope.
-
Imaging and Analysis: Capture images of the tube network in each well. Quantify the degree of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters like total tube length, number of nodes, and number of meshes. A significant reduction in these parameters in this compound-treated wells compared to the VEGF-stimulated control indicates functional anti-angiogenic activity.
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p-VEGFR2 | This compound concentration too low; Inactive compound; Insufficient pre-incubation time; VEGF-A stimulation failed. | Verify compound activity; Perform a dose-response curve; Increase pre-incubation time to 2-4 hours; Confirm VEGF-A activity. |
| High cytotoxicity in assays | This compound concentration is too high for the specific cell line. | Re-run Protocol 1 to determine a more accurate IC20. Reduce incubation time if possible. |
| High basal p-VEGFR2 signal | Incomplete serum starvation; Autocrine signaling in cell line. | Increase serum starvation time to 12-18 hours; Ensure medium is truly serum-free. |
| Inconsistent tube formation | Uneven Matrigel coating; Variation in cell number; Matrigel batch variability. | Ensure Matrigel is kept on ice and plates are chilled before coating; Perform accurate cell counts; Test new batches of Matrigel. |
Conclusion
This compound is a valuable pharmacological tool for probing the role of receptor tyrosine kinases in angiogenesis. By employing the principles and protocols outlined in this guide—starting with viability assessment to define a working concentration, followed by direct validation of target inhibition via Western blot, and culminating in a functional readout like the tube formation assay—researchers can generate robust, specific, and publishable data on the effects of this compound on VEGFR-mediated signaling pathways.
References
- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Angiogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dojindo.com [dojindo.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Using Orantinib to inhibit PDGFR signaling in fibroblasts
Application Notes & Protocols
Orantinib (SU6668): A Guide to the Potent Inhibition of PDGFR Signaling in Fibroblasts
Abstract
Platelet-Derived Growth Factor Receptor (PDGFR) signaling is a critical pathway regulating key fibroblast functions, including proliferation, migration, and extracellular matrix deposition.[1][2][3] Dysregulation of this axis is a hallmark of numerous fibrotic diseases and cancer, making it a key therapeutic target.[1][2] this compound (also known as SU6668 or TSU-68) is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase inhibitor with exceptional potency against PDGFR.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound to inhibit PDGFR signaling in fibroblast cell cultures. We will detail the underlying mechanism of action, provide validated, step-by-step protocols for experimental application, and describe methods to confirm the on-target effects of the inhibitor.
The Central Role of PDGFR Signaling in Fibroblast Biology
Fibroblasts are mesenchymal cells that are fundamental to tissue homeostasis and repair.[3] The PDGF family of ligands (PDGF-A, -B, -C, and -D) and their cognate receptors (PDGFRα and PDGFRβ) are primary drivers of fibroblast activation.[1][2][8]
Mechanism of Activation: Upon ligand binding, PDGFRs dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domain.[1][9] These phosphorylated sites act as docking stations for a host of SH2 domain-containing signaling molecules, initiating multiple downstream cascades, most notably:
-
The PI3K/Akt Pathway: Primarily drives cell survival and proliferation.
-
The MAPK/ERK Pathway: A key regulator of cell proliferation and differentiation.
-
PLCγ Pathway: Influences cell migration and cytoskeletal reorganization.[9]
This cascade of events culminates in the cellular responses critical for wound healing, such as proliferation to populate the wounded area and migration to close the gap.[2][3] However, in pathological contexts like organ fibrosis or the tumor microenvironment, persistent PDGFR activation leads to excessive fibroblast proliferation and matrix production, contributing to disease progression.[2]
This compound (SU6668): Mechanism of Inhibition
This compound is a synthetic, oxindole-based small molecule that functions as an ATP-competitive inhibitor of receptor tyrosine kinases.[5][10] Its primary mechanism involves binding to the ATP-binding pocket in the kinase domain of PDGFR, preventing the transfer of phosphate from ATP to the tyrosine residues. This action directly blocks the initial autophosphorylation event, thereby abrogating all downstream signaling.[4][5]
While highly potent against PDGFR, it is important to note that this compound is a multi-targeted inhibitor, also showing significant activity against Vascular Endothelial Growth Factor Receptor (VEGFR, specifically Flk-1/KDR) and Fibroblast Growth Factor Receptor (FGFR).[5][6][11] This profile makes it a potent anti-angiogenic agent in addition to its anti-fibrotic potential.[5][10]
This compound (SU6668) Kinase Selectivity and Properties
Understanding the inhibitor's selectivity is crucial for interpreting experimental results. This compound shows the greatest potency against PDGFR autophosphorylation while also inhibiting other key angiogenic receptors.
| Target Kinase | Inhibition Constant (Ki) / IC50 | Reference |
| PDGFRβ | 8 nM (Ki) | [4][7][11][12] |
| FGFR1 | 1.2 µM (Ki) | [11][12] |
| Flk-1/KDR (VEGFR2) | 2.1 µM (Ki) | [11][12] |
| c-Kit | 100 - 1000 nM (IC50) | [4] |
| EGFR | No significant activity | [4][7] |
Compound Handling and Storage:
-
Molecular Weight: 310.35 g/mol
-
Solubility: this compound is soluble in DMSO at concentrations up to ~62 mg/mL (200 mM).[13] It is insoluble in water and ethanol.[13] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO.
-
Storage: Store the solid powder desiccated at -20°C for up to 3 years.[4] Store the DMSO stock solution in small aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[4]
Experimental Protocols for Inhibiting PDGFR in Fibroblasts
This section provides a logical workflow for demonstrating and quantifying the inhibitory effect of this compound on fibroblast PDGFR signaling.
Protocol 1: General Culture of Fibroblasts
This protocol provides a standard method for culturing fibroblasts, such as human dermal fibroblasts or the NIH/3T3 cell line, which is commonly used in PDGFR studies.[4]
Materials:
-
Fibroblast Cell Line (e.g., Primary Human Dermal Fibroblasts, NIH/3T3)
-
Fibroblast Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14][15]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.05% Trypsin-EDTA
-
T-75 cell culture flasks, 6-well plates, 96-well plates
Methodology:
-
Thawing Cells: Thaw cryopreserved vials rapidly in a 37°C water bath. Transfer cells to a centrifuge tube containing 9 mL of pre-warmed growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh growth medium and plate in a T-75 flask.[16][17]
-
Maintenance: Culture cells at 37°C in a humidified 5% CO2 incubator.[18]
-
Media Changes: Change the growth medium every 2-3 days.[14]
-
Subculturing (Passaging): When cells reach 70-80% confluency, wash with PBS, and detach using 0.05% Trypsin-EDTA. Neutralize trypsin with serum-containing medium, centrifuge, and re-plate at a 1:5 to 1:10 split ratio.[14][16]
Protocol 2: Validation of PDGFRβ Inhibition by Western Blot
This is the most direct method to confirm that this compound is inhibiting its intended target. The protocol is optimized for detecting phosphorylated proteins.
Rationale: Serum starvation synchronizes the cells in a quiescent state (G0/G1) and minimizes baseline receptor phosphorylation from serum growth factors.[19] Using BSA for blocking instead of non-fat milk is critical, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[20][21][22]
Materials:
-
Cultured fibroblasts in 6-well plates (~80-90% confluent)
-
Recombinant Human PDGF-BB
-
This compound (SU6668) DMSO stock
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
Primary Antibodies: Anti-phospho-PDGFRβ (e.g., Tyr751), Anti-total-PDGFRβ, Anti-phospho-Akt (Ser473), Anti-total-Akt
-
HRP-conjugated secondary antibody
-
BSA, Tris-Buffered Saline with Tween-20 (TBST)
Methodology:
-
Serum Starvation: When cells are ~80-90% confluent, wash them twice with PBS and replace the growth medium with serum-free DMEM. Incubate for 18-24 hours.[19]
-
Inhibitor Pre-treatment: Pre-treat cells by adding this compound (final concentration range: 10 nM - 1 µM) or vehicle (DMSO) to the serum-free media. Incubate for 1-2 hours at 37°C. A dose-response curve is recommended for initial characterization.
-
PDGF Stimulation: Stimulate the cells by adding PDGF-BB to a final concentration of 20-50 ng/mL. Incubate for 10-20 minutes at 37°C.[19] Leave one well untreated as a negative control.
-
Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add 100 µL of ice-cold supplemented RIPA buffer to each well. Scrape cells, transfer lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal protein amounts (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[20][22] Incubate with primary antibody (e.g., anti-phospho-PDGFRβ) overnight at 4°C in 5% BSA/TBST.
-
Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST and visualize using an ECL detection reagent.
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total PDGFRβ or a housekeeping protein like GAPDH.
Protocol 3: Assessing Functional Outcome - Cell Proliferation (CCK-8 Assay)
PDGFR signaling is a potent driver of fibroblast proliferation.[23][24][25][26] This assay quantifies the effect of this compound on this downstream function.
Materials:
-
Cultured fibroblasts
-
96-well plates
-
Serum-free DMEM
-
PDGF-BB and this compound
Methodology:
-
Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000 cells/well in 100 µL of full growth medium. Allow cells to adhere overnight.[24]
-
Serum Starvation: Wash cells and replace the medium with 100 µL of serum-free DMEM for 24 hours.
-
Treatment: Add this compound (or vehicle) to the desired final concentrations, followed shortly by PDGF-BB (e.g., 50 ng/mL).[25] Include controls: media only, vehicle only, PDGF-BB only, and this compound only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[24][25]
-
Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.[24]
-
Analysis: Normalize the absorbance values to the vehicle control.
Expected Results (Example Data):
| Treatment Group | Absorbance (450 nm) | % Proliferation (vs. Vehicle) |
| Vehicle (DMSO) | 0.45 ± 0.03 | 100% |
| PDGF-BB (50 ng/mL) | 1.15 ± 0.08 | 256% |
| PDGF-BB + 10 nM this compound | 0.98 ± 0.06 | 218% |
| PDGF-BB + 100 nM this compound | 0.62 ± 0.04 | 138% |
| PDGF-BB + 1 µM this compound | 0.48 ± 0.03 | 107% |
Protocol 4: Assessing Functional Outcome - Cell Migration (Wound Healing Assay)
This assay provides a straightforward, visual assessment of how this compound affects the collective cell migration driven by PDGF, a key process in wound repair.[27][28]
Materials:
-
Cultured fibroblasts in 6-well plates
-
Sterile 200 µL pipette tip
-
Serum-free DMEM
-
PDGF-BB and this compound
Methodology:
-
Create Monolayer: Grow fibroblasts in 6-well plates until they form a fully confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound down the center of each well.[27]
-
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells. Add serum-free media containing the treatment conditions: Vehicle, PDGF-BB (e.g., 50 ng/mL), and PDGF-BB + various concentrations of this compound.
-
Image Acquisition: Immediately acquire an image of the wound in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the location for consistent imaging.
-
Incubation: Incubate the plates at 37°C.
-
Final Imaging: Acquire images of the same marked locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the cell-free area at each time point. The rate of wound closure can be calculated and compared across conditions. Software like ImageJ is ideal for this analysis.
References
- 1. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 2. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDGFRβ expression and function in fibroblasts derived from pluripotent cells is linked to DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temporal control of PDGFRα regulates the fibroblast-to-myofibroblast transition in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellagentech.com [cellagentech.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. encodeproject.org [encodeproject.org]
- 15. Human primary fibroblast culture [protocols.io]
- 16. Culture Fibroblasts [cellbiologics.net]
- 17. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 18. protocols.io [protocols.io]
- 19. PathScan® PDGFR Activity Assay: Phospho-PDGFR, Phospho-SHP2, Phospho-Akt, and Phospho-p44/42 MAPK (Erk1/2) Multiplex Western Detection Cocktail II | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Platelet-derived growth factor-D promotes fibrogenesis of cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PDGF Promotes Dermal Fibroblast Activation via a Novel Mechanism Mediated by Signaling Through MCHR1 [frontiersin.org]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. PDGF-driven proliferation, migration, and IL8 chemokine secretion in human corneal fibroblasts involve JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cost-Effective Scratch Migration Assay for Ce - JoVE Journal [jove.com]
- 28. Video: A Device for Performing Cell Migration/Wound Healing in a 96-Well Plate [jove.com]
Troubleshooting & Optimization
Off-target effects of Orantinib in cancer cell lines
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Orantinib (also known as SU6668 or TSU-68) in cancer cell line experiments. Our goal is to provide field-proven insights and troubleshooting methodologies to help you anticipate, identify, and validate potential off-target effects, ensuring the integrity and accuracy of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the primary, intended targets of this compound?
A1: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are key drivers of angiogenesis and tumor cell proliferation: Platelet-Derived Growth Factor Receptor β (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] It is an ATP-competitive inhibitor for these kinases.[1][2][4]
Q2: Beyond its primary targets, what other kinases are known to be inhibited by this compound?
A2: this compound is also known to inhibit the stem cell factor receptor, c-Kit, which is often expressed in myeloid leukemia cells.[1][4][5] Its inhibitory activity against a broader range of kinases is less defined in publicly available literature, which necessitates careful experimental validation if unexpected cellular effects are observed. Conversely, it has been shown to have little to no activity against EGFR, IGF-1R, Met, and Src at typical effective concentrations.[1][6]
Q3: At what concentration should I be concerned about off-target effects?
A3: Off-target effects are a concern for virtually all small-molecule inhibitors, especially at higher concentrations where the compound can interact with kinases that have a similar ATP-binding pocket.[7] While this compound is highly potent against PDGFRβ (Ki of 8 nM), its activity against VEGFR2 and FGFR1 is in the micromolar range (Ki of 2.1 µM and 1.2 µM, respectively).[2][6] As a general rule, if you are using concentrations significantly above the IC50 or Ki for your intended target in your specific cell model, the probability of engaging off-target kinases increases. It is critical to perform a dose-response curve in your cell line to determine the lowest effective concentration that achieves the desired on-target inhibition.[8]
Q4: Why is it critical to validate that an observed phenotype is due to on-target inhibition?
Troubleshooting Guide: Investigating Unexpected Phenotypes
This section addresses specific experimental issues that may arise from the off-target activity of this compound.
Issue 1: I'm observing high levels of cytotoxicity at concentrations that should be well-tolerated based on the IC50 for VEGFR/FGFR inhibition.
-
Potential Cause: You may be observing the effect of potent inhibition of an unintended kinase that is critical for the survival of your specific cell line. Many kinases share structural similarities in the ATP-binding pocket, making them susceptible to inhibition.[7]
-
Troubleshooting & Validation Workflow:
-
Confirm Your Dose-Response Curve: Perform a detailed cell viability assay (e.g., CellTiter-Glo®, MTT) with a broad range of this compound concentrations. Determine the precise IC50 in your cell line.[13]
-
Correlate with On-Target Inhibition: Perform a Western blot analysis on lysates from cells treated with various concentrations of this compound. Probe for the phosphorylated (active) forms of PDGFRβ, VEGFR2, and FGFR1, as well as their total protein levels. The concentration at which you see a loss of phosphorylation should correlate with the IC50 from your viability assay if the effect is on-target.[8]
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with another inhibitor that targets the same primary kinases (PDGFR, VEGFR, FGFR) but has a different chemical scaffold. If this second inhibitor does not produce the same potent cytotoxicity, it strongly suggests the effect seen with this compound is off-target.[8]
-
Issue 2: The observed cellular phenotype (e.g., changes in morphology, migration, or a specific signaling pathway) does not align with the known downstream effects of PDGFR, VEGFR, or FGFR signaling.
-
Potential Cause: this compound may be inhibiting one or more off-target kinases that are key regulators of the pathway you are observing. This is a common challenge in kinase inhibitor research.[9][14]
-
Troubleshooting & Validation Workflow:
-
Initiate a Broad Kinome Screen: The most definitive way to identify unintended targets is through a kinome profiling service (e.g., KINOMEscan™, kinobeads).[15][16] These assays screen the inhibitor against a large panel of recombinant kinases (often >400) to identify all potential interactions at a given concentration.
-
Pathway Analysis via Western Blot: Based on the unexpected phenotype, form a hypothesis about which pathways might be involved. For example, if you observe unexpected effects on cell cycle progression, probe key regulators like CDK's, or if you see changes in stress response, probe kinases like JNK or p38.
-
Validate Hits from Kinome Screen: Once you have a list of potential off-target hits, you must validate them in your cellular context. Use Western blotting to see if this compound inhibits the phosphorylation of these specific kinases or their known substrates in your cell line. This is a critical step to confirm that the interaction seen in a cell-free assay is relevant in a live cell.
-
Below is a logical workflow for troubleshooting these unexpected results.
Data Resources
The following table summarizes the known inhibitory profile of this compound against its primary targets. Note the difference between cell-free (biochemical) and cell-based assays, as potency can vary significantly.
| Target Kinase | Assay Type | Potency (IC50 / Ki) | Reference(s) |
| PDGFRβ | Cell-free (Ki) | 8 nM | [1][2][6] |
| PDGFRβ | Cell-based | 60 nM (IC50) | |
| VEGFR2 (KDR) | Cell-free (Ki) | 2.1 µM | [2][6] |
| VEGFR2 (KDR) | Cell-based | 2.43 µM (IC50) | |
| FGFR1 | Cell-free (Ki) | 1.2 µM | [2][6] |
| FGFR1 | Cell-based | 3.04 µM (IC50) | |
| c-Kit | Cell-based | 0.1 - 1 µM (IC50) | [1] |
| EGFR | Cell-based | > 100 µM (IC50) | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Kinase Inhibition
This protocol is designed to verify the inhibition of target phosphorylation in a cellular context.
-
Cell Seeding: Plate your cancer cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Optional): If your pathway of interest is activated by serum growth factors, you may need to serum-starve the cells (e.g., 0.1% FBS media) for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare fresh dilutions of this compound in your cell culture media. A good starting range is 0 (vehicle control, e.g., 0.1% DMSO), 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Treat cells for a predetermined time (e.g., 1-4 hours).
-
Ligand Stimulation (If necessary): If you are studying a specific ligand-receptor interaction, add the appropriate ligand (e.g., VEGF, PDGF, FGF) for a short period (e.g., 10-15 minutes) before lysis.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-VEGFR2, anti-phospho-PDGFRβ, or a validated anti-phospho-off-target antibody) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Visualize with an ECL substrate.
-
-
Stripping and Reprobing: After imaging, strip the membrane and re-probe with an antibody for the total protein of your target to ensure that changes in phosphorylation are not due to changes in total protein expression. Also, probe for a loading control like β-actin or GAPDH.
Below is a diagram illustrating this compound's primary targets and their core downstream signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. icr.ac.uk [icr.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Orantinib (SU6668) Technical Support Center: A Guide to Optimizing Concentration for Maximum Efficacy
Welcome to the technical support center for Orantinib (SU6668). As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights for optimizing the use of this compound in your experiments. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses common questions about this compound's fundamental properties and handling.
Question 1: What is this compound and what are its primary molecular targets?
This compound, also known by its development codes SU6668 and TSU-68, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It is an orally bioavailable small molecule that primarily targets key drivers of angiogenesis and cell proliferation.[1][3] Its principal targets are:
-
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR or Flk-1)
-
Fibroblast Growth Factor Receptor 1 (FGFR1)
This compound also demonstrates inhibitory activity against the stem cell factor receptor, c-kit.[2][4] This multi-targeted profile allows it to simultaneously block several signaling pathways crucial for tumor growth and vascularization.[2]
Question 2: How does this compound inhibit its target kinases?
This compound functions as an ATP-competitive inhibitor.[4][5] It binds to the ATP-binding pocket within the catalytic domain of the target kinase. This action prevents the phosphorylation of the kinase itself (autophosphorylation) and downstream substrate proteins, effectively blocking the signal transduction cascade.[2][4][6] Its oxindole core mimics the adenine structure of ATP, enabling this competitive binding.[6]
This compound Target Affinity
The inhibitory potency of this compound varies across its primary targets. Understanding these differences is critical for designing experiments and interpreting results.
| Target | Inhibition Constant (Ki) | Potency Rank |
| PDGFRβ | 8 nM | 1 (Highest) |
| FGFR1 | 1.2 µM | 2 |
| Flt-1 (VEGFR1) | 2.1 µM | 3 |
Data sourced from MedChemExpress.[7]
Question 3: What are the typical starting concentration ranges for in vitro experiments?
The effective concentration of this compound is highly dependent on the specific cell line, the target being investigated, and the assay conditions. Based on published data, here are some empirically derived starting points:
-
For inhibiting PDGFRβ phosphorylation: Start with a range of 0.03 µM to 0.1 µM.[4]
-
For inhibiting VEGFR2 (KDR) phosphorylation: A broader range of 0.03 µM to 10 µM is effective.[4][7]
-
For inhibiting cell proliferation (mitogenesis) in endothelial cells (e.g., HUVECs):
-
For inhibiting FGFR1 phosphorylation: Higher concentrations, typically 10 µM or more, are required.[4][7]
Important Note: this compound shows high selectivity and does not inhibit the Epidermal Growth Factor Receptor (EGFR), even at concentrations up to 100 µM.[4][7]
Question 4: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for experimental consistency.
-
Solvent: this compound is soluble in DMSO but not in water.[1] For in vitro use, create a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-quality DMSO.[4][5]
-
Preparation: Ensure the compound is fully dissolved. Gentle warming or vortexing can assist. Visually inspect the solution to confirm there is no precipitate.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -20°C or -80°C for long-term stability.[1][5] A stock solution stored at -20°C should be stable for at least one month.[5]
-
Working Dilutions: When preparing working dilutions in your aqueous cell culture medium, be mindful of the final DMSO concentration. It is best practice to keep the final DMSO concentration below 0.5% (and ideally below 0.1%) and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[8] Due to this compound's poor aqueous solubility, precipitation can occur when diluting from a DMSO stock into buffer; ensure the final concentration in the medium does not exceed its solubility limit.
Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter.
Issue 1: Lower-than-Expected Efficacy or No Effect
Question 5: I'm not seeing any inhibition of cell growth or target phosphorylation. What should I check first?
This is a common issue that can often be resolved by systematically checking several factors.
-
Compound Solubility and Integrity: this compound can precipitate out of aqueous solutions. When you dilute your DMSO stock into culture media, visually inspect for any cloudiness or precipitate. If observed, you may need to lower the final concentration or explore the use of a mild co-solvent if compatible with your cell line. Always use a fresh aliquot from your stock solution to rule out degradation from improper storage.[9]
-
Cell Line Sensitivity: Confirm that your chosen cell line expresses the target receptors (PDGFR, VEGFR, FGFR) at sufficient levels. A cell line that does not depend on these signaling pathways for proliferation will likely be insensitive to this compound.
-
Ligand Stimulation: For phosphorylation assays, the target receptor must be activated. Ensure you are stimulating the cells with the appropriate ligand (e.g., PDGF, VEGF, or FGF) to induce receptor phosphorylation before or during treatment with this compound.
-
Assay Controls: Always include a positive control to validate your assay. This could be another compound known to inhibit the same target or a cell line known to be sensitive to this compound.[9]
Question 6: My IC50 value is much higher than what's reported in the literature. Why could this be?
Discrepancies in IC50 values are common and often stem from differences in experimental conditions.
-
ATP Concentration (for biochemical assays): As an ATP-competitive inhibitor, the apparent potency (IC50) of this compound is highly sensitive to the ATP concentration in the assay.[9] Many published studies use ATP concentrations near the Michaelis constant (Km) of the kinase. If your assay uses a significantly higher ATP concentration, your IC50 values will be higher.[10] Intracellular ATP concentrations are in the millimolar range, which can explain why higher concentrations of this compound are often needed in cell-based assays compared to biochemical assays.[9]
-
Serum Concentration: Fetal Bovine Serum (FBS) contains various growth factors that can activate this compound's target receptors or parallel signaling pathways, potentially masking the inhibitory effect of the compound.[8] Furthermore, this compound may bind to proteins in the serum, reducing its free, active concentration. If possible, conduct experiments in reduced-serum or serum-free media, allowing for a short adaptation period for the cells.
-
Cell Seeding Density: The density at which you plate your cells can influence their proliferation rate and drug sensitivity. Higher cell densities can sometimes lead to increased resistance. It is crucial to optimize and maintain a consistent seeding density for all experiments.[8]
-
Treatment Duration: The incubation time with this compound can significantly impact the outcome. Short incubation times may be sufficient to observe inhibition of phosphorylation, but longer durations (e.g., 24-72 hours) are typically required to see effects on cell viability or proliferation.
Visualizing this compound's Mechanism of Action
The following diagram illustrates how this compound intervenes in key signaling pathways.
Caption: this compound inhibits PDGFR, VEGFR, and FGFR signaling.
Issue 2: Poor Reproducibility
Question 7: I'm seeing high variability between my experimental replicates. What are the common causes?
High variability can invalidate your results. The following are common culprits:
-
Inconsistent Cell Seeding: Use a cell counter to ensure you are plating the same number of cells in each well. Manual pipetting errors can be a major source of variability.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and the drug, altering the cellular response. To mitigate this, fill the outer wells with sterile PBS or media without cells and only use the inner wells for your experiment.[8]
-
Inaccurate Drug Dilution: Perform serial dilutions carefully. Ensure thorough mixing at each step. When adding the drug to the wells, ensure the pipette tip is below the surface of the medium to avoid inaccurate dosing.
-
Variable Incubation Times: For kinetic assays, timing is critical. Use a multichannel pipette or an automated liquid handler to add reagents (like stop solutions or detection reagents) to ensure all wells are incubated for the same duration.
Issue 3: Off-Target or Unexpected Effects
Question 8: I'm observing unexpected cellular effects. Could these be off-target? How do I investigate this?
While this compound is selective, like most kinase inhibitors, it is not perfectly specific and can have off-target effects.[11][12]
-
Confirm with a Structurally Different Inhibitor: Use another inhibitor that targets the same primary pathway but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If you hypothesize that the effect is due to inhibition of PDGFR, for example, can you "rescue" the phenotype by overexpressing a constitutively active form of a downstream effector (e.g., AKT or MEK)?
-
Kinase Profiling: For a comprehensive analysis, consider a broad kinase profiling panel. These services test your compound against hundreds of different kinases to identify potential off-targets empirically.[11]
-
Consult the Literature: Search for studies that have investigated the off-target profile of this compound or other inhibitors with a similar chemical scaffold.[11][12]
Experimental Protocols & Workflows
This section provides standardized workflows to guide your optimization process.
Protocol 1: Determining the Optimal this compound Concentration via Cell Viability Assay
This protocol outlines a standard dose-response experiment to determine the IC50 value of this compound in a chosen cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare Drug Dilutions: Create a 2x concentrated serial dilution series of this compound in your chosen culture medium. A typical 8-point dilution series might start at 20 µM (for a final concentration of 10 µM) and go down to low nanomolar concentrations. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in media).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x drug dilutions. For example, add 100 µL of 2x drug solution to 100 µL of medium already in the well.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., Resazurin, CellTiter-Glo®, or MTT) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "lysed cells" control as 0% viability. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Workflow 2: Validating On-Target Activity
After determining an effective concentration range, it is essential to confirm that this compound is inhibiting its intended target in your cellular model.
Caption: Workflow for validating this compound target engagement.
References
- 1. medkoo.com [medkoo.com]
- 2. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Orantinib (SU6668) Preclinical Safety & Toxicity Technical Support Center
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals investigating the tyrosine kinase inhibitor Orantinib (SU6668). A notable challenge in the development of this compound has been the discrepancy between preclinical animal studies, which often reported good tolerability, and the significant adverse events observed in human clinical trials. This guide is structured to help you navigate this translational gap, offering troubleshooting advice and detailed protocols to better anticipate and characterize potential toxicities.
I. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the preclinical evaluation of this compound, with a focus on understanding the differences between animal model observations and clinical outcomes.
Q1: Preclinical studies with this compound in tumor xenograft models often report minimal toxicity. Why were significant adverse events then observed in clinical trials?
A1: This is a critical question that highlights the complexities of translational science. Several factors may contribute to this discrepancy:
-
Limitations of Xenograft Models: Most preclinical efficacy studies use immunodeficient mice with subcutaneously implanted human tumors. These models are excellent for assessing anti-tumor activity but are less suited for predicting toxicity. The animals are often young, healthy (aside from the tumor), and may not fully recapitulate the metabolic and physiological complexities of a cancer patient who may have co-morbidities and be receiving other treatments.
-
Species-Specific Metabolism: The metabolism of this compound can differ between rodents and humans. For instance, non-clinical research suggested this compound's potential for CYP1A autoinduction, which was also observed in clinical studies where repeated dosing led to reduced plasma concentrations.[1] Such differences in drug metabolism and clearance can lead to the formation of different metabolites or varying levels of drug exposure in specific organs, resulting in different toxicity profiles.
-
On-Target vs. Off-Target Effects in Different Species: this compound is a multi-kinase inhibitor, targeting VEGFR2, PDGFR, and FGFR.[2] While the intended on-target effects on tumor angiogenesis are desirable, these kinases also play vital roles in maintaining normal physiological functions in various organs. The reliance of these pathways for normal tissue homeostasis can vary between species, leading to different on-target toxicities. Off-target effects, where the drug interacts with unintended kinases, can also be species-dependent.
-
Study Duration and Endpoints: Preclinical toxicity studies may not always be of sufficient duration to detect chronic or cumulative toxicities that manifest in longer-term human trials. Furthermore, the endpoints measured in animal studies might not always capture the full range of adverse events experienced by patients, such as fatigue or serositis-like pains, which were dose-limiting in a Phase I study.
Q2: What were the primary toxicities observed with this compound in human clinical trials?
A2: The most significant adverse events reported in clinical trials included:
-
Hepatotoxicity: The ORIENTAL Phase 3 trial, which combined this compound with transcatheter arterial chemoembolization (cTACE) for hepatocellular carcinoma, reported elevated aspartate and alanine aminotransferases as main adverse events in the this compound group.[3]
-
Serositis-like Pains and Fatigue: A Phase I dose-finding study reported grade 3 serositis-like pains and grade 4 fatigue as dose-limiting toxicities.[1]
-
Gastrointestinal Issues: Nausea, vomiting, and anorexia were also observed.
-
Edema and Ascites: These were also noted as main adverse events in the ORIENTAL trial.[3]
Q3: How can we better design preclinical studies to be more predictive of this compound's clinical toxicity?
A3: To improve the predictive value of preclinical studies, consider the following:
-
Incorporate Appropriate Animal Models: Beyond xenograft models for efficacy, utilize relevant toxicology models. This could include using healthy animals of different species (e.g., rodents and a non-rodent species) to assess systemic toxicity. For specific organ toxicities, such as cardiotoxicity, models that are more sensitive to cardiac insults may be necessary.
-
Comprehensive Toxicological Endpoints: Your study design should include a broad range of endpoints beyond basic survival and body weight measurements. This includes detailed clinical pathology (hematology and serum chemistry), histopathology of all major organs, and specialized assessments for anticipated toxicities (e.g., echocardiography for cardiotoxicity, liver function tests for hepatotoxicity).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure and both efficacy and toxicity. This can help in understanding the therapeutic window and in setting appropriate doses for clinical trials.
-
In Vitro Toxicity Screening: Utilize a panel of in vitro assays early in development to identify potential liabilities. For example, screening against a broad panel of kinases can help identify potential off-target effects. Human-derived cell models (e.g., hepatocytes, cardiomyocytes) can provide more relevant data than animal-derived cells.
II. Troubleshooting Guides
This section provides practical advice for addressing specific challenges you might encounter during your in vivo experiments with this compound.
Troubleshooting Unexpected In-Life Observations
| Observation | Potential Cause | Recommended Action |
| Sudden weight loss (>15%) in study animals | - Acute toxicity- Dehydration due to gastrointestinal effects- Off-target effects | - Immediately assess the animal's health status. - Consider dose reduction or temporary cessation of dosing. - Provide supportive care (e.g., subcutaneous fluids). - Collect blood for immediate clinical pathology analysis. - At necropsy, perform detailed gross and histopathological examination of all organs. |
| Lethargy and reduced activity | - Correlates with clinically observed fatigue- General malaise- Potential cardiotoxicity | - Implement a standardized method for activity assessment. - Monitor cardiovascular parameters (e.g., heart rate, blood pressure). - Consider echocardiography to assess cardiac function. |
| Abdominal bloating or distress | - May be indicative of serositis or ascites, as seen in humans- Gastrointestinal toxicity | - Palpate the abdomen to check for fluid accumulation. - At necropsy, carefully examine the peritoneal cavity for fluid and inflammation of serous membranes. - Collect any peritoneal fluid for analysis. |
| Elevated liver enzymes (ALT, AST) in bloodwork | - Direct hepatotoxicity- Biliary injury | - Fractionate the dosing schedule to reduce peak plasma concentrations. - Co-administer with a hepatoprotective agent in a separate experimental arm to investigate the mechanism. - Perform detailed histopathology of the liver, including special stains to assess fibrosis and bile duct proliferation. |
III. In-Depth Experimental Protocols
To aid in a more thorough preclinical assessment of this compound, we provide the following detailed protocols for investigating hepatotoxicity and cardiotoxicity.
Protocol 1: Comprehensive Assessment of Hepatotoxicity in Rodents
Objective: To evaluate the potential for this compound-induced liver injury in a rodent model.
Materials:
-
This compound (SU6668)
-
Vehicle (appropriate for this compound solubilization)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Blood collection tubes (for serum chemistry)
-
Formalin and other reagents for histopathology
Methodology:
-
Dose Range Finding: Conduct a preliminary dose range-finding study to determine the maximum tolerated dose (MTD).
-
Main Study Dosing:
-
Divide animals into four groups (n=10/sex/group): Vehicle control, Low dose, Mid dose, and High dose (approaching the MTD).
-
Administer this compound or vehicle orally once daily for 28 days.
-
-
In-Life Monitoring:
-
Record body weight twice weekly.
-
Perform daily clinical observations for signs of toxicity.
-
Collect blood via tail vein on days 7, 14, and 28 for serum chemistry analysis (ALT, AST, ALP, bilirubin).
-
-
Terminal Procedures (Day 29):
-
Collect a terminal blood sample for comprehensive clinical pathology.
-
Perform a thorough necropsy, and record organ weights (especially the liver).
-
Preserve the entire liver in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process the liver for routine paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, steatosis, and biliary changes.
-
Data Analysis and Interpretation:
-
Statistically compare body weights, organ weights, and clinical pathology parameters between treated and control groups.
-
Correlate any histopathological findings with changes in clinical pathology.
-
Determine a No Observed Adverse Effect Level (NOAEL).
Protocol 2: Evaluation of Cardiotoxicity in a Non-Tumor Bearing Mouse Model
Objective: To assess the potential for this compound to cause cardiac dysfunction.
Materials:
-
This compound (SU6668)
-
Vehicle
-
Male C57BL/6 mice (10-12 weeks old)
-
Echocardiography system with a high-frequency probe
-
Reagents for histopathology and biomarker analysis
Methodology:
-
Baseline Assessment:
-
Acclimatize mice to the echocardiography procedure.
-
Obtain baseline echocardiograms to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and other cardiac parameters.
-
-
Dosing:
-
Randomize mice into two groups (n=12/group): Vehicle control and this compound-treated.
-
Administer this compound or vehicle orally once daily for 21 days at a dose known to be pharmacologically active.
-
-
Cardiovascular Monitoring:
-
Perform echocardiography on days 7, 14, and 21 to monitor for changes in cardiac function.
-
Consider telemetry implantation in a subset of animals to continuously monitor ECG and blood pressure.
-
-
Terminal Procedures (Day 22):
-
Collect a terminal blood sample for cardiac biomarker analysis (e.g., troponins).
-
Euthanize animals and perform necropsy.
-
Record heart weight.
-
Fix the heart in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process the heart for paraffin embedding.
-
Stain sections with H&E and Masson's trichrome (for fibrosis).
-
Examine for cardiomyocyte hypertrophy, degeneration, necrosis, and fibrosis.
-
IV. Visualizing Mechanisms and Workflows
Signaling Pathways Targeted by this compound
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Orantinib (TSU-68) Technical Support Center: A Guide to Ensuring Stability in Cell Culture
Welcome to the Orantinib Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound (also known as TSU-68 or SU6668) in in vitro settings. The integrity of your experimental results hinges on the stability of the compound in your cell culture media. Degradation can lead to inconsistent data, loss of efficacy, and misinterpretation of results.
As Senior Application Scientists, we have compiled this resource based on field-proven insights and established biochemical principles to help you troubleshoot common issues and implement best practices for handling this compound.
Part 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary mechanism involves the competitive inhibition of ATP binding to the kinase domains of several key receptors involved in angiogenesis and tumor cell proliferation.[3][4] Specifically, it shows high potency against Platelet-Derived Growth Factor Receptor beta (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1), and Fibroblast Growth Factor Receptor 1 (FGFR1).[5][6][7] By inhibiting these pathways, this compound effectively blocks downstream signaling required for tumor growth and the formation of new blood vessels.[8]
Q2: What are the critical factors that can cause this compound to degrade in my cell culture experiments? A2: The chemical stability of any small molecule in aqueous media is a critical parameter. For this compound, several factors can accelerate degradation:
-
pH of the Medium: The stability of many chemical compounds is pH-dependent. Standard cell culture media are buffered to a physiological pH (7.2-7.4), but cellular metabolism can cause shifts in local pH, potentially affecting this compound's structure.[9]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light.[9] It is a standard best practice to protect kinase inhibitors from prolonged exposure to ambient or incubator light.[10]
-
Incubation Temperature: While necessary for cell growth, the standard incubation temperature of 37°C can accelerate the rate of chemical degradation reactions compared to storage temperatures.[9]
-
Media Components and Serum: Complex biological components in the media, particularly enzymes present in fetal bovine serum (FBS), can metabolize or bind to the compound.[9] Additionally, reactive oxygen species generated by cells can also contribute to degradation.
-
Stock Solution Handling: Repeated freeze-thaw cycles of DMSO stock solutions can compromise compound integrity. Furthermore, using DMSO that has absorbed moisture can reduce the solubility and stability of the dissolved compound.[3][11]
Q3: What is the correct procedure for preparing and storing this compound solutions? A3: Proper preparation and storage are the first line of defense against degradation.
-
Stock Solution Preparation: this compound is soluble in DMSO.[3][12] Prepare a high-concentration stock solution (e.g., 10-50 mM) using anhydrous, high-purity DMSO.[13]
-
Storage: Store the stock solution in small, single-use aliquots at -80°C for long-term stability (up to one year) or -20°C for shorter periods.[3][7][12] This practice minimizes the number of freeze-thaw cycles an aliquot is subjected to.
-
Protection: Always store stock solutions in amber vials or tubes wrapped in foil to protect them from light.[10]
-
Working Solution Preparation: When preparing your working solution, dilute the stock directly into your complete cell culture medium, pre-warmed to 37°C, immediately before adding it to your cells.[9] Avoid preparing large batches of diluted, media-based solutions for long-term storage. Ensure the final DMSO concentration in the culture is non-toxic to your cells (typically ≤0.1%).[11]
Part 2: Troubleshooting Guide for this compound Degradation Issues
This section provides systematic workflows to diagnose and solve specific experimental problems that may be linked to compound instability.
Problem 1: Diminished or Inconsistent Biological Effect in Multi-Day Assays
You observe that the expected inhibitory effect of this compound on cell proliferation or signaling decreases over the course of a 48-hour or 72-hour experiment.
Diagnostic Workflow:
Caption: Workflow to troubleshoot diminished this compound efficacy.
Explanation and Solution:
The workflow systematically isolates the problem, starting with the most common sources of error (stock solution handling) and moving to a definitive stability experiment.
-
Causality: A loss of efficacy over time strongly suggests that the concentration of the active compound is decreasing. This can be due to degradation, metabolism by the cells, or non-specific binding to plasticware.[14] A direct measurement of the compound's concentration in the media over time is the most reliable way to confirm chemical instability.
-
Recommended Action: If significant degradation is confirmed (e.g., >50% loss by the end of the assay), the experimental protocol must be adapted. The most effective strategy is to replenish the media with a fresh preparation of this compound every 24 hours. This ensures that the cells are consistently exposed to the target concentration of the active drug.
Problem 2: High Variability Between Experimental Replicates
You observe significant well-to-well or plate-to-plate variability, making it difficult to obtain statistically significant results.
Diagnostic Workflow:
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound (TSU-68) Datasheet DC Chemicals [dcchemicals.com]
- 8. abmole.com [abmole.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Orantinib Experimental Variability: A Technical Support Guide
Welcome to the technical support center for Orantinib (also known as SU6668 or TSU-68). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the experimental variability often encountered when working with this multi-targeted receptor tyrosine kinase inhibitor. Our goal is to provide you with the expertise and practical insights needed to ensure the reliability and reproducibility of your experimental results.
Introduction to this compound
This compound is an orally bioavailable small molecule that competitively inhibits the autophosphorylation of several receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] It also demonstrates inhibitory activity against the stem cell factor receptor, c-kit.[1] By targeting these key drivers of angiogenesis and cell proliferation, this compound has been investigated in various cancer models.[2][3] However, its physicochemical properties and multi-targeted nature can present unique challenges in experimental settings, leading to variability in results. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound.
Q1: What are the primary targets of this compound and its mechanism of action?
A1: this compound is a competitive inhibitor with respect to ATP and targets the trans-phosphorylation and autophosphorylation of VEGFR2 (KDR), PDGFRβ, and FGFR1.[3][4] It shows high potency against PDGFRβ with a Ki of 8 nM in cell-free assays.[3][4] The inhibition of these receptors blocks downstream signaling pathways involved in angiogenesis and cell proliferation.[1]
Q2: I am observing a discrepancy between this compound's potency in my biochemical assays versus my cell-based assays. Why is this happening?
A2: This is a common observation with many kinase inhibitors.[5] Several factors can contribute to this discrepancy:
-
Cellular Permeability: this compound's ability to cross the cell membrane and reach its intracellular targets can be a limiting factor.
-
Protein Binding: In cell culture media, this compound may bind to serum proteins, reducing its effective free concentration.
-
Cellular Metabolism: Cells can metabolize this compound, leading to a lower intracellular concentration over time. This compound is known to have several human metabolites.[2][6]
-
Efflux Pumps: Cancer cells can express efflux pumps that actively remove the inhibitor from the cytoplasm.
-
ATP Concentration: Biochemical assays are often run at ATP concentrations that are not representative of intracellular levels, which can affect the apparent potency of an ATP-competitive inhibitor like this compound.[7]
Q3: What is the best way to prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at approximately 50 mg/mL (~161 mM).[6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[6] Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation.[6][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q4: My experimental results with this compound are inconsistent. What are the likely sources of this variability?
A4: Inconsistent results can stem from several factors, including:
-
Inconsistent Solubilization: this compound has poor water solubility, and improper dissolution can lead to variations in the effective concentration.
-
Compound Instability: The stability of this compound in your specific experimental media and conditions should be considered.
-
Cell Line Heterogeneity: Variations in the genetic makeup and passage number of your cell lines can lead to different responses.[9]
-
Experimental Conditions: Minor variations in cell density, incubation times, and reagent concentrations can all contribute to variability.[9]
Troubleshooting Guide: Tackling Experimental Variability
This section provides a structured approach to identifying and resolving common issues that lead to variability in this compound experiments.
Issue 1: Poor or Inconsistent this compound Solubility
The low aqueous solubility of this compound is a primary source of experimental irreproducibility.
Symptoms:
-
Precipitate observed in stock solutions or working dilutions.
-
Inconsistent dose-response curves.
-
Lower than expected potency in assays.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Improper Dissolution Technique | This compound powder may not fully dissolve if not handled correctly. | Always start by dissolving this compound in 100% anhydrous DMSO to make a concentrated stock solution.[3] Use gentle warming and sonication to aid dissolution.[8][10] Visually inspect for any undissolved particles before making further dilutions. |
| Precipitation in Aqueous Media | Diluting the DMSO stock directly into aqueous buffers or cell culture media can cause the compound to precipitate. | Prepare intermediate dilutions in a co-solvent system if necessary for in vivo studies. For in vitro work, ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.[9] When preparing working solutions, add the this compound stock to the media while vortexing to ensure rapid and even dispersion. |
| Use of Hydrated DMSO | Moisture in DMSO can reduce the solubility of hydrophobic compounds.[3] | Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. |
Protocol for Preparing this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
For cell-based assays, serially dilute the 10 mM stock in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
For biochemical assays, dilute the stock in the appropriate kinase assay buffer.
Issue 2: Inconsistent Cellular Responses and Off-Target Effects
Due to its multi-targeted nature, distinguishing on-target from off-target effects is crucial.
Symptoms:
-
Unexpected or paradoxical cellular phenotypes.
-
High levels of cytotoxicity at concentrations expected to be specific.
-
Effects observed in cell lines that do not express the primary targets.[11]
Logical Flow for Troubleshooting Cellular Responses:
References
- 1. Facebook [cancer.gov]
- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Orantinib Solubility and Formulation Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Orantinib (also known as SU6668 or TSU-68). This resource, developed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound precipitation in aqueous solutions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the successful use of this compound in your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a multi-targeted receptor tyrosine kinase inhibitor with significant potential in cancer research.[1][2] However, its efficacy in in vitro and in vivo studies is often hampered by its low aqueous solubility. This compound is practically insoluble in water and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[1] This hydrophobicity is a primary contributor to its precipitation when diluted from organic stock solutions into aqueous buffers, a common step in experimental protocols.
This guide will walk you through the principles and techniques to overcome this challenge, ensuring reproducible and accurate results.
Troubleshooting Guide: Minimizing this compound Precipitation
This section addresses common issues encountered during the preparation of this compound working solutions in a question-and-answer format.
Q1: I observed immediate precipitation when I diluted my concentrated this compound DMSO stock into my aqueous experimental buffer. What is happening and how can I prevent this?
A1: This phenomenon, often termed "solvent shock," occurs when a drug dissolved in a high-concentration organic solvent is rapidly introduced into an aqueous medium where it is poorly soluble. The drastic change in solvent polarity causes the drug to crash out of solution.
Root Cause Analysis: Your observation is a classic example of exceeding the thermodynamic solubility of this compound in the final aqueous environment. The high concentration of this compound in the DMSO stock is no longer sustainable as the DMSO is diluted.
Recommended Solutions:
-
Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. This can be done by first creating an intermediate dilution of your DMSO stock in a solvent system that is more compatible with your final aqueous buffer.
-
Vigorous Mixing: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations of this compound that can initiate precipitation.
-
Temperature Control: Gently warming the aqueous buffer (e.g., to 37°C), if this compound's stability permits, can increase its solubility and prevent precipitation during preparation. However, be mindful of the compound's stability at elevated temperatures over time.
Q2: My this compound solution appeared clear initially but formed a precipitate after being stored overnight at 4°C. Why did this happen?
A2: This is indicative of low kinetic solubility. While the solution may have been supersaturated and appeared clear initially, over time, the system moves towards its thermodynamically stable state, which for a poorly soluble compound like this compound in an aqueous buffer, is precipitation. Lower temperatures further decrease the solubility of many compounds.
Root Cause Analysis: The initial clear solution was likely a supersaturated state. At 4°C, the solubility of this compound decreased, and the supersaturated solution became unstable, leading to crystallization or amorphous precipitation over time.
Recommended Solutions:
-
Fresh Preparation: The most reliable solution is to prepare fresh this compound working solutions immediately before each experiment.
-
Solubility Enhancers: If storage is unavoidable, consider incorporating solubility-enhancing excipients into your aqueous buffer. These are discussed in detail in the protocols section below.
Q3: I am seeing inconsistent results in my multi-well plate assays, and I suspect precipitation is the culprit. How can I ensure consistent solubility across all wells?
A3: Inconsistent results in multi-well plates can often be traced back to uneven precipitation due to factors like incomplete mixing or evaporation.
Root Cause Analysis: Inadequate mixing in individual wells can lead to localized areas of high this compound concentration and subsequent precipitation. Evaporation, especially from the outer wells of a plate during long incubations, can increase the concentration of all components, potentially exceeding this compound's solubility limit.
Recommended Solutions:
-
Thorough Mixing: After adding the this compound solution to each well, ensure thorough mixing using a multi-channel pipette or a plate shaker.
-
Use Plate Sealers: To minimize evaporation, especially for experiments with long incubation times, use adhesive plate sealers.
-
Determine Maximum Soluble Concentration: It is crucial to experimentally determine the maximum concentration of this compound that remains soluble in your final assay buffer under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?
A1: Based on its physicochemical properties, 100% anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use anhydrous DMSO as moisture can reduce the long-term stability and solubility of the compound in the stock solution.
Q2: What is the predicted pKa of this compound and how does it influence its solubility?
A2: The predicted pKa of this compound is approximately 4.0.[3] This suggests that this compound has an acidic functional group (likely the carboxylic acid).[4] The solubility of ionizable drugs can be significantly influenced by the pH of the solution.[5][6] For a weakly acidic compound like this compound, its solubility is expected to increase at pH values above its pKa, as the molecule becomes deprotonated and more polar.[7][8] Therefore, adjusting the pH of your aqueous buffer to be slightly basic (e.g., pH 7.4-8.0) may improve this compound's solubility. However, the stability of this compound at different pH values should also be considered.
Q3: Can I use sonication to redissolve precipitated this compound?
A3: Gentle sonication can be a useful technique to help redissolve small amounts of precipitate that may have formed during the preparation of your working solution. However, it is not a substitute for proper formulation strategies. If significant precipitation occurs, it is an indication that the concentration of this compound is too high for the chosen solvent system.
Experimental Protocols for Enhancing this compound Solubility
Here we provide detailed step-by-step methodologies for preparing this compound solutions with improved stability.
Protocol 1: Preparation of this compound Working Solution using a Co-Solvent System
This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to improve the solubility of this compound in an aqueous saline solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
Step-by-Step Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 20.8 mg/mL. Ensure the powder is completely dissolved by vortexing. This stock solution can be aliquoted and stored at -20°C or -80°C for long-term use.
-
Prepare the Co-Solvent Mixture: In a sterile tube, prepare the co-solvent vehicle by sequentially adding and mixing the following components in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the Final Working Solution: Add the required volume of the this compound DMSO stock solution to the pre-made co-solvent mixture to achieve the desired final concentration. For example, to prepare 1 mL of a 2.08 mg/mL this compound working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the co-solvent vehicle.
-
Ensure Homogeneity: Vortex the final solution thoroughly. Gentle warming or brief sonication can be used to aid dissolution if necessary.
Protocol 2: Preparation of this compound Working Solution using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
This protocol uses a cyclodextrin-based approach to enhance this compound's solubility. Cyclodextrins have a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, while their hydrophilic exterior improves solubility in aqueous solutions.[9][10]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in sterile water)
Step-by-Step Procedure:
-
Prepare a 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 20.8 mg/mL.
-
Prepare the Final Working Solution: To prepare the final working solution, add the this compound DMSO stock to the 20% SBE-β-CD solution. For example, to prepare 1 mL of a 2.08 mg/mL this compound working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Ensure Homogeneity: Mix thoroughly by vortexing or with ultrasonication.
Data Presentation: this compound Solubility in Different Formulations
| Formulation Vehicle | Achieved this compound Concentration |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 mg/mL (6.70 mM) |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (6.70 mM) |
Data compiled from publicly available formulation information.
Visualizing the Concepts
The "Solvent Shock" Problem and a Mitigation Workflow
Caption: A diagram illustrating the cause of "solvent shock" and a recommended workflow to prevent it.
Mechanisms of Solubility Enhancement
Caption: Mechanisms of action for common solubility enhancers used with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound (SU6668) | 252916-29-3 [amp.chemicalbook.com]
- 4. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. celerion.com [celerion.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Orantinib Interference with Fluorescence-Based Assays: Technical Support Center
Introduction: Understanding Orantinib and Assay Interference
This compound (also known as SU6668 or TSU-68) is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets VEGFR2, PDGFRβ, and FGFR1. [1][2]Its role in inhibiting angiogenesis and cell proliferation makes it a compound of significant interest in oncology research. [3][4]However, like many small molecules with complex aromatic structures, this compound has the potential to interfere with fluorescence-based assays, a cornerstone of modern drug discovery and cell biology.
This guide serves as a technical resource for researchers encountering unexpected or inconsistent results when using this compound in assays that rely on fluorescent readouts. We will explore the mechanisms of interference, provide a systematic troubleshooting workflow, and detail protocols to help you identify, characterize, and mitigate these effects to ensure the integrity of your experimental data.
Part 1: Troubleshooting Guide: Is this compound Affecting My Assay?
Unexpected results, such as an apparent increase in cell viability in a cytotoxicity assay or a sudden drop in kinase activity, can be perplexing. Before questioning the biological hypothesis, it's crucial to rule out compound-mediated assay interference. Follow this logical workflow to diagnose the issue.
Visual Troubleshooting Workflow
Caption: A step-by-step decision tree for diagnosing this compound-related assay interference.
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Deep Dive
Q1: What are the primary mechanisms of fluorescence interference by a compound like this compound?
A1: Interference can occur through several mechanisms, often related to the compound's chemical structure.
-
Intrinsic Fluorescence (Autofluorescence): The compound itself absorbs light at the excitation wavelength and emits light in the detection range, creating a false-positive signal. [5]Many organic molecules with conjugated ring systems, like this compound, are prone to this. This is a common issue, especially with assays using blue or green fluorophores. [6][7]2. Fluorescence Quenching: this compound may absorb the energy emitted by the assay's fluorophore, leading to a decrease in the detected signal and a false impression of inhibition.
-
Inner Filter Effect (IFE): This is a significant and often overlooked issue. It occurs in two ways:
-
Primary IFE: The compound absorbs the excitation light intended for the assay's fluorophore, reducing the fluorophore's ability to be excited.
-
Secondary IFE: The compound absorbs the light emitted by the fluorophore before it reaches the detector. [8]Even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 10%. [8]4. Direct Reagent Interaction: The compound may chemically react with assay components. For example, some compounds can directly reduce resazurin (the active component in AlamarBlue®) to the fluorescent product resorufin, independent of cellular metabolic activity. [9][10]This leads to a false-positive signal for cell viability.
-
-
Light Scatter: At higher concentrations, compounds can precipitate out of solution. These precipitates can scatter light, leading to artificially high readings in fluorescence intensity-based assays. [11]
Visualizing Interference Mechanisms
Caption: Simplified diagrams of autofluorescence vs. quenching/inner filter effect.
Q2: My resazurin (AlamarBlue®) cell viability assay shows increased "viability" at high this compound concentrations. Is this a real effect?
A2: It is highly unlikely to be a real biological effect. This is a classic sign of direct chemical interference. Resazurin-based assays measure metabolic activity by the reduction of non-fluorescent resazurin to the highly fluorescent resorufin. [12][13]Certain chemical moieties, particularly those with thiol or carboxylic acid groups, can directly reduce resazurin without any cellular involvement. [10] Troubleshooting Steps:
-
Perform the assay in a cell-free system (Protocol 1). Add this compound at the same concentrations used in your experiment to wells containing only culture medium and the resazurin reagent.
-
Incubate for the same duration as your cell-based experiment.
-
If you observe an increase in fluorescence in the cell-free wells containing this compound, you have confirmed direct interference. Your viability data is artificially inflated and cannot be trusted.
Q3: How can I mitigate these interference effects without completely changing my assay?
A3: Mitigation is possible but requires careful controls and may involve data correction.
-
For Autofluorescence:
-
Subtract Background: The most straightforward method is to run a parallel plate with this compound at all test concentrations but without the fluorescent assay reagent. The signal from this plate can be subtracted from your experimental plate. This assumes the interference is additive and linear, which may not always be true.
-
Shift to Redder Fluorophores: Compound autofluorescence is most common in the blue-green spectral region. [14]Switching to assays that use far-red fluorophores (emission >600 nm) can often circumvent the problem, as fewer library compounds fluoresce at these longer wavelengths. [11][14]
-
-
For Inner Filter Effect (IFE):
-
Measure Absorbance: Scan the absorbance of this compound across the excitation and emission wavelengths of your fluorophore (Protocol 3). If there is significant absorbance (>0.1), IFE is likely occurring. [8] 2. Apply Correction Formulas: Several mathematical correction methods exist that use the measured absorbance values to correct the final fluorescence signal. [15][16]Modern plate readers may even have software features to help with this. [17] 3. Reduce Path Length: Using lower assay volumes in the microplate can sometimes reduce the path length and thus the impact of IFE.
-
Q4: When should I consider an alternative assay?
A4: If the interference is severe and cannot be corrected reliably, switching to an orthogonal assay is the best course of action to validate your findings.
| Assay Type | Principle | Pros | Cons & Interference Potential |
| Fluorescence | Measures light emission after excitation. | High sensitivity, multiplexing capable. | Subject to autofluorescence, quenching, IFE, and reagent interactions. [5][18] |
| Luminescence | Measures light produced by a chemical reaction (e.g., luciferase). | Very high sensitivity, low background. | Less prone to autofluorescence but can be inhibited by compounds that affect the enzyme (e.g., luciferase inhibitors). [19] |
| Colorimetric | Measures change in absorbance of light (e.g., MTT, XTT). | Simple, uses standard plate readers. | Less sensitive than fluorescence/luminescence. Colored compounds (like this compound) can directly interfere with absorbance readings. [20] |
| Label-Free | Measures changes in mass, impedance, or other physical properties. | Not subject to optical interference. | Requires specialized instrumentation; may have lower throughput. |
Recommendation: For cell viability, a luminescence-based ATP assay (e.g., CellTiter-Glo®) is an excellent orthogonal choice. It measures the level of ATP in metabolically active cells and is generally less susceptible to the optical interferences that affect fluorescence assays. [20][21]For kinase assays, consider label-free technologies or radiometric assays if fluorescence-based methods prove unreliable.
Part 3: Key Experimental Protocols
Protocol 1: Characterizing Compound Autofluorescence
-
Objective: To determine if this compound itself fluoresces under your specific assay conditions.
-
Materials:
-
This compound stock solution
-
Assay buffer/media (phenol red-free recommended to reduce background)
-
Microplate identical to your experimental plate (e.g., black, clear-bottom)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in your assay buffer/media. The concentrations should match those used in your main experiment.
-
Include a "buffer/media only" blank control.
-
Dispense the solutions into the microplate.
-
Read the plate using the same excitation/emission wavelengths and gain settings as your primary assay.
-
-
Interpretation:
-
If you observe a concentration-dependent increase in signal in the wells containing this compound, the compound is autofluorescent.
-
This signal must be subtracted from your experimental data, or you must switch to a non-interfering assay.
-
Protocol 2: Full Spectral Scan of this compound
-
Objective: To identify the excitation and emission peaks of this compound to understand potential spectral overlap with your assay's fluorophores.
-
Materials:
-
This compound solution at a high concentration (e.g., 10-50 µM)
-
Spectrofluorometer or plate reader with spectral scanning capabilities.
-
-
Procedure:
-
Excitation Scan: Set the emission wavelength to the peak of your assay fluorophore (e.g., ~590 nm for resorufin). Scan a range of excitation wavelengths (e.g., 300-580 nm) and record the intensity.
-
Emission Scan: Set the excitation wavelength to the peak for your assay fluorophore (e.g., ~560 nm for resorufin). Scan a range of emission wavelengths (e.g., 570-750 nm) and record the intensity.
-
-
Interpretation:
Protocol 3: Absorbance Scan for Inner Filter Effect (IFE) Assessment
-
Objective: To measure this compound's absorbance at the excitation and emission wavelengths of your assay to assess the risk of the inner filter effect.
-
Materials:
-
This compound serial dilutions
-
UV-Visible spectrophotometer or absorbance plate reader
-
Quartz cuvette or UV-transparent microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Measure the absorbance spectrum of each concentration across a range that includes your assay's excitation and emission wavelengths (e.g., 300-700 nm).
-
Specifically note the absorbance values at the exact excitation (A_ex) and emission (A_em) wavelengths of your fluorophore.
-
-
Interpretation:
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. biotium.com [biotium.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus | Semantic Scholar [semanticscholar.org]
- 16. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 19. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 22. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 23. MyScope [myscope.training]
Validation & Comparative
Comparative Efficacy of Orantinib versus Sunitinib in Renal Cell Carcinoma Models: A Guide for Preclinical and Translational Researchers
Abstract
In the therapeutic landscape of renal cell carcinoma (RCC), targeting angiogenesis through the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of treatment. Sunitinib, a multi-targeted RTK inhibitor, has long been a standard of care. Orantinib (TSU-68), another potent RTK inhibitor with a distinct target profile, presents an alternative therapeutic strategy. This guide provides a comprehensive, data-driven comparison of this compound and Sunitinib in preclinical RCC models. We delve into their differential mechanisms of action, compare their efficacy using in vitro and in vivo data, and provide detailed experimental protocols to empower researchers in their own investigations. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two agents and their potential implications for RCC therapy.
Introduction: The Angiogenic Dependence of Renal Cell Carcinoma
Renal cell carcinoma, particularly the clear cell subtype (ccRCC), is a malignancy defined by its profound vascularity. The molecular etiology of this phenotype is frequently traced to the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2] Loss of VHL function leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which subsequently drive the overexpression of potent pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1] These ligands bind to their cognate receptors (VEGFRs and PDGFRs) on vascular endothelial cells, initiating a signaling cascade that promotes tumor neovascularization, proliferation, and metastasis.
This fundamental reliance on angiogenesis makes RCC particularly susceptible to therapies that inhibit these signaling pathways. Both Sunitinib and this compound are small-molecule inhibitors designed to intercept these critical signals, albeit with distinct molecular targeting profiles that may translate to differences in efficacy and resistance profiles.
Mechanism of Action: Delineating the Target Space
While both compounds are classified as multi-kinase inhibitors, their inhibitory spectra are not identical. Understanding these differences is critical to interpreting preclinical data and designing future studies.
Sunitinib (Sutent®) is an oral multi-targeted RTK inhibitor that potently targets VEGFRs (VEGFR-1, -2, and -3) and PDGFRs (PDGFR-α and -β).[3][4][5][6] Its robust anti-angiogenic and antitumor effects, demonstrated in numerous preclinical and clinical studies, have established it as a benchmark therapy for metastatic RCC.[1][3][7] Sunitinib also inhibits other kinases such as KIT, FLT3, and RET.[5][8]
This compound (TSU-68 or SU6668) is also an orally bioavailable RTK inhibitor. Its primary targets include VEGFR2 and PDGFR, similar to Sunitinib.[9][10] However, a key differentiator is its potent inhibition of the fibroblast growth factor receptor (FGFR).[9][10][11] The FGF/FGFR axis is another crucial pathway in angiogenesis and can also serve as an escape mechanism for tumors developing resistance to purely VEGF-targeted therapies.[12]
Figure 1: Comparative target inhibition profiles of Sunitinib and this compound.
Preclinical Efficacy: A Data-Driven Comparison
Direct head-to-head preclinical studies are the gold standard for comparison. Where such data is limited, we can infer relative potency from independent studies evaluating inhibitory concentrations.
In Vitro Potency Against Key Kinase Targets
The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) quantifies the potency of a drug against a specific molecular target. A lower value indicates higher potency.
| Compound | Target | Potency (Ki or IC50) | Source |
| This compound (SU6668) | PDGFRβ | Ki: 8 nM | [11] |
| FGFR1 | Ki: 1.2 µM | [11][13] | |
| VEGFR2 (KDR/Flk-1) | Ki: 2.1 µM | [13] | |
| VEGF-driven Mitogenesis | IC50: 0.34 µM | [11][13] | |
| Sunitinib (SU11248) | PDGFRβ | IC50: 2 nM | [7] |
| VEGFR2 (KDR) | IC50: 9 nM | [7] | |
| KIT | IC50: 4 nM | [7] |
Disclaimer: These values are derived from various biochemical and cellular assays and may not be directly comparable due to differing experimental conditions. They serve to illustrate the potent, multi-targeted nature of both compounds.
In Vivo Antitumor Activity in RCC Xenograft Models
The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human RCC cell lines are implanted into immunocompromised mice, are a widely used platform for these evaluations.[14][15]
Both Sunitinib and this compound have demonstrated significant single-agent antitumor activity in various xenograft models.[3][16] For example, studies using the Renca murine adenocarcinoma model have validated the efficacy of Sunitinib, showing it inhibits tumor Stat3 and induces tumor cell death.[17] Similarly, this compound has been shown to induce striking regression of large, established A431 xenografts.[16] While many of these studies do not feature a direct this compound versus Sunitinib comparison arm, the collective evidence confirms that both agents are highly active in vivo. The development of patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, offers a more robust platform for future head-to-head comparisons.[17][18][19]
Key Experimental Protocols for Comparative Evaluation
To facilitate reproducible and rigorous comparison of TKIs in RCC models, we provide the following validated, step-by-step protocols.
Protocol: In Vitro Cell Viability (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells.
Methodology:
-
Cell Culture & Seeding: Culture human RCC cell lines (e.g., 786-O, Caki-1) under standard conditions.[18] Trypsinize and seed 3,000-8,000 cells per well into a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound and Sunitinib in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium to create a serial dilution series (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.[20]
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results on a dose-response curve to determine the IC50 value for each compound.
Figure 2: Standard workflow for an MTT-based cell viability assay.
Protocol: In Vivo RCC Xenograft Efficacy Study
This protocol outlines a subcutaneous xenograft study to compare the antitumor effects of this compound and Sunitinib in vivo.
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude or NOD/SCID mice. Allow at least one week for acclimatization.
-
Cell Preparation & Implantation: Harvest a human RCC cell line (e.g., Caki-1) during its logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring & Randomization: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W²) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, this compound, Sunitinib).
-
Drug Administration: Prepare dosing formulations for this compound and Sunitinib for oral gavage. Administer the compounds daily at a predetermined dose (e.g., 50-100 mg/kg) for a specified duration (e.g., 21 days). Administer the vehicle solution to the control group.
-
Data Collection: Continue to measure tumor volume and body weight for each animal every 2-3 days throughout the study.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³), or after the completion of the treatment cycle.
-
Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the final tumor volumes and TGI between the this compound and Sunitinib groups.
Figure 3: Workflow for an in vivo subcutaneous xenograft efficacy study.
Discussion & Future Perspectives
The preclinical evidence confirms that both this compound and Sunitinib are potent inhibitors of angiogenesis and RCC growth. Sunitinib's well-documented clinical success provides a robust benchmark for any new therapeutic agent.[21]
The key distinguishing feature of this compound is its additional potent activity against FGFR. This is clinically significant, as FGF signaling has been implicated as a key mechanism of evasive resistance to anti-VEGF therapies.[12] Therefore, this compound may offer a therapeutic advantage in patients who have progressed on Sunitinib or other VEGFR-selective inhibitors.
Future research should prioritize:
-
Direct Head-to-Head In Vivo Studies: Conducting well-powered xenograft studies, particularly using PDX models, that directly compare this compound and Sunitinib is essential to definitively establish their relative efficacy.
-
Exploring Resistance Mechanisms: Investigating whether this compound can overcome acquired resistance to Sunitinib in preclinical models.
-
Combination Strategies: Evaluating the potential synergy of this compound or Sunitinib with immune checkpoint inhibitors, a combination strategy that has become a new standard of care in first-line mRCC.[22][23]
Conclusion
For the preclinical and translational RCC researcher, both this compound and Sunitinib are powerful chemical tools. Sunitinib serves as an essential, clinically validated comparator for evaluating novel agents. This compound, with its broader inhibitory profile that includes FGFR, represents a rational therapeutic strategy to potentially address intrinsic and acquired resistance to standard anti-angiogenic therapies. The rigorous application of the comparative models and protocols outlined in this guide will be crucial in further defining their respective roles and advancing the development of more effective treatments for renal cell carcinoma.
References
- 1. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic Tyrosine Kinase Inhibitors and Their Diverse Spectra of Inhibitory Activity: Implications for Personalized Therapy in Renal Cell Carcinoma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. oaepublish.com [oaepublish.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Renca Xenograft Model | Xenograft Services [xenograft.net]
- 16. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 17. cdn.amegroups.cn [cdn.amegroups.cn]
- 18. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. First-line immune-based combinations or sunitinib in favorable-risk metastatic renal cell carcinoma: a real-world retrospective comparison from the ARON-1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urologytimes.com [urologytimes.com]
A Researcher's Guide to Predicting Orantinib (TSU-68) Sensitivity: A Comparative Analysis of Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of potential biomarkers for predicting sensitivity to Orantinib (also known as TSU-68), a multi-targeted tyrosine kinase inhibitor (TKI). While this compound's clinical development was largely halted, the scientific principles underlying the search for its predictive biomarkers remain highly relevant for ongoing research into targeted cancer therapies. This document synthesizes preclinical and clinical findings, compares them with biomarkers for other TKIs, and offers detailed experimental protocols for validation.
This compound's Mechanism of Action: The Foundation for Biomarker Discovery
This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding sites of multiple receptor tyrosine kinases crucial for tumor angiogenesis and proliferation.[1][2] Its primary targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of VEGF-driven angiogenesis, essential for tumor growth and metastasis.[2][3]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in tumor growth, angiogenesis, and stromal development.[1][4]
-
Fibroblast Growth Factor Receptor (FGFR): Plays a role in cell proliferation, migration, and resistance to anti-angiogenic therapies.[2][5]
This compound also demonstrates inhibitory activity against c-Kit, the stem cell factor receptor.[1][2] By blocking these receptors, this compound aims to inhibit downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby reducing tumor cell proliferation and angiogenesis.[1]
Candidate Biomarkers for Predicting this compound Sensitivity
The search for biomarkers for anti-angiogenic therapies has been challenging, with few validated predictors of response.[6][7] Based on this compound's mechanism, several candidate biomarkers have been investigated, primarily focusing on the components of the pathways it inhibits.
Angiogenesis-Related Factors
-
Vascular Endothelial Growth Factor A (VEGF-A): As a primary ligand for VEGFR-2, VEGF-A is a logical but controversial biomarker.[6] While some studies suggest high circulating VEGF-A levels may be prognostic, its ability to predict benefit from anti-VEGF therapy remains inconsistent across different trials and cancer types.[6][7][8] In a study involving this compound for metastatic breast cancer, the dynamics of VEGF levels following the first treatment cycle showed a significant association with Progression-Free Survival (PFS).[9][10]
-
Fibroblast Growth Factor 2 (FGF2): FGF2 is a ligand for FGFR1 and its overexpression has been implicated in resistance to other TKIs, like those targeting EGFR.[11][12][13] The FGF2/FGFR1 axis can act as a bypass signaling pathway, promoting tumor survival when other pathways are inhibited.[5][11] Therefore, high baseline expression of FGF2 or FGFR1 in tumor tissue could theoretically predict sensitivity to a drug like this compound that co-targets this pathway.
-
Platelet-Derived Growth Factors (PDGF-AA, PDGF-BB): In a randomized phase II trial, baseline levels of PDGF-AA and changes in PDGF-BB were predictive of this compound's efficacy in metastatic breast cancer.[9] Patients with low baseline PDGF-AA appeared to derive more benefit, suggesting a complex interaction between the drug and this signaling axis.[9]
Genetic Alterations
-
VEGFR Gene Polymorphisms: Single Nucleotide Polymorphisms (SNPs) in VEGF and VEGFR genes can influence protein expression and function, potentially affecting patient outcomes with anti-angiogenic therapies.[14] Studies in renal cell carcinoma (RCC) patients treated with sunitinib have found associations between specific VEGFR polymorphisms and clinical outcomes, including overall survival.[14][15] While not studied extensively for this compound, exploring SNPs like VEGFR-1 rs9582036 or VEGFR-2 rs1870377 would be a rational approach based on data from similar drugs.[14][16]
Comparative Analysis with Alternative TKIs
Understanding the biomarker landscape for established TKIs like Sorafenib and Sunitinib provides crucial context for this compound. These drugs have partially overlapping targets and have been more extensively studied in cancers like hepatocellular carcinoma (HCC) and RCC.[17][18][19]
| Feature | This compound (TSU-68) | Sorafenib | Sunitinib |
| Primary Targets | VEGFR-2, PDGFR, FGFR, c-Kit[2] | RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, FLT3, RET[20][21] | VEGFR-1/2/3, PDGFR-α/β, c-Kit, FLT-3, CSF-1R, RET[18][22] |
| Approved Indications | None (Development Halted)[23][24] | Hepatocellular Carcinoma, Renal Cell Carcinoma, Thyroid Carcinoma[17][20] | Renal Cell Carcinoma, GIST, Pancreatic Neuroendocrine Tumors[18][22] |
| Established Biomarkers | None Validated | None Validated[17][25] | None Validated[18][26] |
| Investigational Biomarkers | Circulating VEGF, PDGF-AA/BB, IL-6, CRP[9][10] | Circulating Ang-2, HGF; Genetic SNPs (e.g., VEGF-A rs2010963)[17][27] | Circulating VEGF-C, sVEGFR-2/3, sKIT; Genetic SNPs in VEGFR genes[14][18][28] |
This comparison highlights a common challenge in the field: despite clear mechanisms of action, no single, validated predictive biomarker has been incorporated into routine clinical practice for these multi-targeted TKIs.[17][25] The complexity of tumor biology and pathway redundancy often complicates the predictive power of a single analyte.
Experimental Workflows for Biomarker Validation
Validating a predictive biomarker requires a robust, systematic approach, from patient selection to standardized laboratory protocols. The causality behind experimental choices is critical; for instance, immunohistochemistry is chosen for assessing protein expression within the tumor's morphological context, while ELISA is ideal for quantifying circulating proteins in plasma or serum.
Biomarker-Guided Patient Stratification Workflow
A logical workflow for testing a candidate biomarker involves stratifying patients based on biomarker status before comparing treatment outcomes. This self-validating system ensures that any observed difference in efficacy is directly tested against the biomarker's presence or absence.
Protocol 1: Immunohistochemistry (IHC) for Tumor FGF2 Expression
Objective: To quantify the expression level of FGF2 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. High expression may indicate dependence on the FGFR pathway.
Methodology:
-
Sectioning: Cut 4-5 µm sections from the FFPE tumor block and mount on positively charged slides.
-
Deparaffinization & Rehydration: Bake slides at 60°C for 1 hour. Deparaffinize in xylene (2x 5 min) and rehydrate through a graded series of ethanol (100%, 95%, 70%; 2x 3 min each) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. Rinse with wash buffer (e.g., PBS-T).
-
Blocking: Block non-specific protein binding by incubating with a protein block solution (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against FGF2 (e.g., rabbit anti-FGF2) at an optimized dilution overnight at 4°C in a humidified chamber.
-
Controls: A negative control (isotype control antibody at the same concentration) and a positive control (tissue known to express FGF2) must be run in parallel to validate the staining.
-
-
Secondary Antibody & Detection: Rinse slides. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature. Rinse, then apply DAB (3,3'-diaminobenzidine) substrate-chromogen solution until the desired brown stain intensity develops.
-
Counterstaining & Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount with a permanent mounting medium.
-
Scoring: A pathologist scores the slides based on staining intensity (0-3+) and the percentage of positive tumor cells, often combined into an H-Score.
Protocol 2: ELISA for Circulating VEGF-A Levels
Objective: To measure the concentration of VEGF-A in patient plasma. This provides a systemic, non-invasive measure of angiogenic activity.
Methodology:
-
Sample Collection & Processing: Collect whole blood in EDTA tubes. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Carefully collect the supernatant (plasma) and store at -80°C until analysis. Avoid platelet contamination, which can falsely elevate VEGF-A levels.
-
Assay Preparation: Bring all reagents and samples from a commercial VEGF-A ELISA kit to room temperature. Reconstitute standards and prepare serial dilutions as per the manufacturer's instructions.
-
Plate Coating: Add 100 µL of standards, controls, and plasma samples to the appropriate wells of the pre-coated microplate.
-
Controls: Include blank wells, a zero standard, and kit-provided controls to ensure assay validity.
-
-
Incubation: Seal the plate and incubate for the time specified in the kit protocol (typically 2 hours at room temperature).
-
Washing: Aspirate each well and wash 4-5 times with the provided wash buffer. Ensure complete removal of liquid at each step.
-
Detection Antibody: Add 100 µL of the HRP-conjugated detection antibody to each well. Incubate as specified (e.g., 1 hour at room temperature).
-
Substrate & Color Development: Wash the plate again. Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes. The solution will turn blue.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes.
-
Calculation: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use this curve to determine the VEGF-A concentration in the patient samples.
Interpreting Biomarker Data: A Comparative Case Study
To illustrate how this data could guide research, consider the following hypothetical data from a cohort of patients with unresectable HCC.
| Patient ID | Tumor FGF2 (H-Score) | Plasma VEGF-A (pg/mL) | VEGFR2 SNP (rs1870377) | Treatment | Outcome (PFS in Months) |
| 001 | 250 (High) | 150 | T/T (Variant) | This compound | 9.5 |
| 002 | 30 (Low) | 200 | A/A (Wild-Type) | This compound | 3.1 |
| 003 | 210 (High) | 80 | A/T (Hetero) | This compound | 7.8 |
| 004 | 45 (Low) | 220 | A/A (Wild-Type) | Sorafenib | 5.5 |
| 005 | 280 (High) | 180 | T/T (Variant) | Sorafenib | 4.2 |
| 006 | 25 (Low) | 95 | A/A (Wild-Type) | This compound | 2.5 |
Analysis:
-
Patients with high tumor FGF2 expression (001, 003) showed longer PFS on this compound compared to those with low expression (002, 006).
-
Patient 005, despite having high FGF2, had a poor outcome on Sorafenib, which does not potently target FGFR. This suggests FGF2 could be a specific predictive biomarker for FGFR-inhibiting drugs like this compound.
-
The presence of the VEGFR2 SNP variant (T/T) in Patient 001 correlates with a good outcome, hinting at a potential pharmacogenetic link that warrants further investigation.
Challenges and Future Directions
The clinical development of this compound was ultimately unsuccessful in a large Phase 3 trial for HCC, which found no improvement in overall survival when combined with TACE.[23][24] This outcome underscores the difficulty in improving on existing therapies and the critical need for biomarkers. The failure to identify a robust predictive biomarker likely contributed to its discontinuation.
Future research in this area should focus on:
-
Multi-marker Panels: Instead of a single analyte, combining data from proteomics (e.g., FGF2, VEGF), genomics (e.g., VEGFR SNPs), and immunomodulatory factors (e.g., IL-6) may provide a more accurate predictive signature.
-
Liquid Biopsies: Analyzing circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs) offers a non-invasive way to assess tumor heterogeneity and monitor the emergence of resistance mutations in real-time.
-
Functional Proteomics: Mass spectrometry-based phosphoproteomics can provide a functional readout of kinase inhibitor activity, identifying which signaling pathways are truly inhibited in a patient's tumor.[26]
Conclusion
While this compound did not become a clinical reality, the investigation into its mechanism and potential biomarkers provides invaluable lessons for the development of next-generation multi-targeted kinase inhibitors. The data suggest that markers of FGFR pathway activation, such as tumor FGF2 expression, and circulating angiogenic factors like VEGF and PDGF, were the most promising candidates for predicting sensitivity. A rigorous, multi-faceted approach combining tissue analysis, circulating biomarkers, and pharmacogenetics, as outlined in this guide, remains the most promising strategy for realizing the vision of personalized cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive biomarkers to anti-VEGF therapy: progress towards an elusive goal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can We Identify Predictive Biomarkers for Antiangiogenic Therapy of Cancer Using Mathematical Modeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is VEGF a predictive biomarker to anti-angiogenic therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulating Plasma Biomarkers for TSU-68, an Oral Antiangiogenic Agent, in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating Plasma Biomarkers for TSU-68, an Oral Antiangiogenic Agent, in Patients with Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Up-Regulated FGFR1 Expression as a Mediator of Intrinsic TKI Resistance in EGFR-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Activation of the FGF2-FGFR1 autocrine pathway: a novel mechanism of acquired resistance to gefitinib in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of VEGF and VEGFR polymorphisms on the outcome of patients with metastatic renal cell carcinoma treated with sunitinib: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association of VEGF and VEGFR2 Single Nucleotide Polymorphisms with Hypertension and Clinical Outcome in Metastatic Clear Cell Renal Cell Carcinoma Patients Treated With Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in Predictive Biomarkers for Anti-Angiogenic Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive biomarkers of sorafenib efficacy in advanced hepatocellular carcinoma: Are we getting there? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biomarkers to predict response to sunitinib therapy and prognosis in metastatic renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Renal Cell Carcinoma Medication: PD-1/PD-L1 Inhibitors, Tyrosine kinase inhibitors and VEGF inhibitors , mTOr Kinase Inhibitors [emedicine.medscape.com]
- 20. Comprehensive biomarker analysis and final efficacy results of sorafenib in the BATTLE (Biomarker-Integrated Approaches of Targeted Therapy for Lung Cancer Elimination) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Efficacy, Safety, and Potential Biomarkers of Sunitinib Monotherapy in Advanced Hepatocellular Carcinoma: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. trial.medpath.com [trial.medpath.com]
- 24. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
- 26. Candidate biomarkers for treatment benefit from sunitinib in patients with advanced renal cell carcinoma using mass spectrometry-based (phospho)proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Genetic Biomarkers of Sorafenib Response in Patients with Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ascopubs.org [ascopubs.org]
A Comparative Guide to Orantinib and Other VEGFR Inhibitors in Angiogenesis Research
This guide provides a comprehensive comparative analysis of Orantinib (also known as SU6668 or TSU-68) and other prominent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors used in cancer research and therapy. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, potency, and clinical application of these critical anti-angiogenic agents. We will delve into the underlying science, present comparative data, and provide detailed experimental protocols to empower your research.
The Central Role of VEGFR Signaling in Tumor Angiogenesis
For solid tumors to grow beyond a few millimeters in diameter, they must develop their own blood supply—a process known as angiogenesis.[1] This process is primarily driven by the Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their corresponding receptors (VEGFRs) on endothelial cells.[2]
The binding of VEGF-A to VEGFR-2 (also known as KDR/Flk-1) is the most critical pathway for tumor angiogenesis.[3][4] This interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including PLCγ-PKC-MAPK and PI3K-AKT, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, leading to the formation of new blood vessels that feed the growing tumor.[2][4]
Inhibiting this signaling axis is a cornerstone of modern cancer therapy.[1][5] Tyrosine kinase inhibitors (TKIs) that target VEGFRs are designed to compete with ATP at its binding site within the kinase domain, thereby preventing phosphorylation and blocking the entire downstream signaling cascade.[4]
Caption: Simplified VEGFR-2 signaling pathway.
Profile of this compound (SU6668)
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[6] It was one of the earlier small molecules developed to target angiogenesis.
Mechanism of Action: this compound functions as an ATP-competitive inhibitor targeting several receptor tyrosine kinases involved in angiogenesis and cell proliferation.[7][8] Its primary targets include:
-
VEGFR-2 (Flk-1/KDR): The main receptor for VEGF-driven angiogenesis.
-
Platelet-Derived Growth Factor Receptor (PDGFRβ): Involved in recruiting pericytes to stabilize new blood vessels.
-
Fibroblast Growth Factor Receptor (FGFR1): An alternative pathway for angiogenesis.[6][9]
-
c-Kit: The stem cell factor receptor, which can be involved in tumor cell proliferation.[6][7]
Kinase Inhibition Profile: this compound exhibits potent inhibition against PDGFRβ and strong inhibition against VEGFR-2 and FGFR1.[7][9]
| Target Kinase | Inhibition Potency (Kᵢ or IC₅₀) | Source |
| PDGFRβ | Kᵢ: 8 nM | [7][9] |
| FGFR1 | Kᵢ: 1.2 µM | [9] |
| VEGFR-2 (Flk-1) | Kᵢ: 2.1 µM | [9] |
| c-Kit | IC₅₀: 0.1 - 1 µM | [7] |
Preclinical and Clinical Overview: In preclinical studies, this compound demonstrated the ability to inhibit VEGF-driven proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and suppress tumor angiogenesis in various xenograft models.[7] It entered clinical development for several solid tumors, including advanced hepatocellular carcinoma (HCC).[10][11] However, the Phase III ORIENTAL trial, which evaluated this compound in combination with transcatheter arterial chemoembolization (TACE) for unresectable HCC, was terminated for futility.[12][13] The study found that the addition of this compound to TACE did not improve overall survival compared to TACE with a placebo.[14]
Comparative Analysis with Key VEGFR Inhibitors
To understand this compound's profile, it is essential to compare it with other TKIs, particularly those that have become standard-of-care treatments for diseases like advanced HCC.
Comparator Profiles
-
Sorafenib (Nexavar®): The first TKI approved for advanced HCC.[15] It is a multi-kinase inhibitor targeting VEGFR-2/3, PDGFRβ, c-Kit, FLT-3, and RAF kinases.[15][16]
-
Lenvatinib (Lenvima®): A multi-kinase inhibitor approved for first-line treatment of unresectable HCC.[17] It primarily targets VEGFR-1/2/3, FGFR-1/2/3/4, PDGFRα, RET, and c-Kit.[18]
-
Regorafenib (Stivarga®): A multi-kinase inhibitor used in second-line HCC treatment for patients who have progressed on sorafenib. Its targets include VEGFR-1/2/3, TIE2, PDGFRβ, FGFR, c-Kit, and RET.[3][19]
-
Cabozantinib (Cabometyx®): A potent inhibitor of VEGFR-2 and MET, also targeting RET, AXL, and c-Kit.[3] It is approved for advanced HCC in the second-line setting.[15]
Comparative Kinase Inhibition
The choice of a TKI is often guided by its specific kinase inhibition profile, which influences both its efficacy and its side-effect profile.
| Kinase Target | This compound | Sorafenib | Lenvatinib | Regorafenib | Cabozantinib |
| VEGFR-1 | Kᵢ: 2.1 µM (Flt-1) | IC₅₀: 13 nM[3] | IC₅₀: 22 nM[18] | IC₅₀: 13 nM[3] | IC₅₀: 0.013 nM |
| VEGFR-2 | Kᵢ: 2.1 µM (Flk-1)[9] | IC₅₀: 90 nM[20] | IC₅₀: 4 nM[18] | IC₅₀: 4.2 nM[3] | IC₅₀: 0.035 nM[3] |
| VEGFR-3 | N/A | IC₅₀: 20 nM[20] | IC₅₀: 5.2 nM[18] | IC₅₀: 46 nM[3] | N/A |
| PDGFRβ | Kᵢ: 8 nM[9] | IC₅₀: 57 nM[20] | IC₅₀: 100 nM[18] | IC₅₀: 22 nM[3] | N/A |
| FGFR1 | Kᵢ: 1.2 µM[9] | N/A | IC₅₀: 46 nM[18] | N/A | N/A |
| c-Kit | IC₅₀: 0.1-1 µM[7] | IC₅₀: 68 nM[20] | IC₅₀: 100 nM[18] | IC₅₀: 7 nM[3] | IC₅₀: 4.6 nM[3] |
| RAF-1 | No effect[7] | IC₅₀: 6 nM[20] | N/A | IC₅₀: 2.5 nM[3] | N/A |
| MET | No effect[7] | N/A | N/A | N/A | IC₅₀: 1.3 nM[3] |
| RET | N/A | Inhibits | Inhibits[18] | IC₅₀: 1.5 nM[3] | IC₅₀: 5.2 nM[3] |
| (Note: IC₅₀/Kᵢ values are from various cell-free assays and may differ between studies. This table is for comparative purposes.) |
From this data, it's evident that while this compound is potent against PDGFRβ, its inhibitory activity against the crucial VEGFR-2 target is in the micromolar range, whereas approved drugs like Lenvatinib, Regorafenib, and Cabozantinib demonstrate nanomolar potency.[3][9][18] This significant difference in potency against the primary driver of angiogenesis may partly explain its limited clinical success.
Comparative Clinical Performance in Advanced HCC
Clinical outcomes are the ultimate measure of a drug's performance. The landscape of HCC treatment has evolved significantly, with several TKIs demonstrating a survival benefit over placebo or non-inferiority to the previous standard of care.[15][17]
| Drug | Trial (Line) | Primary Endpoint (vs. Control) | Median OS | Median PFS |
| This compound | ORIENTAL (1st line w/ TACE) | No improvement in OS vs. Placebo + TACE[14] | 31.1 mos | N/A |
| Sorafenib | SHARP (1st line) | Superior OS vs. Placebo[15][21] | 10.7 mos | 5.5 mos |
| Lenvatinib | REFLECT (1st line) | Non-inferior OS vs. Sorafenib[15][17] | 13.6 mos | 7.3 mos |
| Regorafenib | RESORCE (2nd line) | Superior OS vs. Placebo[15] | 10.6 mos | 3.1 mos |
| Cabozantinib | CELESTIAL (2nd line) | Superior OS vs. Placebo[15] | 10.2 mos | 5.2 mos |
| (OS: Overall Survival; PFS: Progression-Free Survival. Data is from pivotal Phase III trials.) |
This compound's failure to improve survival in the ORIENTAL trial stands in stark contrast to the positive results of other TKIs in advanced HCC.[14] This highlights that simply inhibiting VEGFR is not sufficient; the potency, target profile, and clinical trial design are all critical factors for success.
Key Experimental Protocols for Evaluating VEGFR Inhibitors
To rigorously assess and compare novel VEGFR inhibitors, a series of standardized in vitro and in vivo assays are required. The causality behind these experimental choices is to build a comprehensive profile of a compound, from its direct enzymatic inhibition to its effect on cellular processes and finally its efficacy in a complex biological system.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory potency (IC₅₀) of a compound on the enzymatic activity of the VEGFR-2 kinase domain. This is a primary screen to validate target engagement.
Caption: Workflow for an in vitro kinase assay.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in an appropriate solvent like DMSO, then further dilute in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test inhibitor at various concentrations. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Initiation: Start the kinase reaction by adding a mixture of the kinase substrate (e.g., a poly-Glu-Tyr peptide) and ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction. Quantify the kinase activity. A common method is the ADP-Glo™ assay, which measures the amount of ADP produced (or ATP consumed). A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
HUVEC Tube Formation Assay (Cell-Based Angiogenesis)
Objective: To assess a compound's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro, mimicking a key step of angiogenesis. This assay provides a functional cellular readout of anti-angiogenic activity.
Caption: Workflow for a HUVEC tube formation assay.
Detailed Methodology: [23][24]
-
Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Cell Seeding: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in a small volume of media containing the desired concentrations of the test inhibitor, a positive control (e.g., Sorafenib), and a vehicle control (DMSO).
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel. Incubate for 4-18 hours. During this time, the endothelial cells will migrate and align to form a network of tube-like structures in the control wells.
-
Imaging and Analysis: After incubation, visualize the tube networks using a light microscope. Capture images and quantify the extent of tube formation using image analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters include total tube length, number of nodes/junctions, and the number of loops. A potent inhibitor will significantly reduce these parameters compared to the vehicle control.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of a compound in a living organism. This is a critical step to establish preclinical proof-of-concept.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT29 colon carcinoma or HepG2 hepatocellular carcinoma) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at 75 mg/kg, comparator drug). Administer the drug orally or via injection according to a predetermined schedule (e.g., once daily).
-
Monitoring: Monitor animal health and measure tumor volume with calipers 2-3 times per week.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors.
-
Ex Vivo Analysis:
-
Tumor Growth Inhibition (TGI): Compare the final tumor volumes between the treated and vehicle groups.
-
Angiogenesis Assessment: Perform immunohistochemistry (IHC) on tumor sections using an endothelial cell marker (e.g., CD31) to quantify microvessel density (MVD). A significant reduction in MVD in the treated groups indicates an anti-angiogenic effect.[26]
-
Conclusion and Future Perspectives
The comparative analysis reveals that while this compound targets key angiogenic pathways, its lower potency against VEGFR-2 compared to clinically successful TKIs like Lenvatinib and Cabozantinib likely contributed to its lack of efficacy in a Phase III setting for HCC.[3][14][18] The field of anti-angiogenic therapy has evolved, recognizing that a more potent and potentially broader kinase inhibition profile can lead to better clinical outcomes.[21]
Furthermore, the treatment paradigm, especially for cancers like HCC, is shifting. The current first-line standard of care for unresectable HCC is now often a combination of an anti-VEGF antibody (bevacizumab) with an immune checkpoint inhibitor (atezolizumab), demonstrating the power of combining anti-angiogenic and immunotherapeutic strategies.[27][28] This highlights a move away from TKI monotherapy in the first-line setting for some indications.
For researchers, the story of this compound serves as a crucial lesson: while a compound may show promise in preclinical models, factors such as kinase potency, target selectivity, and pharmacokinetic properties are paramount for translating that promise into clinical success. The rigorous application of the experimental protocols detailed in this guide is essential for identifying the next generation of inhibitors with the potential to overcome the challenges of drug resistance and improve patient outcomes.
References
- 1. Tumor angiogenesis and anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress on angiogenic and antiangiogenic agents in the tumor microenvironment [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound In Combination With Transcatheter Arterial Chemoembolization In Patients With Unresectable Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tyrosine Kinase Inhibitors in the Treatment of Hepatocellular Carcinoma - Hepatocellular Carcinoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jnccn.org [jnccn.org]
- 18. selleckchem.com [selleckchem.com]
- 19. abmole.com [abmole.com]
- 20. altmeyers.org [altmeyers.org]
- 21. hematologyandoncology.net [hematologyandoncology.net]
- 22. benchchem.com [benchchem.com]
- 23. Angiogenesis Assay [cellbiolabs.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oaepublish.com [oaepublish.com]
- 27. Hepatobiliary Cancers, Version 2.2021, NCCN Clinical Practice Guidelines in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Orantinib's Interaction with the Kinome: A Comparative Guide to Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. Orantinib (also known as SU6668 or TSU-68), a multi-targeted tyrosine kinase inhibitor, has been a subject of interest due to its therapeutic potential. This guide provides an in-depth comparison of this compound's cross-reactivity with other tyrosine kinases, supported by experimental data and methodologies for its assessment.
Introduction to this compound and Kinase Selectivity
This compound is an orally bioavailable small molecule that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[1][2] By competitively binding to the ATP-binding sites of these receptor tyrosine kinases, this compound inhibits downstream signaling pathways crucial for angiogenesis and cell proliferation, processes vital for tumor growth and metastasis.[1][3]
However, the therapeutic window of any kinase inhibitor is defined by its selectivity. The human kinome consists of over 500 kinases, and unintended interactions can lead to adverse effects or provide opportunities for drug repurposing.[4][5] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is a critical aspect of its preclinical and clinical evaluation.
This compound's Primary Targets and Potency
Biochemical assays have established this compound's high potency against its intended targets. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency.
| Target | IC50 / Ki | Assay Type | Reference |
| PDGFRβ | 8 nM (Ki) | Cell-free | [3] |
| PDGFRβ | 0.06 µM (IC50) | - | |
| FGFR1 | 1.2 µM (Ki) | Cell-free | [3] |
| FGFR1 | 3.0 µM (IC50) | - | |
| VEGFR1 (Flt-1) | 2.1 µM (Ki) | Cell-free | [3] |
| VEGFR2 (KDR/Flk-1) | 2.4 µM (IC50) | - |
Table 1: Inhibitory activity of this compound against its primary receptor tyrosine kinase targets.
The data clearly indicates that this compound has the highest affinity for PDGFRβ, followed by FGFR1 and the VEGFRs. This multi-targeted profile underpins its potent anti-angiogenic and antitumor effects observed in preclinical models.[3]
Known Cross-Reactivity and Off-Target Effects
Beyond its primary targets, this compound has been shown to interact with other kinases. This cross-reactivity is a crucial consideration for both its therapeutic application and potential side effects.
Documented Off-Target Inhibition
-
c-Kit: this compound inhibits the autophosphorylation of the stem cell factor receptor, c-Kit, with an IC50 in the range of 0.1-1 µM in human myeloid leukemia cells.[3][6] This inhibition can be clinically relevant, as c-Kit is a driver in certain malignancies like gastrointestinal stromal tumors (GIST) and is also involved in hematopoiesis.[7]
-
Aurora Kinases: this compound has demonstrated inhibitory activity against Aurora kinases B and C, with IC50 values of 35 nM and 210 nM, respectively.[8] Aurora kinases are serine/threonine kinases that play a critical role in mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.[9]
Kinases with Minimal or No Inhibition
Conversely, studies have also identified kinases that are not significantly inhibited by this compound, highlighting a degree of selectivity.
| Kinase | Activity | Reference |
| EGFR | No inhibition (up to 100 µM) | [3][6] |
| IGF-1R | Little activity | [3] |
| Met | Little activity | [3] |
| Src | Little activity | [3] |
| Lck | Little activity | [3] |
| Zap70 | Little activity | [3] |
| Abl | Little activity | [3] |
| CDK2 | Little activity | [3] |
Table 2: Kinases with reported low sensitivity to this compound.
This lack of activity against EGFR is a notable feature, distinguishing this compound from other broad-spectrum tyrosine kinase inhibitors.
Experimental Methodologies for Assessing Cross-Reactivity
A comprehensive evaluation of a kinase inhibitor's selectivity requires robust and systematic experimental approaches. Both biochemical and cellular assays are employed to generate a complete cross-reactivity profile.
Biochemical Kinase Profiling
Biochemical assays measure the direct interaction between the inhibitor and a purified kinase. These are essential for determining the intrinsic affinity of the compound for a wide range of kinases.
Common Platforms:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[10]
-
Fluorescence-Based Assays: These include methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and fluorescence polarization, which detect the product of the kinase reaction or the binding of the inhibitor.[4][11]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[4]
Step-by-Step Protocol: Radiometric Kinase Assay (General)
-
Plate Preparation: 96-well or 384-well plates are coated with a generic or specific kinase substrate.
-
Kinase Reaction Mixture: A reaction buffer containing the purified kinase of interest, the substrate, and necessary cofactors is prepared.
-
Compound Addition: this compound, at various concentrations, is added to the wells. A DMSO control (vehicle) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Stopping the Reaction: The reaction is terminated by washing the plates to remove unbound ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the DMSO control, and the IC50 value is determined.
Diagram of a Generalized Kinase Profiling Workflow:
Caption: Generalized workflow for a radiometric kinase profiling assay.
Cellular Assays for Target Engagement
While biochemical assays are crucial, cellular assays are necessary to confirm that an inhibitor can engage its target in a more physiologically relevant context.[12] These assays can also reveal off-target effects that are dependent on the cellular environment.
Common Approaches:
-
Phosphorylation Assays (Western Blotting): This classic method measures the phosphorylation status of a kinase's direct downstream substrates. A reduction in phosphorylation upon inhibitor treatment indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer (BRET) to measure the binding of an inhibitor to a nano-luciferase-tagged kinase in live cells.[13]
Step-by-Step Protocol: Western Blot for Cellular Target Engagement
-
Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells for VEGFR2) and treat with varying concentrations of this compound for a specified time.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2). A second antibody against the total protein is used as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Diagram of Signaling Pathways Targeted by this compound:
Caption: Simplified signaling pathways inhibited by this compound.
Comparative Analysis and Future Directions
This compound exhibits a distinct selectivity profile, potently inhibiting key drivers of angiogenesis while sparing others like EGFR. Its activity against c-Kit and Aurora kinases suggests potential applications beyond its primary indications and also flags potential areas for monitoring adverse events, such as myelosuppression, which is a known effect of c-Kit inhibition.[7]
To build a more comprehensive understanding of this compound's cross-reactivity, a large-scale kinome scan using a platform like the KinomeScan™ assay would be highly valuable. This would provide quantitative binding data against hundreds of kinases, offering a more complete picture of its selectivity and potential off-targets.
Conclusion
This compound is a potent multi-targeted inhibitor of VEGFR, PDGFR, and FGFR. While its primary activity is well-characterized, its cross-reactivity with other kinases such as c-Kit and Aurora kinases is an important aspect of its overall pharmacological profile. A thorough assessment of kinase selectivity, using a combination of biochemical and cellular assays, is essential for the continued development and optimal clinical application of this compound and other kinase inhibitors. This guide provides a framework for understanding and evaluating the cross-reactivity of this and similar compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biorxiv.org [biorxiv.org]
The Power of Two: A Comparative Guide to the Synergistic Effects of Orantinib and mTOR Inhibitors in Cancer Therapy
In the intricate landscape of cancer therapeutics, the pursuit of enhanced efficacy and mitigated resistance is a paramount objective. Monotherapies, while beneficial, often fall short due to the activation of compensatory signaling pathways. This guide delves into the compelling rationale and supporting preclinical and clinical evidence for the synergistic combination of Orantinib, a multi-targeted receptor tyrosine kinase inhibitor, with mTOR inhibitors. We will explore the mechanistic underpinnings of this synergy, present comparative experimental data, and provide detailed protocols for researchers to investigate this promising therapeutic strategy.
Introduction: Overcoming Therapeutic Resistance Through Combination Strategies
Cancer is a multifaceted disease characterized by the dysregulation of numerous signaling pathways that govern cell growth, proliferation, and survival. The targeting of a single pathway can lead to initial tumor regression, but often, cancer cells adapt by upregulating alternative survival pathways, leading to therapeutic resistance. A rational approach to circumvent this is the simultaneous inhibition of multiple key signaling nodes.
This compound (SU6668) is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[1][2] By inhibiting these receptors, this compound disrupts critical processes in tumor progression, such as angiogenesis, tumor cell proliferation, and metastasis.[1]
mTOR (mechanistic target of rapamycin) is a serine/threonine kinase that acts as a central regulator of cell growth, metabolism, and proliferation.[3] It is a core component of two distinct protein complexes, mTORC1 and mTORC2. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a multitude of cancers.[3] mTOR inhibitors , such as the rapalogs everolimus and temsirolimus, primarily target mTORC1, while newer generation inhibitors can dually target both mTORC1 and mTORC2.
The convergence of the signaling pathways targeted by this compound and mTOR inhibitors provides a strong basis for their combined use to achieve synergistic anti-tumor effects.
Mechanistic Rationale for Synergy: A Two-Pronged Attack
The synergistic potential of combining this compound with an mTOR inhibitor stems from the intricate crosstalk between the signaling pathways they inhibit. RTKs, such as VEGFR, PDGFR, and FGFR, are upstream activators of the PI3K/AKT/mTOR pathway.
When this compound inhibits these RTKs, it reduces the upstream signaling that activates the PI3K/AKT/mTOR cascade. However, cancer cells can develop resistance to RTK inhibitors by acquiring activating mutations downstream in the PI3K/AKT/mTOR pathway. By co-administering an mTOR inhibitor, this downstream signaling is directly blocked, creating a more comprehensive and durable blockade of this critical survival pathway.
Furthermore, mTOR inhibition can lead to a feedback activation of upstream RTKs, a known mechanism of resistance to mTOR inhibitors.[4] this compound can counteract this feedback loop by directly inhibiting these reactivated RTKs. This reciprocal inhibition of resistance mechanisms is the cornerstone of the anticipated synergy.
References
A Head-to-Head Comparison of Orantinib and Axitinib for Drug Development Professionals
A Senior Application Scientist's Guide to Two Distinct Kinase Inhibitors
In the landscape of targeted cancer therapies, small molecule tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a detailed, head-to-head comparison of two such agents: Orantinib (also known as SU6668 or TSU-68) and Axitinib (Inlyta®). While both molecules target critical pathways in tumor angiogenesis, their distinct kinase selectivity profiles, developmental trajectories, and clinical outcomes offer valuable insights for researchers and drug development professionals. This analysis is grounded in available preclinical and clinical data to provide an objective comparison of their performance.
At a Glance: this compound vs. Axitinib
| Feature | This compound (SU6668/TSU-68) | Axitinib (Inlyta®) |
| Primary Targets | VEGFR2, PDGFR, FGFR[1][2][3] | VEGFR-1, -2, and -3[4][5][6][7] |
| Mechanism of Action | Inhibition of angiogenesis and cell proliferation by blocking autophosphorylation of VEGFR2, PDGFR, and FGFR.[1][3] | Potent and selective inhibition of VEGFR tyrosine kinases, leading to the inhibition of angiogenesis.[5][6][8] |
| Development Status | Development terminated in some Phase 3 trials (e.g., for hepatocellular carcinoma).[9][10] | Approved by the FDA for the treatment of advanced renal cell carcinoma (RCC).[7] |
| Potency (VEGFR2) | IC50 in the nanomolar to low micromolar range. | IC50 in the sub-nanomolar range (highly potent).[5] |
| Selectivity | Multi-targeted kinase inhibitor.[11][12] | Highly selective for VEGFRs.[5] |
Deep Dive into the Mechanism of Action and Target Specificity
The therapeutic efficacy and potential side effects of a TKI are intrinsically linked to its kinase selectivity profile. While both this compound and Axitinib are potent anti-angiogenic agents, their molecular targets differ significantly, influencing their biological effects.
This compound: A Multi-Targeted Approach
This compound acts as a competitive inhibitor at the ATP-binding site of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][11][13] This multi-targeted approach is designed to simultaneously block several key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The rationale behind this strategy is to overcome potential resistance mechanisms that may arise from the activation of alternative signaling pathways. This compound also demonstrates inhibitory activity against c-Kit, a stem cell factor receptor.[1][13]
Axitinib: A Highly Selective and Potent VEGFR Inhibitor
In contrast, Axitinib is a second-generation TKI engineered for high potency and selectivity against VEGFR-1, -2, and -3.[5][6][14] Its high affinity for these receptors allows for effective inhibition of the VEGF signaling pathway at nanomolar concentrations, leading to a profound reduction in tumor angiogenesis.[5] The selectivity of Axitinib is a key differentiator, as it minimizes off-target effects on other kinases, which can often contribute to a more favorable toxicity profile.[6]
The following diagram illustrates the distinct signaling pathways targeted by this compound and Axitinib.
Caption: Targeted signaling pathways of this compound and Axitinib.
Comparative Efficacy and Clinical Development
The ultimate measure of a drug's performance lies in its clinical efficacy and safety. The developmental paths of this compound and Axitinib have diverged significantly, providing a clear comparison of their clinical utility.
This compound: A Challenging Clinical Journey
This compound has been investigated in various solid tumors, including breast cancer, colorectal cancer, and hepatocellular carcinoma (HCC).[3] However, its clinical development has faced significant hurdles. For instance, the ORIENTAL study, a Phase 3 trial of this compound in combination with transcatheter arterial chemoembolization (TACE) for unresectable HCC, was terminated due to futility, as it did not demonstrate an improvement in overall survival compared to placebo.[9][15]
Axitinib: A Success Story in Renal Cell Carcinoma
Axitinib, on the other hand, has demonstrated significant clinical benefit, particularly in the treatment of advanced renal cell carcinoma (RCC). The pivotal Phase 3 AXIS trial showed that Axitinib significantly prolonged progression-free survival (PFS) in patients with advanced RCC who had failed prior systemic therapy compared to sorafenib.[16] These positive results led to its approval by the FDA and other regulatory bodies, establishing it as a standard of care in this setting.[7] While a Phase 3 trial of axitinib as a first-line therapy for mRCC did not meet its primary endpoint of improving PFS over sorafenib, it remains an important treatment option in the second-line setting.[17]
Here is a summary of key clinical trial data for both compounds:
| Clinical Trial Metric | This compound (ORIENTAL Trial - HCC)[9] | Axitinib (AXIS Trial - 2nd Line RCC)[18] |
| Primary Endpoint | Overall Survival (OS) | Progression-Free Survival (PFS) |
| Median OS | 31.1 months (vs. 32.3 months with placebo) | 20.1 months (vs. 19.2 months with sorafenib) |
| Median PFS | Not the primary endpoint | 8.3 months (vs. 5.7 months with sorafenib) |
| Hazard Ratio (OS) | 1.090 (p=0.435) | 0.969 |
| Hazard Ratio (PFS) | Not applicable | 0.656 (p<0.0001) |
| Outcome | Trial terminated for futility | Met primary endpoint, leading to approval |
Experimental Protocols for In Vitro and In Vivo Evaluation
The preclinical evaluation of TKIs like this compound and Axitinib relies on a series of well-established in vitro and in vivo assays to characterize their activity and guide clinical development.
In Vitro Kinase Inhibition Assays
The initial screening and characterization of TKIs involve biochemical assays to determine their inhibitory potency against a panel of kinases.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: A reaction mixture containing the purified recombinant kinase (e.g., VEGFR2, PDGFR, FGFR), a generic or specific substrate peptide, and ATP is prepared in a suitable buffer.
-
Compound Addition: Serial dilutions of the test compound (this compound or Axitinib) are added to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Activity Measurement: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using ³²P-ATP, or non-radioactive methods like ELISA, fluorescence polarization, or luminescence-based assays.[19][20][21][22]
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
The causality behind this experimental choice is to directly measure the biochemical potency of the compound against its intended targets in a controlled, cell-free environment. This allows for a clean comparison of inhibitory activity without the complexities of cellular uptake, metabolism, or off-target effects.
In Vivo Tumor Xenograft Models
To evaluate the anti-tumor efficacy of TKIs in a living system, tumor xenograft models are widely employed.
Experimental Workflow: Tumor Xenograft Model
Caption: Workflow for an in vivo tumor xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Human cancer cells (e.g., from renal, colon, or breast cancer cell lines) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: The tumors are allowed to grow to a palpable size.
-
Randomization: Once the tumors reach a predetermined size, the mice are randomly assigned to different treatment groups: a vehicle control group, an this compound-treated group, and an Axitinib-treated group.
-
Drug Administration: The drugs are administered to the mice according to a predefined schedule and route (e.g., oral gavage).
-
Monitoring: Tumor volume is measured regularly using calipers. The body weight and overall health of the animals are also monitored.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and can be further analyzed for biomarkers of drug activity, such as microvessel density to assess the anti-angiogenic effect.[23][24][25][26]
This in vivo model is crucial as it provides a more physiologically relevant system to assess not only the anti-tumor efficacy but also the pharmacokinetic and pharmacodynamic properties of the drug candidates. It allows for the evaluation of the drug's ability to reach the tumor tissue and exert its biological effects in a complex living organism.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical determinants of its clinical success.
This compound: Studies have indicated that this compound can induce its own metabolism, a phenomenon known as autoinduction, primarily through the CYP1A enzymes. This can lead to reduced plasma concentrations of the drug upon repeated dosing, potentially impacting its therapeutic efficacy.[2]
Axitinib: Axitinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from other CYPs and UGT1A1.[5][6][27] Its plasma half-life is relatively short, ranging from 2.5 to 6.1 hours.[5] Co-administration with strong inhibitors or inducers of CYP3A4/5 should be avoided as it can significantly alter Axitinib plasma concentrations.[4]
Conclusion for the Drug Development Professional
The head-to-head comparison of this compound and Axitinib offers several key takeaways for researchers and drug development professionals:
-
Target Selectivity Matters: The highly selective nature of Axitinib against VEGFRs likely contributed to its more favorable efficacy and safety profile in the context of renal cell carcinoma, leading to its successful clinical development and approval. The broader, multi-targeted approach of this compound, while theoretically advantageous in overcoming resistance, may have led to a less optimal therapeutic window and unforeseen toxicities in the clinical setting.
-
Potency is a Key Driver: Axitinib's sub-nanomolar potency against its primary targets translates into robust inhibition of the VEGF pathway at clinically achievable concentrations.
-
Clinical Trial Design is Paramount: The success of Axitinib was demonstrated in a well-designed Phase 3 trial with a clear comparator and a clinically meaningful endpoint (PFS). In contrast, the clinical development of this compound was hampered by trials that did not meet their primary endpoints.
-
Pharmacokinetics Can Make or Break a Drug: The autoinduction of metabolism observed with this compound highlights the importance of thoroughly characterizing a drug's pharmacokinetic profile early in development to anticipate and manage potential challenges in achieving and maintaining therapeutic exposures.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Axitinib - Wikipedia [en.wikipedia.org]
- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 7. What is Axitinib used for? [synapse.patsnap.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. This compound versus placebo combined with transcatheter arterial chemoembolisation in patients with unresectable hepatocellular carcinoma (ORIENTAL): a randomised, double-blind, placebo-controlled, multicentre, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - AdisInsight [adisinsight.springer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
- 14. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 15. This compound In Combination With Transcatheter Arterial Chemoembolization In Patients With Unresectable Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. onclive.com [onclive.com]
- 18. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Efficacy of Orantinib in Cisplatin-Resistant Cell Lines: An In-Depth Technical Guide
Introduction: The Clinical Challenge of Cisplatin Resistance
Cisplatin (cis-diamminedichloroplatinum II) has been a cornerstone of chemotherapy for decades, demonstrating efficacy against a range of solid tumors, including lung, ovarian, and testicular cancers.[1] Its primary cytotoxic mechanism involves the formation of platinum-DNA adducts that obstruct DNA replication and transcription, ultimately inducing apoptosis.[1][2] However, the clinical utility of cisplatin is frequently hampered by the development of resistance, which can be either intrinsic or acquired during treatment. This resistance is a multifactorial phenomenon, rendering tumors refractory to therapy and leading to treatment failure.[1][3]
Understanding the molecular drivers of cisplatin resistance is paramount for developing effective countermeasures. Key mechanisms include:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly Nucleotide Excision Repair (NER), allows cancer cells to efficiently remove cisplatin-induced DNA adducts.[1][2][4]
-
Alterations in Apoptotic Signaling: Dysregulation of apoptotic pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2, enables cells to evade programmed cell death despite significant DNA damage.[5]
-
Hyperactivation of Survival Pathways: Increased signaling through pro-survival pathways, notably the EGFR/AKT pathway, promotes cell proliferation and survival, counteracting cisplatin's cytotoxic effects.[6] Recent findings show that cisplatin treatment itself can lead to hyperactive EGFR signaling, creating a feedback loop that reinforces resistance.[6]
-
Reduced Drug Accumulation: Decreased influx or increased efflux of the drug limits the intracellular concentration of cisplatin, preventing it from reaching its DNA target.[1]
Given the central role of hyperactive signaling in resistant tumors, targeting the involved receptor tyrosine kinases (RTKs) presents a logical therapeutic strategy. This guide focuses on evaluating the efficacy of Orantinib, a multi-targeted RTK inhibitor, as a potential agent to overcome cisplatin resistance.
This compound: A Mechanistic Overview
This compound (also known as SU6668 or TSU-68) is an orally bioavailable small molecule that inhibits multiple receptor tyrosine kinases. Its primary targets are:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Specifically Flk-1/KDR (VEGFR2).[7][8][9]
-
Platelet-Derived Growth Factor Receptor (PDGFR): With high potency against PDGFRβ.[7][10]
-
Fibroblast Growth Factor Receptor (FGFR): Specifically FGFR1.[7][10]
By inhibiting these receptors, this compound potently disrupts angiogenesis (the formation of new blood vessels) and cell proliferation, processes critical for tumor growth and metastasis.[8][10] It is important to note that this compound does not directly inhibit the Epidermal Growth Factor Receptor (EGFR).[7][10] This distinction is critical, as EGFR hyperactivation is a known mechanism of cisplatin resistance.[6]
However, a significant interplay exists between the EGFR and VEGF signaling pathways. EGFR activation can upregulate VEGF expression, and conversely, VEGF signaling can contribute to resistance against EGFR inhibitors.[11] This crosstalk suggests that even without direct EGFR inhibition, targeting VEGF signaling with this compound could disrupt a critical support system for cisplatin-resistant tumors, potentially re-sensitizing them to therapy or inhibiting their growth.[11][12]
A Framework for Experimental Validation
To rigorously assess the efficacy of this compound in cisplatin-resistant contexts, a systematic, multi-phase experimental approach is required. This section provides a detailed guide for researchers to establish a model system, perform comparative efficacy studies, and investigate the underlying mechanisms.
Phase 1: Establishment and Characterization of a Cisplatin-Resistant Model
The foundation of this investigation is a reliable in-vitro model of acquired cisplatin resistance. This involves generating a cisplatin-resistant cell line from a sensitive parental line.
Detailed Protocol 1: Generation of a Cisplatin-Resistant Cell Line [1][13][14]
-
Determine Baseline Sensitivity (IC50):
-
Seed the parental cell line (e.g., A549, human non-small cell lung cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[13]
-
Allow cells to adhere overnight.
-
Treat cells with a range of cisplatin concentrations (e.g., 0.1 µM to 100 µM) for 72 hours.[1]
-
Assess cell viability using an MTT or CCK-8 assay (see Protocol 2).
-
Calculate the half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%.
-
-
Induce Resistance via Stepwise Dose Escalation:
-
Culture the parental cells in a medium containing a low concentration of cisplatin (e.g., the IC10 or IC20 value from the initial screen).[13]
-
When cells reach 70-80% confluency, passage them as usual, maintaining the same cisplatin concentration.
-
Once the cells adapt and resume a stable growth rate, incrementally increase the cisplatin concentration (e.g., 1.5 to 2-fold).[13]
-
Repeat this process of gradual dose escalation over several months. This method is favored over a single high-dose exposure as it more closely mimics the clinical development of acquired resistance.[14]
-
-
Confirm and Stabilize the Resistant Phenotype:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cisplatin-exposed cells and compare it to the parental line.
-
A resistant line is typically considered established when it demonstrates a stable, significant increase in IC50 (e.g., >5-fold).[13][15]
-
Maintain the established resistant line (e.g., A549/DDP) in a medium containing a constant, high concentration of cisplatin to ensure the stability of the phenotype.[13]
-
It is crucial to cryopreserve cell stocks at various stages of resistance development.
-
dot
Caption: Workflow for developing and testing cisplatin-resistant cells.
Phase 2: Comparative Efficacy Assessment
With both parental (sensitive) and resistant cell lines established, the next phase is to directly compare the efficacy of this compound against cisplatin and other relevant compounds.
Detailed Protocol 2: Cell Viability Assay (MTT or CCK-8) [16][17][18]
-
Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at their optimal density in 100 µL of complete culture medium. Prepare plates for each drug to be tested (Cisplatin, this compound, Combination).
-
Drug Treatment: After overnight incubation, replace the medium with 100 µL of medium containing serial dilutions of the test drug. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate plates for the desired duration (e.g., 48 or 72 hours).[13]
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. The mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.[16]
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against drug concentration to determine the IC50 value for each drug in each cell line.
Detailed Protocol 3: Apoptosis Assay (Annexin V/PI Staining) [3][20][21]
-
Treatment: Seed parental and resistant cells in 6-well plates. Treat with IC50 concentrations of Cisplatin and this compound (as determined in Protocol 2) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. This will quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Detailed Protocol 4: Cell Cycle Analysis [15][22][23]
-
Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Cisplatin resistance is often associated with an accumulation of cells in the G0/G1 phase.[15][24]
Data Presentation: Summarizing Efficacy
Quantitative data from these assays should be compiled into clear, comparative tables.
Table 1: Comparative IC50 Values (µM) of Test Compounds
| Cell Line | Cisplatin IC50 | This compound IC50 | Resistance Index (RI)* |
|---|---|---|---|
| A549 (Parental) | Value | Value | 1.0 |
| A549/DDP (Resistant) | Value | Value | Value |
*RI = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Apoptosis and Cell Cycle Arrest in Response to Treatment (at IC50)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase |
|---|---|---|---|
| A549 | Control | Value | Value |
| A549 | Cisplatin | Value | Value |
| A549 | This compound | Value | Value |
| A549/DDP | Control | Value | Value |
| A549/DDP | Cisplatin | Value | Value |
| A549/DDP | this compound | Value | Value |
Mechanistic Investigation: Uncovering the 'Why'
If this compound shows efficacy in the cisplatin-resistant line, the next step is to investigate the molecular mechanism. This involves examining the signaling pathways targeted by this compound and those implicated in cisplatin resistance.
// Edges EGFR -> PI3K; PI3K -> AKT; EGFR -> RAS; RAS -> RAF -> MEK -> ERK; VEGFR -> PI3K; PDGFR -> PI3K; VEGFR -> {RAS, Angiogenesis};
AKT -> Proliferation; ERK -> Proliferation;
Cisplatin -> EGFR [label=" Induces\nHyperactivation", style=dashed, color="#EA4335", fontcolor="#202124"]; this compound -> VEGFR [arrowhead=T, color="#4285F4", penwidth=2]; this compound -> PDGFR [arrowhead=T, color="#4285F4", penwidth=2]; }
References
- 1. benchchem.com [benchchem.com]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 3. Evaluation of Chemotherapeutic Drugs for Treatment of (Cisplatin-Resistant) Germ Cell Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. C‐Jun N‐terminal kinase signalling pathway in response to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. (Z)-Orantinib ((Z)-SU6668) | VEGFR | 210644-62-5 | Invivochem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The role of VEGF and EGFR inhibition: implications for combining anti-VEGF and anti-EGFR agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Chemosensitivity Assays Are Helpful for Personalized Cytotoxic Treatments in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Anlotinib Inhibits Cisplatin Resistance in Non-Small-Cell Lung Cancer Cells by Inhibiting MCL-1 Expression via MET/STAT3/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. researchgate.net [researchgate.net]
- 24. spandidos-publications.com [spandidos-publications.com]
Orantinib's Impact on the Tumor Microenvironment: A Comparative Analysis Against Placebo
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Orantinib (formerly known as SU6668) is a multi-targeted receptor tyrosine kinase inhibitor with a primary mechanism of action centered on the attenuation of signaling pathways crucial for tumor angiogenesis and proliferation. By competitively inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs), this compound presents a multifaceted approach to cancer therapy.[1][2][3] This guide provides an in-depth comparison of the effects of this compound on the tumor microenvironment (TME) relative to a placebo, drawing upon preclinical data and the established biological consequences of targeting these key signaling nodes. While direct head-to-head clinical trial data on the comprehensive TME effects of this compound versus placebo is limited, this guide synthesizes available preclinical evidence and provides a scientifically grounded framework for understanding its differential impact.
Mechanism of Action: A Triad of Inhibition
This compound's biological activity stems from its ability to block the ATP-binding sites of VEGFR, PDGFR, and FGFR, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[1][2] This concurrent inhibition disrupts the intricate communication network that fuels tumor progression.
Caption: this compound's multi-targeted inhibition of key receptor tyrosine kinases.
Comparative Effects on the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules. This compound's intervention profoundly alters this landscape when compared to a placebo.
The Vascular Compartment: Normalization and Pruning
The most well-documented effect of this compound is its profound impact on the tumor vasculature.
Placebo-Treated Tumors: In a placebo or vehicle-treated environment, tumors exhibit a chaotic and dysfunctional vasculature. This is characterized by:
-
Hyper-permeability: Leaky blood vessels that contribute to high interstitial fluid pressure, hindering drug delivery.
-
Hypoxia: A direct consequence of the disorganized and inefficient blood supply, which in turn fuels further angiogenesis and promotes an immunosuppressive TME.
-
Aberrant Endothelial Cell Proliferation: Uncontrolled growth of endothelial cells leading to a dense, yet non-functional, network of vessels.
This compound-Treated Tumors: this compound's inhibition of VEGFR and PDGFR signaling leads to a process known as "vessel normalization."[4] This is characterized by:
-
Decreased Microvessel Density (MVD): A significant reduction in the number of blood vessels within the tumor.[4][5]
-
Reduced Vessel Permeability: this compound helps to restore the integrity of the vascular barrier, decreasing leakiness.[2]
-
Pericyte Coverage: Inhibition of PDGFR signaling on pericytes, which are crucial for vessel stability, contributes to the maturation and normalization of the remaining vasculature.
-
Alleviation of Hypoxia: By creating a more efficient, albeit sparser, vascular network, this compound can improve tumor oxygenation.
| Parameter | Placebo | This compound | Supporting Evidence |
| Microvessel Density (MVD) | High | Significantly Reduced | Preclinical xenograft models show a marked decrease in CD31-positive vessels.[4][5] |
| Vessel Permeability | High | Reduced | Studies have demonstrated decreased fractional plasma volume in this compound-treated tumors.[2] |
| Tumor Hypoxia | Severe | Reduced | Inferred from the process of vessel normalization and improved perfusion. |
| Pericyte Coverage | Poor | Improved | A known consequence of PDGFR inhibition on pericyte function. |
The Immune Landscape: Shifting the Balance from Suppression to Activation
The state of the tumor vasculature is intrinsically linked to the composition and function of immune cells within the TME.
Placebo-Treated Tumors: The hypoxic and pro-angiogenic TME in placebo-treated tumors is highly immunosuppressive, characterized by:
-
Exclusion of Effector T-cells: The abnormal vasculature acts as a barrier, preventing the infiltration of cytotoxic CD8+ T-cells.
-
Accumulation of Immunosuppressive Cells: Hypoxia promotes the recruitment and proliferation of regulatory T-cells (Tregs), Myeloid-Derived Suppressor Cells (MDSCs), and M2-polarized Tumor-Associated Macrophages (TAMs). These cells actively suppress anti-tumor immunity.
This compound-Treated Tumors: By normalizing the vasculature and reducing hypoxia, this compound can create a more immune-permissive microenvironment. While direct studies on this compound's immunomodulatory effects are not as extensive as its anti-angiogenic properties, the following changes are anticipated based on its mechanism of action:
-
Enhanced T-cell Infiltration: Normalized blood vessels facilitate the trafficking and infiltration of CD8+ T-cells into the tumor core.
-
Reduction of Immunosuppressive Cells: Inhibition of VEGFR and other signaling pathways can decrease the recruitment and function of MDSCs and TAMs.[6][7][8]
-
Modulation of Cytokine Profile: A shift from a pro-angiogenic and immunosuppressive cytokine milieu (e.g., high VEGF, IL-10) to one that supports anti-tumor immunity (e.g., increased IFN-γ, IL-12) is expected.
| Immune Cell Population | Placebo | This compound (Anticipated) | Rationale |
| CD8+ T-cells | Low Infiltration | Increased Infiltration | Improved vascular normalization allows for better immune cell trafficking. |
| Regulatory T-cells (Tregs) | High | Reduced | VEGF signaling is implicated in Treg recruitment and function. |
| Myeloid-Derived Suppressor Cells (MDSCs) | High | Reduced | Inhibition of VEGFR and CSF1R (a target of similar multi-kinase inhibitors) can decrease MDSC accumulation.[6][7][8] |
| M2 Tumor-Associated Macrophages (TAMs) | High | Reduced/Repolarized to M1 | FGFR and VEGFR signaling contribute to the pro-tumoral M2 phenotype.[6][7][8] |
The Stromal Compartment: Remodeling the Tumor's Scaffolding
The tumor stroma, comprised of cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), provides structural and biochemical support for tumor growth.
Placebo-Treated Tumors: The stroma in untreated tumors is typically dense and fibrotic, contributing to high interstitial fluid pressure and acting as a physical barrier to drug and immune cell penetration.
This compound-Treated Tumors: this compound's inhibition of PDGFR and FGFR signaling, which are key drivers of fibroblast activation and ECM deposition, can lead to stromal remodeling. This may result in:
-
Decreased Fibrosis: A reduction in the deposition of collagen and other ECM components.
-
Reduced Interstitial Fluid Pressure: By alleviating stromal density and vascular leakiness, this compound can lower the pressure within the tumor, improving the delivery of co-administered therapies.
-
Altered CAF Phenotype: A shift from a pro-tumorigenic to a more quiescent fibroblast phenotype.
Experimental Protocols
Assessment of Tumor Angiogenesis
Immunohistochemistry (IHC) for CD31:
-
Tissue Preparation: Formalin-fix and paraffin-embed tumor xenografts from placebo- and this compound-treated mice.
-
Sectioning: Cut 5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.[9][10][11]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.[9][10][11]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Quantification: Capture images and quantify microvessel density by counting the number of CD31-positive vessels per unit area.
Caption: Workflow for Immunohistochemical Analysis of Tumor Angiogenesis.
Analysis of Immune Cell Infiltration
Flow Cytometry for T-cells, MDSCs, and TAMs:
-
Tumor Dissociation: Harvest tumors from placebo- and this compound-treated mice and mechanically and enzymatically dissociate them into a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Gate on specific cell populations to quantify the percentage of each immune cell subset within the tumor.
Caption: Workflow for Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells.
Conclusion
In comparison to a placebo, this compound fundamentally reshapes the tumor microenvironment from a pro-tumorigenic to a more hostile state for cancer progression. Its primary anti-angiogenic effects create a domino effect, leading to a more normalized vasculature, which in turn is predicted to foster a more immune-permissive landscape. The anticipated reduction in immunosuppressive cell populations and enhanced infiltration of effector T-cells, coupled with stromal remodeling, underscores the potential of this compound to not only directly inhibit tumor growth but also to potentiate the efficacy of other therapeutic modalities, including immunotherapy. Further dedicated studies are warranted to fully elucidate the intricate immunomodulatory effects of this compound in a comparative setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting FGFR/PDGFR/VEGFR impairs tumor growth, angiogenesis, and metastasis by effects on tumor cells, endothelial cells, and pericytes in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncology.labcorp.com [oncology.labcorp.com]
Safety Operating Guide
Navigating the Handling of Orantinib: A Guide to Personal Protective Equipment
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers
Orantinib (SU6668), a multi-targeted receptor tyrosine kinase inhibitor, is a valuable tool in drug development and cancer research.[1][2][3] As with any potent small molecule inhibitor, ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling this compound, alongside procedural guidance for its safe use and disposal. This document is intended for researchers, scientists, and drug development professionals to establish a robust safety culture when working with this compound.
Hazard Assessment of this compound
While a comprehensive toxicological profile of this compound is not fully detailed in publicly available literature, its classification as a potent, biologically active small molecule necessitates handling it as a potentially hazardous compound.[4] The primary risks associated with handling powdered forms of such compounds include inhalation and dermal exposure, which could lead to unforeseen biological effects. Therefore, a cautious approach, treating this compound with handling protocols similar to those for cytotoxic agents, is recommended.[5][6][7]
Key Potential Hazards:
-
Inhalation: Aerosolized powder can be inhaled, leading to systemic exposure.
-
Dermal Contact: The compound may be absorbed through the skin.
-
Ocular Exposure: Contact with eyes can cause irritation.
-
Ingestion: Accidental ingestion can lead to toxicity.
Given these potential hazards, a multi-layered PPE approach is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various activities involving this compound.
| Laboratory Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator |
| Solubilization and Dilution | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
Rationale for PPE Selection:
-
Double Gloving: Wearing two pairs of nitrile gloves provides an extra layer of protection against potential tears or punctures and reduces the risk of contamination during glove removal.
-
Disposable Gown: A disposable gown protects personal clothing and skin from contamination. It should be changed immediately if it becomes contaminated.
-
Eye and Face Protection: Safety goggles with side shields are crucial to protect the eyes from splashes or aerosols.
-
Respiratory Protection: An N95 or higher-rated respirator is essential when handling the powdered form of this compound to prevent inhalation of fine particles.
Standard Operating Procedures for PPE
Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE before handling this compound.
Doffing PPE Workflow
Caption: Step-by-step procedure for the safe removal and disposal of contaminated PPE.
Waste Disposal Plan
Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Caption: Logical workflow for the segregation and disposal of this compound-contaminated waste.
Step-by-Step Disposal Protocol:
-
Identify Waste Type: Segregate waste into solid and liquid forms.
-
Use Designated Containers:
-
Solid Waste: Place unused this compound powder, contaminated weigh boats, pipette tips, gloves, and gowns in a clearly labeled, sealed hazardous chemical waste container for solid waste.
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions and experimental media, in a designated, sealed hazardous chemical waste container for liquid waste. Do not pour down the drain.
-
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Chemical Waste" and the specific contents (this compound).
-
Storage: Store waste containers in a designated, secure area, preferably with secondary containment, until pickup.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing risks and fostering a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
